Product packaging for 6-chloro-1H-quinazolin-4-one(Cat. No.:CAS No. 16064-14-5)

6-chloro-1H-quinazolin-4-one

Cat. No.: B106583
CAS No.: 16064-14-5
M. Wt: 180.59 g/mol
InChI Key: GOBVWEUSCRFCPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-1H-quinazolin-4-one is a chemical compound based on the quinazolinone scaffold, a structure of high significance in medicinal and pesticide chemistry due to its diverse biological activities . This scaffold is a privileged structure in drug discovery, serving as a key building block for the synthesis of novel molecules with potential anticancer, antifungal, and antibacterial properties . In anticancer research, the quinazolin-4-one core is a valuable intermediate for designing potent inhibitors. It is recognized as a key pharmacophore in the development of multi-targeting agents, such as dual PI3K/HDAC inhibitors, which show promise in overcoming the limitations of single-target therapies in cancer . Furthermore, this scaffold is utilized in the creation of derivatives that act as cytotoxic agents through the dual inhibition of critical tyrosine kinases like EGFR and VEGFR-2, which are implicated in tumor proliferation and angiogenesis . The chlorine atom at the 6-position is a common and strategic modification, often explored to optimize the potency and physicochemical properties of the resulting drug candidates . Beyond oncology, the quinazolinone core is also employed in the design of novel antifungal agents for agricultural use, demonstrating the versatility of this chemical template . This product is intended for research and further chemical exploration as a core structural unit in the synthesis of novel bioactive molecules. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O B106583 6-chloro-1H-quinazolin-4-one CAS No. 16064-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBVWEUSCRFCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166957
Record name 4(3H)-Quinazolinone, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16064-14-5
Record name 6-Chloro-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16064-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(3H)-Quinazolinone, 6-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016064145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16064-14-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52062
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(3H)-Quinazolinone, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 6-chloro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-chloro-1H-quinazolin-4-one, a heterocyclic compound of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. This document details a common synthetic route, comprehensive characterization methodologies, and relevant biological context.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves the cyclocondensation of 2-amino-5-chlorobenzoic acid with formamide. This reaction, a variation of the Niementowski quinazoline synthesis, provides a direct route to the quinazolinone core.

Reaction Scheme:

Experimental Protocols

Synthesis of this compound

This protocol is based on established methods for the synthesis of quinazolin-4-ones from anthranilic acid derivatives.

Materials:

  • 2-amino-5-chlorobenzoic acid

  • Formamide

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-chlorobenzoic acid (1 equivalent) and an excess of formamide (approximately 4-5 equivalents).

  • Heat the reaction mixture to 120-130°C with continuous stirring.

  • Maintain the reaction at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into cold water with stirring.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove any remaining formamide.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

  • Dry the purified product under vacuum.

Characterization of this compound

The synthesized compound should be characterized using a variety of spectroscopic techniques to confirm its identity and purity.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The spectrum is expected to show characteristic signals for the aromatic protons and the N-H proton of the quinazolinone ring system.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify the chemical shifts of all carbon atoms in the molecule, including the carbonyl carbon.

2.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the dried product or analyze the sample as a thin film on a salt plate.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Look for characteristic absorption bands corresponding to N-H stretching, C=O stretching, and aromatic C-H and C=C stretching vibrations.

2.2.3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent.

  • Analysis: Obtain the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). The spectrum should show the molecular ion peak corresponding to the calculated molecular weight of this compound.

Characterization Data

The following tables summarize the expected and reported spectroscopic data for this compound and closely related derivatives. Note: A complete, experimentally verified dataset for this compound was not available in the cited literature. The data presented here is a composite based on known quinazolinone structures and may serve as a reference for characterization.

Table 1: Physical and Mass Spectrometry Data

PropertyExpected Value for this compound
Molecular FormulaC₈H₅ClN₂O
Molecular Weight180.59 g/mol
Mass Spectrum (m/z)[M+H]⁺ at 181.02

Table 2: ¹H NMR Spectroscopic Data (in DMSO-d₆, δ in ppm)

Proton AssignmentExpected Chemical Shift RangeMultiplicity
H-28.1 - 8.3s
H-57.9 - 8.1d
H-77.6 - 7.8dd
H-87.4 - 7.6d
N1-H12.0 - 12.5br s

Table 3: ¹³C NMR Spectroscopic Data (in DMSO-d₆, δ in ppm)

Carbon AssignmentExpected Chemical Shift Range
C-2145 - 147
C-4162 - 164
C-4a120 - 122
C-5127 - 129
C-6130 - 132
C-7125 - 127
C-8117 - 119
C-8a148 - 150

Table 4: IR Spectroscopic Data (cm⁻¹)

Functional GroupExpected Absorption Range
N-H Stretch3200 - 3400
C=O Stretch1670 - 1690
C=N Stretch1610 - 1630
Aromatic C-H3000 - 3100
Aromatic C=C1450 - 1600

Visualizations

The following diagrams illustrate the synthesis workflow and a relevant biological signaling pathway where quinazolinone derivatives have shown activity.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_product Final Product 2_amino_5_chlorobenzoic_acid 2-Amino-5-chlorobenzoic Acid reaction_mixture Reaction Mixture (120-130°C, 2-4h) 2_amino_5_chlorobenzoic_acid->reaction_mixture formamide Formamide formamide->reaction_mixture precipitation Precipitation in Water reaction_mixture->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization final_product This compound recrystallization->final_product

Caption: Synthetic workflow for this compound.

Many quinazolinone derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer. One such pathway is the Hypoxia-Inducible Factor-1α (HIF-1α) signaling cascade, which plays a crucial role in tumor adaptation to low oxygen conditions.

HIF1a_Signaling_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_normoxia HIF-1α PHDs Prolyl Hydroxylases (PHDs) + O2 HIF1a_normoxia->PHDs Hydroxylation VHL von Hippel-Lindau (VHL) E3 Ligase PHDs->VHL Recognition proteasome Proteasomal Degradation VHL->proteasome Ubiquitination HIF1a_hypoxia HIF-1α (Stabilized) HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Dimerization HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex nucleus Nucleus HIF1_complex->nucleus Translocation HRE Hypoxia Response Elements (HRE) nucleus->HRE Binding gene_transcription Target Gene Transcription (e.g., VEGF, GLUT1) HRE->gene_transcription cellular_response Angiogenesis, Glycolysis, Metastasis gene_transcription->cellular_response Quinazolinone_Inhibitor Quinazolinone-based Inhibitors Quinazolinone_Inhibitor->HIF1a_hypoxia Inhibition of Stabilization

Caption: Simplified HIF-1α signaling pathway and potential inhibition.

An In-depth Technical Guide to the Physicochemical Properties of 6-chloro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 6-chloro-1H-quinazolin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its molecular characteristics, synthesis, and key physicochemical parameters. Furthermore, it elucidates the compound's interaction with relevant biological pathways, specifically the p21-activated kinase 4 (PAK4) signaling pathway and the induction of apoptosis, providing crucial insights for researchers in oncology and related fields.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). A summary of these properties is presented below.

PropertyValueSource/Notes
Molecular Formula C₈H₅ClN₂O[1]
Molecular Weight 180.59 g/mol [1]
CAS Number 16064-14-5[1]
Appearance White to off-white solid[1]
Melting Point 262-263 °CFor the closely related "6-Chloroquinazolone"[2]
Boiling Point Data not available
Solubility Sparingly soluble in water[1]
pKa 0.93 ± 0.20 (Predicted)For "6-Chloro-4-hydroxyquinazoline"[1]
logP Data not available

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation of 5-chloroanthranilic acid with formamide.[3]

Materials:

  • 5-chloroanthranilic acid

  • Formamide

  • Ethanol

  • Benzene

  • 50% Acetic acid

Procedure:

  • A mixture of 5-chloroanthranilic acid (e.g., 8.6 g, 0.05 mol) and formamide (e.g., 8.6 g, 0.2 mol) is heated.[2]

  • The reaction mixture is heated for one hour at 130-140 °C, followed by three hours at 160-165 °C.[2]

  • Upon cooling, light yellow-brown crystals will form.

  • The crystals are filtered and washed with a 1:1 mixture of ethanol and benzene.[2]

  • The product is then dried under vacuum.

  • Recrystallization from 50% acetic acid yields long, plate-like needles of this compound.[2]

Determination of Physicochemical Properties

The melting point is a critical indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes

  • Thermometer

Procedure:

  • A small amount of the finely powdered this compound is packed into a capillary tube.

  • The capillary tube is placed in the melting point apparatus.

  • The sample is heated slowly, and the temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.

Understanding the solubility is essential for formulation and in vitro assays.

Materials:

  • This compound

  • Various solvents (e.g., water, ethanol, DMSO, acetone)

  • Test tubes

  • Vortex mixer

Procedure:

  • A small, accurately weighed amount of this compound is placed in a test tube.

  • A known volume of the solvent is added incrementally.

  • The mixture is agitated vigorously (e.g., using a vortex mixer) after each addition.

  • Solubility is determined by visual inspection for the complete dissolution of the solid. The results can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

The acid dissociation constant (pKa) is important for predicting the ionization state of the molecule at different pH values.

Method: Potentiometric Titration

Apparatus:

  • pH meter with an electrode

  • Burette

  • Magnetic stirrer

  • Beaker

Procedure:

  • A solution of this compound is prepared in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility in water is low).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is measured after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the midpoint of the buffer region of the titration curve.

The partition coefficient (logP) is a measure of the lipophilicity of a compound.

Method: Shake-Flask Method

Materials:

  • This compound

  • n-octanol

  • Water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4)

  • Separatory funnel

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • A known amount of this compound is dissolved in one of the phases (e.g., the aqueous phase).

  • A known volume of this solution is placed in a separatory funnel with a known volume of the other phase.

  • The funnel is shaken for a sufficient time to allow for partitioning equilibrium to be reached.

  • The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical method.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • logP is the logarithm of the partition coefficient.

Biological Activity and Signaling Pathways

Quinazolinone derivatives have garnered significant attention for their potential as therapeutic agents, particularly in oncology. They have been shown to interact with various signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of PAK4 Signaling Pathway

p21-activated kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in several cancers and plays a key role in cell proliferation, survival, and migration.[4][5] Quinazolinone-based compounds have been identified as potential inhibitors of PAK4.[6]

PAK4_Signaling_Pathway Extracellular_Signals Extracellular Signals (e.g., Growth Factors) RTK Receptor Tyrosine Kinases (RTKs) Extracellular_Signals->RTK GPCR G-Protein Coupled Receptors (GPCRs) Extracellular_Signals->GPCR Ras Ras RTK->Ras Cdc42 Cdc42 GPCR->Cdc42 Ras->Cdc42 PAK4 PAK4 Cdc42->PAK4 PI3K_AKT PI3K/AKT Pathway PAK4->PI3K_AKT RAF_MEK_ERK RAF/MEK/ERK Pathway PAK4->RAF_MEK_ERK LIMK1_Cofilin LIMK1/Cofilin Pathway PAK4->LIMK1_Cofilin Cell_Proliferation Cell Proliferation & Survival PI3K_AKT->Cell_Proliferation RAF_MEK_ERK->Cell_Proliferation Metastasis Metastasis & Invasion LIMK1_Cofilin->Metastasis Quinazolinone This compound (PAK4 Inhibitor) Quinazolinone->PAK4

PAK4 Signaling Pathway and Inhibition

The diagram above illustrates a simplified representation of the PAK4 signaling cascade. Extracellular signals activate cell surface receptors like RTKs and GPCRs, leading to the activation of small GTPases such as Ras and Cdc42. Cdc42 directly activates PAK4, which in turn phosphorylates and activates several downstream pathways, including the PI3K/AKT, RAF/MEK/ERK, and LIMK1/Cofilin pathways. These pathways are central to promoting cell proliferation, survival, and metastasis.[4][5][7] this compound, as a potential PAK4 inhibitor, would interrupt this cascade, thereby inhibiting these cancer-promoting processes.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer agents exert their therapeutic effect by inducing apoptosis in cancer cells. Quinazolinone derivatives have been shown to induce apoptosis through both the intrinsic and extrinsic pathways.[8][9][10]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase9 Caspase-9 Caspase8->Caspase9 crosstalk Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Quinazolinone Quinazolinone Derivatives Quinazolinone->Cellular_Stress induces Quinazolinone->Bax_Bak promotes Bcl2 Bcl-2 (Anti-apoptotic) Quinazolinone->Bcl2 inhibits Bcl2->Bax_Bak

Induction of Apoptosis by Quinazolinones

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors, leading to the activation of caspase-8. The intrinsic pathway is triggered by cellular stress and involves the activation of pro-apoptotic proteins like Bax and Bak, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[8] Quinazolinone derivatives can induce apoptosis by promoting cellular stress, activating pro-apoptotic proteins, and inhibiting anti-apoptotic proteins like Bcl-2.[8][10]

Conclusion

This compound is a molecule with significant potential in drug discovery, particularly in the development of anticancer agents. This guide has summarized its key physicochemical properties and provided standardized protocols for their determination. Furthermore, the elucidation of its role as a potential inhibitor of the PAK4 signaling pathway and an inducer of apoptosis provides a strong rationale for its further investigation and development as a therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers and scientists dedicated to advancing the field of medicinal chemistry.

References

Analysis of the Crystal Structure of 6-Chloro-1H-quinazolin-4-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search for the specific crystal structure of the parent compound, 6-chloro-1H-quinazolin-4-one, did not yield publicly available crystallographic data. This guide will therefore provide a detailed analysis of a closely related derivative, 6-Chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one , for which complete crystal structure information has been published. This analysis will serve as a valuable reference for understanding the structural characteristics of the 6-chloro-quinazolin-4-one core.

This technical guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural properties of quinazolinone derivatives. The document outlines the crystallographic data, experimental methodologies, and key structural features of 6-Chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

Crystallographic Data Summary

The crystal structure of 6-Chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one was determined by single-crystal X-ray diffraction. The asymmetric unit of the title compound consists of two crystallographically independent molecules, designated as A and B.[1] The key crystallographic parameters are summarized in the table below for comparative analysis.

ParameterValue
Chemical FormulaC₁₆H₁₃ClN₂OS
Formula Weight316.79 g/mol
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a9.7228 (4) Å
b11.8588 (4) Å
c14.4983 (5) Å
α69.709 (1)°
β74.395 (1)°
γ67.681 (1)°
Cell Volume 1432.19 (9) ų
Z (Molecules per unit cell)4
Temperature100 K
RadiationMo Kα (λ = 0.71073 Å)
Data Collection
DiffractometerBruker APEX DUO CCD area-detector
Reflections collected41666
Independent reflections10238
Refinement
R-factor (R1)0.037
wR20.155

Experimental Protocols

Synthesis and Crystallization

The synthesis of 6-Chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one was achieved following a modified procedure based on previously reported methods.[1] The specific details of the synthesis are not provided in the crystallographic report summary.

Single crystals suitable for X-ray diffraction were obtained through slow evaporation of a solution of the compound. The choice of solvent for crystallization is a critical step and is often determined empirically.

X-ray Data Collection and Structure Refinement

A suitable single crystal of the compound was mounted on a Bruker APEX DUO CCD area-detector diffractometer.[1] The data was collected at a temperature of 100 K using Mo Kα radiation.[1] A multi-scan absorption correction was applied to the collected data.[1]

The crystal structure was solved and refined using the SHELXTL software package.[1] The hydrogen atoms were treated with a mixture of independent and constrained refinement.[1]

Molecular and Crystal Structure Features

The quinazoline ring in both independent molecules (A and B) is essentially planar.[1] The dihedral angles between the quinazoline and the attached benzene rings are 16.88 (6)° for molecule A and 32.34 (6)° for molecule B.[1]

In the crystal structure, molecules A and B are linked by bifurcated intermolecular N–H···S and C–H···S hydrogen bonds.[1] These pairs of molecules are further connected into a chain through C–H···O and C–H···Cl hydrogen bonds.[1]

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the molecular structure of the 6-chloro-quinazolin-4-one core.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination synthesis Synthesis of 6-Chloro-3-phenethyl-2-thioxo-2,3- dihydroquinazolin-4(1H)-one crystallization Slow Evaporation for Single Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Bruker APEX DUO, 100 K) mounting->data_collection absorption_correction Absorption Correction (SADABS) data_collection->absorption_correction solve Structure Solution (SHELXTL) absorption_correction->solve refine Structure Refinement (SHELXTL) solve->refine analysis Structural Analysis refine->analysis

Caption: Experimental workflow for crystal structure determination.

Caption: Molecular structure of the this compound core.

References

Spectroscopic Data and Experimental Protocols for 6-chloro-1H-quinazolin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-chloro-1H-quinazolin-4-one, a significant heterocyclic scaffold in medicinal chemistry. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents predicted data from established spectroscopic databases and provides detailed, generalized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of quinazolinone derivatives.

Spectroscopic Data

The structural elucidation of this compound relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard, typically tetramethylsilane (TMS).

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5Broad Singlet1HN-H
~8.30Doublet1HH-5
~8.15Singlet1HH-2
~7.80Doublet of Doublets1HH-7
~7.50Doublet1HH-8

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
~162C-4
~148C-8a
~145C-2
~135C-6
~134C-7
~128C-5
~126C-4a
~120C-8

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H Stretch
~3100MediumAromatic C-H Stretch
~1680StrongC=O Stretch (Amide I)
~1610MediumC=N Stretch
~1500MediumC=C Stretch (Aromatic)
~830StrongC-Cl Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into the structure.

m/zRelative IntensityAssignment
180/182High[M]+ (Molecular Ion)
152/154Medium[M-CO]+
117Medium[M-CO-Cl]+

Note: The presence of chlorine results in a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[1]

  • Ensure the sample is fully dissolved, using sonication or gentle warming if necessary.[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Instrumentation and Data Acquisition:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

  • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[1]

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr).[1]

  • Place the fine powder in a pellet press and apply pressure to form a transparent or translucent disc.[1]

Instrumentation and Data Acquisition:

  • Use a Fourier Transform Infrared (FTIR) spectrometer.[1]

  • Record a background spectrum of the empty sample compartment.[1]

  • Place the KBr pellet in the sample holder and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.[1]

Mass Spectrometry (Electron Impact - EI)

Sample Preparation and Introduction:

  • For Electron Impact (EI) ionization, a small amount of the solid sample can be introduced directly into the ion source via a direct insertion probe.[1]

Instrumentation and Data Acquisition:

  • Utilize a mass spectrometer equipped with an EI source.[1]

  • The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV).[1]

  • The resulting ions are then separated by a mass analyzer and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Sample Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Mass-to-Charge Ratio Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

References

Biological Screening of 6-Chloro-1H-quinazolin-4-one and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the biological screening of 6-chloro-1H-quinazolin-4-one and its derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory activities. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological pathways and workflows.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, with many exhibiting potent cytotoxic effects against various cancer cell lines.[1][2] A primary mechanism of action for many of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[3][4][5][6]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative this compound analogs against various human cancer cell lines. The activity is primarily expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

Compound IDCancer Cell LineIC50 (µM)Reference
7i A549 (Lung)2.25[7]
HT-29 (Colon)1.72[7]
MCF-7 (Breast)2.81[7]
6d NCI-H460 (Lung)0.789[5]
Compound 4 Caco-2 (Colon)23.31 ± 0.09[8]
HepG2 (Liver)53.29 ± 0.25[8]
MCF-7 (Breast)72.22 ± 0.14[8]
Compound 8h SKLU-1 (Lung)23.09[9]
MCF-7 (Breast)27.75[9]
HepG-2 (Liver)30.19[9]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.[11]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from a dose-response curve.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates Ligand EGF Ligand Ligand->EGFR Binds Quinazolinone This compound Analog Quinazolinone->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: EGFR signaling pathway inhibited by this compound analogs.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with quinazolinone analogs B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilizing agent F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow of the MTT assay for assessing cell viability.

Antimicrobial Activity

Various analogs of this compound have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi.[14][15][16][17][18][19][20]

Data Presentation: Antimicrobial Activity

The antimicrobial activity is often determined by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in an agar diffusion assay.

Compound IDMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
B1 Bacillus subtilis22-[15]
Escherichia coli20-[15]
B2 Bacillus subtilis21-[15]
Escherichia coli19-[15]
VMA-17-04 Staphylococcus aureus-16[20]
VMA-13-05 Staphylococcus aureus-64[20]
VMA-17-01 Staphylococcus aureus-32[20]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[21][22]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[22]

  • Serial Dilution: The test compounds are serially diluted in the broth in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[21]

  • Reading of Results: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Mandatory Visualization: Experimental Workflow

Broth_Microdilution_Workflow A Prepare serial dilutions of quinazolinone analogs in broth B Inoculate wells with standardized microbial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually assess for microbial growth C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Anti-inflammatory Activity

Quinazolinone derivatives have also been investigated for their anti-inflammatory properties.[23][24][25][26] A common in vitro method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[1][27][28][29][30]

Data Presentation: In Vitro Anti-inflammatory Activity

The anti-inflammatory activity is often expressed as the percentage of inhibition of a particular inflammatory mediator.

Compound IDAssay% InhibitionReference
Compound 9 Carrageenan-induced paw edema20.4[24]
Compound 15 Carrageenan-induced paw edema>24.6[24]
Compound 21 Carrageenan-induced paw edema32.5[24]
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[27]

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Assay:

    • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Mandatory Visualization: Logical Relationship and Experimental Workflow

Anti_Inflammatory_Screening_Logic A Synthesized this compound Analogs B In Vitro Anti-inflammatory Screening (e.g., Inhibition of NO production) A->B C Identify Lead Compounds B->C D In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced paw edema) C->D E Evaluation of Therapeutic Potential D->E

Caption: Logical workflow for anti-inflammatory screening of quinazolinone analogs.

NO_Inhibition_Assay_Workflow A Seed RAW 264.7 macrophages B Pre-treat with quinazolinone analogs A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Perform Griess assay E->F G Measure absorbance at 540 nm F->G H Calculate % NO inhibition G->H

Caption: Workflow of the nitric oxide inhibition assay in LPS-stimulated macrophages.

References

In Vitro Evaluation of 6-Chloro-1H-quinazolin-4-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in vitro evaluation of 6-chloro-1H-quinazolin-4-one derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.

Introduction

Quinazolin-4-one is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The introduction of a chloro group at the 6-position of the quinazolin-4-one core has been a strategy to modulate the physicochemical and pharmacological properties of these compounds, often leading to enhanced potency and selectivity. This guide focuses on the in vitro methodologies employed to assess the therapeutic potential of this compound derivatives, with a particular emphasis on their anticancer activity.

Data Presentation: Biological Activity of Quinazolinone Derivatives

The following tables summarize the in vitro biological activity of various this compound and other quinazolinone derivatives against different cancer cell lines and enzymes.

Table 1: Anticancer Activity of 6-Chloro-quinazolin Derivatives

CompoundCell LineActivityConcentration/IC50Reference
5aMGC-803 (gastric cancer)Induces apoptosis31.7% at 10 µM[2]
5fMGC-803 (gastric cancer)Induces apoptosis21.9% at 10 µM[2]
5aBcap-37 (breast cancer)Induces apoptosis-[2]
5fBcap-37 (breast cancer)Induces apoptosis-[2]
5aPC3 (prostate cancer)Antitumor activity-[2]
5fPC3 (prostate cancer)Antitumor activity-[2]

Table 2: Cytotoxic Activity of Other Quinazolinone Derivatives

CompoundCell LineIC50 (µM)Reference
8hSKLU-1 (lung cancer)23.09 µg/mL[3]
8hMCF-7 (breast cancer)27.75 µg/mL[3]
8hHepG-2 (liver cancer)30.19 µg/mL[3]
4Caco-2 (colon cancer)23.31[4][5]
4HepG2 (liver cancer)53.29[4][5]
4MCF-7 (breast cancer)72.22[4][5]
9Caco-2 (colon cancer)-[4][5]
9HepG2 (liver cancer)-[4][5]
9MCF-7 (breast cancer)-[4][5]
45A549 (lung cancer)0.44[6]
38A549 (lung cancer)0.98[6]
38H1975 (lung cancer)1.39[6]
38BEAS-2B (normal bronchial)1.28[6]
IIIc-3A549 (lung cancer)397.56 µg/mL[7]

Table 3: Enzyme Inhibitory Activity of Quinazolinone Derivatives

CompoundEnzymeIC50Reference
5kEGFRwt-TK10 nM[8]
Aα-glucosidase12.5 µM[9]
Bα-glucosidase7.3 µM[9]
7bα-glucosidase14.4 µM[10]
Q1Tyrosinase103 µM[11]
5aE. coli DNA gyrase3.19 µM[12]
5dE. coli DNA gyrase3.51 µM[12]
4bHDAC68 nM[13]
3fHDAC629 nM[13]
GHDAC370 nM[14]
HHDAC640,000 nM[14]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments commonly used in the evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general method for the synthesis of quinazolin-4-one derivatives involves the reaction of anthranilic acid or its derivatives with various reagents.[15] For instance, new quinazolinone derivatives can be synthesized by reacting 5-hydroxyanthranilic acid with acetic anhydride to yield an intermediate, which is then reacted with amines.[3]

General Procedure:

  • A mixture of an appropriate anthranilic acid derivative (1 equivalent) and an acylating agent (e.g., acetic anhydride, formamide) is heated, often under reflux, for a specified period (e.g., 2-4 hours).[3][15]

  • The reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the desired quinazolin-4-one derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Analysis by Flow Cytometry

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis.

Protocol:

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis

The effect of the compounds on the cell cycle distribution can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide.

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with the compounds and harvested as described for the apoptosis assay.

  • Cell Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in the action of quinazolinone derivatives and a general workflow for their in vitro evaluation.

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazolinone This compound Derivative Quinazolinone->EGFR Inhibition

ALK_PI3K_AKT_Pathway Quinazolinone 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one (e.g., Compound 45) ALK ALK Quinazolinone->ALK Inhibition Cell_Cycle_Progression Cell Cycle Progression (G1 Phase Arrest) Quinazolinone->Cell_Cycle_Progression Mitochondria Mitochondrial Membrane Potential Disruption Quinazolinone->Mitochondria PI3K PI3K ALK->PI3K AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition AKT->Cell_Cycle_Progression

Experimental Workflow

In_Vitro_Evaluation_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity Apoptosis Apoptosis Assay (Flow Cytometry) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Enzyme Enzyme Inhibition Assays (e.g., EGFR, HDAC) Cytotoxicity->Enzyme Data Data Analysis (IC50 Determination, Pathway Analysis) Apoptosis->Data CellCycle->Data Enzyme->Data

References

The Architecture of Inhibition: A Technical Guide to Pharmacophore Modeling of Quinazolin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolin-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Its derivatives have shown significant promise as potent inhibitors of various enzymes and receptors implicated in diseases ranging from cancer to inflammation and microbial infections. This in-depth technical guide provides a comprehensive overview of the pharmacophore modeling of quinazolin-4-one derivatives, offering detailed methodologies for key experiments, structured quantitative data for comparative analysis, and visual representations of relevant signaling pathways and experimental workflows.

Introduction to Pharmacophore Modeling

Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target and elicit a biological response.[1] These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positive or negative ionizable groups.[1] For quinazolin-4-one derivatives, pharmacophore modeling serves as a powerful tool to:

  • Understand the key molecular interactions with target proteins.

  • Guide the design and synthesis of novel, more potent, and selective inhibitors.

  • Facilitate virtual screening of large compound libraries to identify new hits.

  • Develop predictive Quantitative Structure-Activity Relationship (QSAR) models.

Pharmacophore models can be generated using two primary approaches:

  • Ligand-based pharmacophore modeling: This method is employed when the three-dimensional structure of the target protein is unknown. It relies on a set of known active compounds to deduce the common chemical features responsible for their biological activity.[1]

  • Structure-based pharmacophore modeling: When the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, this method is used to map the key interaction points within the active site.[1]

Key Biological Targets and Signaling Pathways

Quinazolin-4-one derivatives have been extensively investigated as inhibitors of several key proteins involved in critical cellular signaling pathways. Understanding these pathways is essential for rational drug design.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[2][3] Its aberrant activation is a hallmark of many cancers.[4] Quinazolin-4-one derivatives, such as gefitinib and erlotinib, are well-known EGFR inhibitors.[5]

The EGFR signaling cascade is initiated by the binding of ligands like epidermal growth factor (EGF), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[6][7] This creates docking sites for various adaptor proteins, activating downstream pathways like the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and inhibit apoptosis.[6][8]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PKC PKC PLCg->PKC PKC->Proliferation STAT->Proliferation Quinazolinone Quinazolin-4-one Derivatives Quinazolinone->EGFR

EGFR Signaling Pathway and Inhibition.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[9][10] The binding of VEGF-A to VEGFR-2 is the most critical step in initiating the angiogenic signaling cascade.[11][12] Similar to EGFR, VEGFR-2 activation leads to the stimulation of downstream pathways like the PLCγ-PKC-MAPK and PI3K-Akt pathways, promoting endothelial cell proliferation, migration, and survival.[9][10]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) MAPK->Angiogenesis AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS AKT->Angiogenesis eNOS->Angiogenesis Quinazolinone Quinazolin-4-one Derivatives Quinazolinone->VEGFR2

VEGFR-2 Signaling in Angiogenesis.
p53-MDM2-USP7 Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[5][13] The deubiquitinase USP7 (also known as HAUSP) plays a crucial role by deubiquitinating and stabilizing both p53 and MDM2.[13][14] Quinazolin-4-one derivatives have been identified as inhibitors of USP7, leading to the destabilization of MDM2, and consequently, the activation of p53-mediated tumor suppression.[15]

p53_MDM2_USP7_Pathway cluster_ub Ubiquitination cluster_deub Deubiquitination USP7 USP7 MDM2 MDM2 USP7->MDM2 -Ub p53 p53 USP7->p53 -Ub MDM2->p53 Ub Proteasome Proteasomal Degradation p53->Proteasome Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Ub Ubiquitin Quinazolinone Quinazolin-4-one Derivatives Quinazolinone->USP7

Regulation of p53 by MDM2 and USP7.

Experimental and Computational Protocols

A generalized workflow for the pharmacophore modeling and development of quinazolin-4-one derivatives is presented below.

Experimental_Workflow Design Compound Design & Pharmacophore Modeling Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification ADMET In Silico ADMET Prediction Synthesis->ADMET BioAssay In Vitro Biological Evaluation Purification->BioAssay SAR Structure-Activity Relationship (SAR) BioAssay->SAR Docking Molecular Docking BioAssay->Docking SAR->Design Feedback LeadOpt Lead Optimization SAR->LeadOpt Docking->SAR ADMET->SAR

General Workflow for Drug Discovery.
Pharmacophore Model Generation and Validation

Protocol:

  • Ligand Preparation:

    • Collect a set of diverse quinazolin-4-one derivatives with known biological activity against the target of interest.

    • Generate 3D conformations for each ligand and perform energy minimization using a suitable force field (e.g., MMFF94).[16]

  • Pharmacophore Feature Identification:

    • Identify common pharmacophoric features (HBA, HBD, HY, AR) present in the most active compounds.

  • Model Generation:

    • Use software like Discovery Studio, MOE, or LigandScout to generate pharmacophore hypotheses based on the alignment of the active ligands.

    • Select the best hypotheses based on scoring functions that consider factors like feature overlap and ligand coverage.

  • Model Validation:

    • Internal Validation: Assess the ability of the model to distinguish between active and inactive compounds within the training set.

    • External Validation: Use a test set of compounds (not used in model generation) to evaluate the predictive power of the pharmacophore model.

    • Decoy Set Screening: Screen the model against a database of known inactive or random molecules to assess its ability to avoid false positives.

Synthesis of Quinazolin-4-one Derivatives

A common synthetic route to 2,3-disubstituted quinazolin-4-ones starts from anthranilic acid.

Protocol:

  • Synthesis of 2-Mercapto-3-substituted-quinazolin-4(3H)-one:

    • Reflux a mixture of anthranilic acid and an appropriate isothiocyanate in ethanol to yield the corresponding 2-mercapto-3-substituted-quinazolin-4(3H)-one.[1]

  • S-alkylation:

    • React the 2-mercapto derivative with an alkyl halide (e.g., ethyl bromoacetate) in the presence of a base (e.g., anhydrous potassium carbonate) in a solvent like DMF at room temperature.[1]

  • Hydrazinolysis:

    • Treat the resulting ester with hydrazine hydrate in ethanol at room temperature to form the corresponding acetohydrazide derivative.[1]

  • Final Condensation:

    • React the acetohydrazide with a substituted aromatic aldehyde in the presence of a catalytic amount of glacial acetic acid in ethanol under reflux to obtain the final Schiff base derivatives.

In Vitro Biological Evaluation

Example Protocol for EGFR Kinase Assay:

  • Prepare a reaction mixture containing the EGFR enzyme, a suitable buffer, ATP, and a substrate (e.g., a synthetic peptide).

  • Add the synthesized quinazolin-4-one derivatives at various concentrations.

  • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.

  • Stop the reaction and measure the amount of phosphorylated substrate, often using an ELISA-based method or a fluorescence-based assay.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Molecular Docking

Protocol:

  • Protein and Ligand Preparation:

    • Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[16]

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Prepare the 3D structures of the quinazolin-4-one derivatives and perform energy minimization.[16]

  • Docking Simulation:

    • Define the binding site on the target protein, typically based on the location of a co-crystallized ligand.

    • Use docking software (e.g., AutoDock, Glide, GOLD) to predict the binding pose and affinity of the ligands within the active site.[17][18]

  • Analysis of Results:

    • Analyze the docking scores (binding energies) and the predicted binding interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligands and the protein residues.

In Silico ADMET Prediction

Protocol:

  • Use online tools or software packages (e.g., SwissADME, PreADMET, Discovery Studio) to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds.[19][20]

  • Evaluate key parameters such as:

    • Lipinski's Rule of Five: To assess drug-likeness and oral bioavailability.

    • Aqueous solubility: Important for absorption.

    • Blood-brain barrier penetration: Relevant for CNS-targeting drugs.

    • CYP450 inhibition: To predict potential drug-drug interactions.

    • Hepatotoxicity and carcinogenicity: To assess potential toxicity.

Quantitative Data Summary

The following tables summarize representative quantitative data for the biological activity and computational analysis of quinazolin-4-one derivatives from various studies.

Table 1: In Vitro Biological Activity of Quinazolin-4-one Derivatives

Compound IDTargetIC50 (µM)Cell LineReference
6d EGFR0.069-[4]
Erlotinib EGFR0.045-[4]
C9 USP75.048-[15]
C19 USP70.595-[15]
A3 -10PC3[21]
A3 -10MCF-7[21]
A3 -12HT-29[21]
Doxorubicin -3.7PC3[21]
Doxorubicin -7.2MCF-7[21]
Doxorubicin -5.6HT-29[21]

Table 2: Molecular Docking and 3D-QSAR Results

Compound SeriesTargetDocking Score (kcal/mol)3D-QSAR ModelReference
Quinazolinone derivativesGABAa-7.1 to -9.3---[17]
Quinazolin-4(3H)-onesEGFR-CoMFA/CoMSIA0.570/0.5990.855/0.895[4]
Quinazoline analoguesEGFR-CoMFA/CoMSIA0.608/-0.979/-[22]

Table 3: Predicted ADMET Properties

Compound SeriesSoftware/ToolKey FindingsReference
Quinazolinone derivativesSwissADME, PreADMETGood oral bioavailability, obeyed Lipinski's rule.[19]
Quinazolinone derivativesAdmetLab 2.0Fulfilled Lipinski's rule, good ADME properties, low toxicity.[23]
Quinazolinone derivativesDiscovery StudioAcceptable drug-likeness, permeability, and toxicity profiles.[20]

Conclusion

Pharmacophore modeling, in conjunction with other computational and experimental techniques, provides a robust framework for the rational design and development of novel quinazolin-4-one derivatives as therapeutic agents. This guide has outlined the core principles, detailed key experimental and computational protocols, and summarized relevant data to aid researchers in this exciting field. The continued application of these methodologies holds great promise for the discovery of new and effective drugs based on the versatile quinazolin-4-one scaffold.

References

Structure-Activity Relationship (SAR) Studies of 6-Chloro-quinazolinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 6-chloro-quinazolinone derivatives. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes important concepts to facilitate the rational design of novel therapeutic agents based on this privileged scaffold.

Introduction to 6-Chloro-quinazolinones

The quinazolinone core is a prominent heterocyclic scaffold in medicinal chemistry, known for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a chlorine atom at the 6-position of the quinazolinone ring has been shown to significantly influence the biological potency of these compounds.[4][5] This guide focuses on elucidating the SAR of 6-chloro-quinazolinone analogs, providing a systematic analysis of how structural modifications impact their therapeutic potential.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from various studies, highlighting the impact of substitutions at different positions of the 6-chloro-quinazolinone core on their biological activity.

Anticancer Activity

A series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives were investigated as potent and selective PAK4 inhibitors.[6]

Compound IDR (Substitution at C2-carboxamide)PAK4 Ki (μM)PAK1 Ki (μM)Selectivity (PAK1/PAK4)
25 Cyclopropyl0.0162.750172
31 (R)-3-methylpiperazin-1-yl0.0093.110346
38 7-chloro analog of 310.006-57
39 6-fluoro analog of 31--31
40 6-bromo analog of 31--190

Key SAR Insights:

  • The 6-chloro substitution (as in compound 31 ) provided the best balance of potency and selectivity for PAK4 over PAK1.[6]

  • While a 7-chloro derivative (38 ) showed slightly better potency, it suffered from reduced selectivity.[6]

  • Replacing the 6-chloro group with other electron-withdrawing substituents like fluorine (39 ) or bromine (40 ) maintained strong PAK4 affinity but with varying degrees of reduced selectivity.[6]

  • The conformation of the amide side chain at C2 is critical for activity, with the (R)-configuration at the methyl stereocenter of the piperazine ring being preferred.[6]

Novel 6-chloro-quinazolin derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system have been evaluated for their in vitro antitumor activities.[7]

Compound IDR1R2MGC-803 IC50 (μM)Bcap-37 IC50 (μM)PC3 IC50 (μM)
5a HH2.53.14.6
5f 4-F4-F1.82.33.9

Key SAR Insights:

  • Compounds 5a and 5f were the most active in this series, demonstrating good cytotoxic effects against various cancer cell lines.[7]

  • The presence of fluorine atoms on the terminal phenyl rings (5f ) enhanced the antitumor activity.[7]

  • These compounds were found to induce apoptosis in MGC-803 and Bcap-37 cells.[7]

Antimicrobial Activity

The 6-chloro substitution on the quinazolinone core has been shown to be favorable for quorum sensing inhibitory activity.[4]

CompoundSubstitution% pqs Inhibition at 100 µM
1 7-chloroLess active
2 6-chloroMore active

Key SAR Insights:

  • A 6-chloro-substituted quinazolinone (2 ) demonstrated better quorum sensing inhibitory activity than its 7-chloro counterpart (1 ).[4]

  • Molecular docking studies suggest that the increased affinity is due to aromatic stacking between the quinazoline core and key residues in the PqsR ligand-binding domain.[4]

Experimental Protocols

General Synthesis of 6-Chloro-Quinazolinone Derivatives

A common synthetic route to 2,3-disubstituted 6-chloro-quinazolin-4(3H)-ones involves the following steps:

G A 5-Chloroanthranilic acid B Reaction with Acyl Chloride (R1COCl) A->B C Formation of 2-substituted-6-chloro-3,1-benzoxazin-4-one B->C D Reaction with Amine (R2NH2) C->D E Formation of 2,3-disubstituted-6-chloro-quinazolin-4(3H)-one D->E

General synthetic workflow for 6-chloro-quinazolinones.
  • Step 1: Acylation of 5-Chloroanthranilic Acid: 5-Chloroanthranilic acid is reacted with an appropriate acyl chloride in the presence of a base (e.g., pyridine) to form the corresponding N-acyl derivative.

  • Step 2: Cyclization to Benzoxazinone: The N-acyl intermediate is then cyclized, typically by heating with acetic anhydride, to yield the 2-substituted-6-chloro-3,1-benzoxazin-4-one.

  • Step 3: Ring Transformation to Quinazolinone: The benzoxazinone intermediate is reacted with a primary amine in a suitable solvent (e.g., ethanol, acetic acid) under reflux to afford the final 2,3-disubstituted-6-chloro-quinazolin-4(3H)-one.

Biological Assays

The inhibitory activity against kinases like PAK4 is often determined using a radiometric or fluorescence-based assay.

G cluster_0 Assay Preparation cluster_1 Detection cluster_2 Data Analysis A Kinase, Substrate, and ATP (with γ-32P-ATP for radiometric assay) C Incubation at specific temperature A->C B Test Compound (6-chloro-quinazolinone derivative) B->C D Separation of phosphorylated substrate C->D E Quantification of radioactivity or fluorescence D->E F Calculation of % inhibition E->F G Determination of IC50 or Ki values F->G

Workflow for a typical kinase inhibition assay.
  • Reaction Mixture Preparation: The kinase, a suitable substrate, and ATP (often radiolabeled, e.g., [γ-³²P]ATP) are combined in a reaction buffer.

  • Compound Addition: The test compounds (6-chloro-quinazolinone derivatives) at various concentrations are added to the reaction mixture.

  • Incubation: The reaction is incubated for a specific time at an optimal temperature (e.g., 30 °C) to allow for phosphorylation.

  • Reaction Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated and quantified. For radiometric assays, this involves measuring the incorporated radioactivity.

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and IC₅₀ or Kᵢ values are determined by fitting the data to a dose-response curve.[6]

The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT assay.

  • Cell Seeding: Human cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 6-chloro-quinazolinone derivatives and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[7][8]

Signaling Pathways and Mechanisms of Action

PAK4 Signaling Pathway

Several 6-chloro-quinazolinone derivatives have been identified as inhibitors of the PAK4 signaling pathway, which is implicated in cancer cell migration and invasion.[6]

G PAK4 PAK4 LIMK1 LIMK1 PAK4->LIMK1 MEK1 MEK-1 PAK4->MEK1 Cofilin Cofilin LIMK1->Cofilin Actin Actin Cytoskeleton Reorganization Cofilin->Actin Migration Cell Migration & Invasion Actin->Migration ERK12 ERK1/2 MEK1->ERK12 MMP2 MMP2 ERK12->MMP2 MMP2->Migration Inhibitor 6-Chloro-quinazolinone Inhibitor (e.g., Cmpd 31) Inhibitor->PAK4

Inhibition of the PAK4 signaling pathway by 6-chloro-quinazolinones.

Compound 31 , a potent 6-chloro-quinazolinone derivative, has been shown to inhibit the migration and invasion of A549 tumor cells by regulating PAK4-directed downstream signaling pathways.[6] It blocks the PAK4/LIMK1/cofilin and PAK4/MEK-1/ERK1/2/MMP2 pathways, which are crucial for cytoskeletal dynamics and extracellular matrix degradation, respectively.[6]

Conclusion

The 6-chloro-quinazolinone scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. SAR studies have consistently highlighted the importance of the 6-chloro substituent for enhancing biological activity, particularly in the context of anticancer and antimicrobial applications. The data and methodologies presented in this guide offer a valuable resource for medicinal chemists and pharmacologists, providing a rational basis for the future design and optimization of 6-chloro-quinazolinone derivatives with improved potency, selectivity, and drug-like properties. Further exploration of substitutions at various positions of the quinazolinone core, guided by the principles outlined herein, is warranted to unlock the full therapeutic potential of this important class of compounds.

References

An In-depth Technical Guide on the Core Mechanism of Action of 6-chloro-1H-quinazolin-4-one and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the known mechanisms of action for 6-chloro-1H-quinazolin-4-one and its derivatives. The quinazolinone scaffold, particularly with a chlorine substitution at the 6th position, serves as a versatile backbone for the development of targeted therapeutic agents across various disease areas, most notably in oncology. The biological activity is highly dependent on the substitutions at other positions of the quinazolinone ring, leading to a diversity of molecular targets and signaling pathway modulations.

Core Concept: A Privileged Scaffold in Drug Discovery

The this compound core is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to serve as a foundational structure for designing ligands that can interact with a wide range of biological targets with high affinity and specificity. The structural rigidity of the fused ring system, combined with the electronic properties imparted by the chloro- and oxo- groups, provides a stable platform for the strategic placement of various functional groups that dictate the ultimate mechanism of action. Quinazolinone derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-HIV, antimicrobial, and antipsychotic effects.[1][2][3][4]

Mechanisms of Action in Oncology

The most extensively studied application of this compound derivatives is in the field of oncology. Several distinct mechanisms of action have been identified, primarily focusing on the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.

A significant class of quinazolinone-based anticancer agents functions as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The quinazolinone core acts as a scaffold to position substituents that bind to the ATP-binding site of the EGFR. This competitive inhibition prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways responsible for tumor cell growth and survival.[5]

Derivatives of 6-chloro-quinazoline have been designed as potent and selective inhibitors of p21-Activated Kinase 4 (PAK4). For instance, a 6-chloro-4-aminoquinazoline-2-carboxamide derivative, compound 31 (CZh226), has shown remarkable selectivity for PAK4 over other kinases.[6] Inhibition of PAK4 disrupts critical downstream signaling pathways, including:

  • PAK4/LIMK1/cofilin pathway: Involved in cytoskeletal dynamics and cell motility.

  • PAK4/MEK-1/ERK1/2/MMP2 pathway: Regulates cell proliferation, survival, and invasion.[6]

The 6-chloro substituent in these inhibitors has been shown to engage in van der Waals interactions within a specific region of the PAK4 ATP-binding pocket, contributing to the compound's potency and selectivity.[6]

Signaling Pathway of PAK4 Inhibition

PAK4_Inhibition Ras Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK4 PAK4 Rac_Cdc42->PAK4 LIMK1 LIMK1 PAK4->LIMK1 MEK1 MEK1 PAK4->MEK1 Quinazolinone 6-Chloro-Quinazolinone Derivative Quinazolinone->PAK4 Cofilin Cofilin LIMK1->Cofilin Cytoskeletal_Reorganization Cytoskeletal Reorganization (Migration & Invasion) Cofilin->Cytoskeletal_Reorganization ERK1_2 ERK1/2 MEK1->ERK1_2 MMP2 MMP2 ERK1_2->MMP2 Proliferation_Invasion Cell Proliferation & Invasion MMP2->Proliferation_Invasion

Caption: PAK4 signaling pathway and its inhibition by a 6-chloro-quinazolinone derivative.

Molecular docking studies have suggested that certain quinazolinone derivatives can act as topoisomerase II inhibitors. These compounds are proposed to form strong hydrogen bonds and π-π stacking interactions within the enzyme's binding site, thereby interfering with DNA replication and repair processes in cancer cells.[1]

A quinazolin-4-one derivative has been identified as an inhibitor of the accumulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in tumor adaptation to hypoxia.[7] The proposed mechanism involves the RAS-RAF-MEK signaling pathway, as Ras is a known stimulator of HIF-1α expression. By inhibiting this pathway, the quinazolinone derivative can suppress HIF-1α accumulation.[7]

Logical Flow of HIF-1α Inhibition

HIF1a_Inhibition Quinazolinone Quinazolin-4-one Derivative RAS_RAF_MEK RAS-RAF-MEK Pathway Quinazolinone->RAS_RAF_MEK Inhibits HIF1a_Accumulation HIF-1α Accumulation RAS_RAF_MEK->HIF1a_Accumulation Promotes Tumor_Adaptation Tumor Adaptation to Hypoxia HIF1a_Accumulation->Tumor_Adaptation

Caption: Inhibition of HIF-1α accumulation via the RAS-RAF-MEK pathway.

Several novel 6-chloro-quinazolin derivatives have been synthesized and shown to induce apoptosis in human cancer cell lines. Flow cytometry analysis has confirmed the apoptotic effect of these compounds.[8]

Novel quinazoline-4-(3H)-one derivatives have been designed to act as selective inhibitors of Histone Deacetylase 6 (HDAC6). These compounds typically feature the quinazolinone moiety as a "cap" group that interacts with the enzyme surface.[9][10]

Other Pharmacological Activities

A notable 6-chloro-quinazolinone derivative, L-738,372, has been identified as a non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT). It acts as a reversible and noncompetitive inhibitor with respect to dTTP. This compound binds to a site on the RT enzyme that overlaps with the binding site of other non-nucleoside inhibitors.[11]

A 2,6-disubstituted(3H)-quinazolin-4-one derivative has been synthesized and characterized as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGlu7). This compound, ALX-171, has demonstrated antipsychotic-like properties in animal models.[12]

A 6-chloro-quinazolinone derivative has shown inhibitory activity against tyrosinase, the key enzyme in melanin biosynthesis. This suggests potential applications in the development of agents for hyperpigmentation disorders.[13]

Quantitative Data Summary

Compound Class/DerivativeTargetAssayQuantitative MetricValueReference
6-chloro-4-aminoquinazoline-2-carboxamide (CZh226)PAK4Z'-Lyte (FRET)Ki0.006 µM[6]
6-chloro-4-aminoquinazoline-2-carboxamide (CZh226)PAK1Z'-Lyte (FRET)Ki> 4.52 µM[6]
6-chloro-quinazolin derivative (5a)MGC-803 cellsApoptosis AssayApoptosis Ratio (at 10 µM)31.7%[8]
6-chloro-quinazolin derivative (5f)MGC-803 cellsApoptosis AssayApoptosis Ratio (at 10 µM)21.9%[8]
L-738,372HIV-1 RTEnzyme InhibitionKi140 nM[11]
Quinazolin-4-one derivative (16)HIF-1αCell-based reporterIC50~1 µM (estimated)[7]
Quinazoline-4-(3H)-one derivative (5b)HDAC6Enzyme InhibitionIC50150 nM[9]
6-chloro-2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q3)TyrosinaseEnzyme InhibitionIC50> 103 µM[13]
2,6-disubstituted(3H)-quinazolin-4-one (ALX-171)mGlu7 ReceptorCell-based assayIC506.14 µM[12]

Experimental Protocols

A common method for synthesizing the quinazolinone scaffold is the Niementowski quinazolinone synthesis, which involves the condensation of anthranilic acid with an amide.[5] Another versatile approach involves the acylation of anthranilic acid with an acyl chloride, followed by ring closure with an amine.[3][7] For instance, the synthesis of some 6-chloro-quinazolin-4-one derivatives can be achieved through a one-pot, three-step reaction:

  • Acylation of 5-chloro-anthranilic acid with chloroacetyl chloride.

  • Treatment with an aniline derivative and POCl3 under microwave irradiation.

  • Reaction with a secondary amine in the presence of K2CO3 under microwave irradiation.[7]

General Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Derivatization (Optional) Anthranilic_Acid Anthranilic Acid Derivative Acylated_Intermediate Acylated Intermediate Anthranilic_Acid->Acylated_Intermediate + Acyl Chloride Acyl_Chloride Acyl Chloride Amine Amine Quinazolinone_Core Quinazolinone Core Acylated_Intermediate->Quinazolinone_Core + Amine Reagents Further Reagents Final_Product Final Derivative Quinazolinone_Core->Final_Product + Reagents

Caption: A generalized workflow for the synthesis of quinazolinone derivatives.

The inhibitory activity of compounds against kinases such as PAK4 can be determined using a fluorescence resonance energy transfer (FRET)-based Z′-Lyte assay.[6]

  • The kinase, a fluorescently labeled peptide substrate, and the test compound are incubated together in a reaction buffer.

  • ATP is added to initiate the kinase reaction.

  • After a set incubation period, a development reagent containing a protease is added.

  • The protease specifically cleaves the non-phosphorylated peptide substrate, disrupting FRET. Phosphorylated substrate remains intact, preserving FRET.

  • The FRET signal is measured, and the extent of phosphorylation is calculated. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

The effect of quinazolinone derivatives on HIF-1α protein levels can be assessed by Western blotting.[7]

  • Cancer cells are cultured under hypoxic conditions in the presence of the test compound or a vehicle control.

  • After treatment, the cells are lysed, and the total protein concentration is determined.

  • Equal amounts of protein from each sample are separated by SDS-PAGE.

  • The separated proteins are transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for HIF-1α.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified to determine the relative levels of HIF-1α.

Conclusion

The this compound core is a highly valuable scaffold in modern drug discovery, giving rise to a multitude of derivatives with diverse and potent pharmacological activities. The primary mechanism of action is highly contingent on the specific substitution pattern of the quinazolinone ring, enabling the targeted inhibition of various enzymes and signaling pathways implicated in cancer, HIV, and neurological disorders. Future research in this area will likely focus on further optimizing the selectivity and pharmacokinetic properties of these derivatives to develop novel and effective therapeutic agents.

References

A Technical Guide to the Discovery of Novel 6-Chloro-1H-quinazolin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel 6-chloro-1H-quinazolin-4-one derivatives. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The introduction of a chloro group at the 6-position of the quinazolinone ring has been a key strategy in the development of potent therapeutic agents, influencing their pharmacological profile.[1][4] This guide summarizes quantitative data, details key experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for professionals in the field of drug discovery.

Synthesis Strategies

The synthesis of this compound derivatives typically commences from substituted anthranilic acids. A common and efficient method involves the cyclization of 5-chloro-anthranilic acid with an appropriate reagent like formamide or other nitrogen sources.[5][6][7] Subsequent modifications at various positions of the quinazolinone core allow for the creation of a diverse library of compounds. The following workflow illustrates a general synthetic pathway.

G General Synthesis Workflow A 5-Chloro-anthranilic Acid C This compound Core A->C Cyclocondensation B Formamide / Amide source B->C Cyclocondensation E 4-Chloro-6-chloroquinazoline Intermediate C->E Chlorination  (e.g., with POCl3) D Chlorinating Agent (e.g., POCl3) G Novel 6-Chloro-quinazolin-4-one Derivative E->G Nucleophilic Substitution F Amine Nucleophile (R-NH2) F->G Nucleophilic Substitution

A generalized synthetic route to 6-chloro-quinazolin-4-one derivatives.

Biological Activity: Data Summary

The this compound scaffold has been extensively explored for its potent anticancer and enzyme inhibitory activities. The following tables summarize key quantitative data from various studies.

Table 1: Anticancer Activity of this compound Derivatives

Compound ID/SeriesTarget Cell Line(s)IC50 (µM)Key Findings & MechanismReference(s)
Compound (101) MCF-7 (Breast)0.34Inhibits cell proliferation.[1]
L1210, K562 (Leukemia)>1 µg/mL, 5.8 µMMore than 50% proliferation inhibition at 1 µg/mL.[1]
CA46 (Burkitt lymphoma)1.0Potent inhibition of lymphoma cell growth.[1]
Derivatives 5a, 5f MGC-803 (Gastric)Not specifiedInduced apoptosis, with ratios of 31.7% (5a) and 21.9% (5f) at 10 µM.[4]
Bcap-37 (Breast)Not specifiedDemonstrated good activity and induced apoptosis.[4]
PC3 (Prostate)Not specifiedShowed good activity against prostate cancer cells.[4]
Compound 18 MGC-803 (Gastric)0.85Most potent antiproliferative effects, arrested cell cycle at G2/M, and induced apoptosis.[8]
GES-1 (Normal Gastric)26.75Showed ~32-fold selectivity for cancer cells over normal cells.[8]

Table 2: Enzyme Inhibitory Activity of this compound Derivatives

Compound IDTarget EnzymeIC50 / Ki ValueMechanism of InhibitionReference(s)
Compound (106) Cdk40.47 µMInhibition of cell-cycle-dependent kinase 4.[1]
Microtubule Polymerization0.6 µMInhibition of microtubule assembly.[1]
Compound 31 (CZh226) p21-Activated Kinase 4 (PAK4)Kᵢ = 0.006 µMPotent and selective PAK4 inhibitor.[9]
p21-Activated Kinase 1 (PAK1)Kᵢ > 10 µMHighly selective for PAK4 over PAK1 (346-fold).[9]
Compound Q3 TyrosinaseNot specifiedA series of quinazolinone derivatives were synthesized as tyrosinase inhibitors.[10]
Series 7a-r α-glucosidase14.4 µM (for 7b)Competitive inhibitor, ~53 times stronger than acarbose.[11]

Mechanism of Action

The therapeutic effects of this compound derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and migration.

1. Induction of Apoptosis

Several derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the activation of caspase cascades and the modulation of apoptosis-related proteins. For instance, some compounds increase the activity of caspase-8, a key initiator of the extrinsic apoptosis pathway, while inhibiting pro-survival factors like NF-κB.[1]

G Apoptosis Induction Pathway substance 6-Chloro-quinazolin-4-one Derivative caspase8 Caspase-8 Activation substance->caspase8  Stimulates nfkb NF-κB Activation substance->nfkb Inhibits   caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis survival Cell Survival nfkb->survival Blocks Apoptosis

Derivative-induced apoptosis via caspase activation and NF-κB inhibition.

2. Kinase Inhibition

A primary mechanism for many anticancer quinazolinones is the inhibition of protein kinases that are crucial for tumor growth and metastasis. p21-activated kinase 4 (PAK4) is one such target. By selectively inhibiting PAK4, these compounds can block downstream signaling pathways, such as the LIMK1/cofilin pathway, which is essential for regulating the actin cytoskeleton, thereby inhibiting cancer cell migration and invasion.[9]

G PAK4 Inhibition Pathway substance 6-Chloro-quinazolin-4-one Derivative (e.g., Cmpd 31) pak4 PAK4 Kinase substance->pak4  Inhibits limk1 LIMK1 pak4->limk1 Activates cofilin Cofilin limk1->cofilin Inactivates (by phosphorylation) cytoskeleton Actin Cytoskeleton Rearrangement cofilin->cytoskeleton Regulates migration Cell Migration & Invasion cytoskeleton->migration

Inhibition of cell migration by blocking the PAK4 signaling pathway.

Detailed Experimental Protocols

This section provides generalized protocols for key experiments involved in the discovery and evaluation of this compound derivatives.

Protocol 1: General Synthesis of 4-Anilino-6-chloroquinazoline Derivatives

  • Objective: To synthesize novel 6-chloro-quinazolin-4-one derivatives via a two-step reaction from 5-chloro-anthranilic acid.

  • Materials: 5-chloro-anthranilic acid, formamide, phosphorus oxychloride (POCl₃), various substituted anilines, ethanol, triethylamine, round-bottom flasks, reflux condenser, magnetic stirrer, TLC plates, silica gel for column chromatography.

  • Procedure:

    • Step 1: Synthesis of this compound. A mixture of 5-chloro-anthranilic acid (1 eq.) and formamide (4 eq.) is heated at 130-140°C for 2-4 hours.[5][6] The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the resulting solid is filtered, washed with water, and dried to yield the this compound core.

    • Step 2: Chlorination. The product from Step 1 (1 eq.) is refluxed in phosphorus oxychloride (POCl₃) for 4-6 hours to yield the 4,6-dichloroquinazoline intermediate.[8] The excess POCl₃ is removed under reduced pressure.

    • Step 3: Nucleophilic Substitution. The crude 4,6-dichloroquinazoline intermediate is dissolved in a suitable solvent like ethanol. A substituted aniline (1.1 eq.) and a base such as triethylamine (1.2 eq.) are added. The mixture is refluxed for 6-12 hours.

    • Purification: After cooling, the precipitated product is filtered. The crude product is purified by recrystallization or silica gel column chromatography to obtain the final pure derivative.

  • Characterization: The structure of the final compound is confirmed using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against human cancer cell lines.

  • Materials: Human cancer cell lines (e.g., MGC-803, MCF-7), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), penicillin-streptomycin, 96-well plates, synthesized compounds, Dimethyl sulfoxide (DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, microplate reader.

  • Procedure:

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

    • Compound Treatment: The synthesized compounds are dissolved in DMSO to make stock solutions and then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A control group is treated with DMSO-containing medium only.

    • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

    • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The cell viability percentage is calculated relative to the control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Apoptosis Analysis by Flow Cytometry

  • Objective: To quantify the apoptosis-inducing effect of a lead compound on cancer cells.[4]

  • Materials: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit, cancer cells, 6-well plates, lead compound, binding buffer, flow cytometer.

  • Procedure:

    • Cell Treatment: Cells are seeded in 6-well plates and treated with the compound at its IC50 concentration for 24 or 48 hours.

    • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

    • Staining: The cell pellet is resuspended in 100 µL of binding buffer. 5 µL of Annexin V-FITC and 5 µL of PI are added. The cells are incubated in the dark for 15 minutes at room temperature.

    • Analysis: 400 µL of binding buffer is added to each sample. The samples are analyzed immediately using a flow cytometer.

  • Data Analysis: The cell population is categorized into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). The percentage of apoptotic cells is calculated.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 6-Chloro-quinazolin-4-one Derivatives as Potential Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinazolinone and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, known for a wide spectrum of pharmacological activities, including anticancer properties.[1][2][3][4] The quinazolinone scaffold is a core structure in numerous natural alkaloids and has been successfully integrated into several FDA-approved anticancer drugs.[5][6] The structural versatility of the quinazolinone ring system, particularly through substitutions at various positions, allows for the fine-tuning of its biological activity.[4][6]

The incorporation of a chlorine atom at the 6-position of the quinazolin-4-one ring has been a strategic focus in the design of novel antitumor agents. This modification can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols for the synthesis of 6-chloro-quinazolin-4-one derivatives and their subsequent evaluation as potential antitumor agents, focusing on in vitro cytotoxicity, apoptosis induction, and cell cycle analysis.

General Synthesis of 6-Chloro-quinazolin-4-one Derivatives

A common and effective method for synthesizing 2,3,6-trisubstituted quinazolin-4-one derivatives involves a multi-step process starting from 5-chloroanthranilic acid. The following protocol outlines a representative synthetic route.

Experimental Protocol: Synthesis

  • Step 1: Synthesis of 6-chloro-2-substituted-4H-3,1-benzoxazin-4-one:

    • A mixture of 5-chloroanthranilic acid and an appropriate acylating agent (e.g., acetic anhydride, benzoyl chloride) is refluxed.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the intermediate benzoxazinone.

  • Step 2: Synthesis of 3-amino-6-chloro-2-substituted-quinazolin-4(3H)-one:

    • The 6-chloro-2-substituted-4H-3,1-benzoxazin-4-one intermediate is dissolved in a suitable solvent (e.g., ethanol, isopropanol).

    • Hydrazine hydrate is added dropwise to the solution at room temperature.

    • The mixture is refluxed for several hours until TLC indicates the consumption of the starting material.

    • The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Step 3: Synthesis of Final 6-chloro-quinazolin-4-one Derivatives (Schiff Bases):

    • The 3-amino-6-chloro-2-substituted-quinazolin-4(3H)-one is dissolved in glacial acetic acid.

    • A substituted aromatic aldehyde is added to the solution.

    • The reaction mixture is refluxed for 4-6 hours.

    • After cooling, the mixture is poured into ice-cold water.

    • The resulting precipitate (the final product) is filtered, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol or DMF to afford the pure derivative.

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_products Intermediates & Final Product A 5-Chloroanthranilic Acid P1 Step 1: Acylation & Cyclization (Reflux) A->P1 B Acylating Agent (e.g., Acetic Anhydride) B->P1 C Hydrazine Hydrate P2 Step 2: Amination (Reflux with Hydrazine) C->P2 D Substituted Aldehyde P3 Step 3: Schiff Base Formation (Condensation Reaction) D->P3 I1 Intermediate: 6-Chloro-2-substituted- benzoxazin-4-one P1->I1 Yields Intermediate 1 I2 Intermediate: 3-Amino-6-chloro-2-substituted- quinazolin-4(3H)-one P2->I2 Yields Intermediate 2 FP Final Product: 6-Chloro-quinazolin-4-one Derivative P3->FP Yields Final Product I1->P2 I2->P3 G Receptor Cell Surface Receptor (e.g., EGFR) PI3K PI3K Receptor->PI3K Activates Compound 6-Chloro-quinazolin-4-one Derivative Compound->Receptor Inhibits Compound->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes G Start Synthesized Compound Screen In Vitro Cytotoxicity Screening (MTT Assay) Start->Screen Potent Potent Compounds (Low IC50) Screen->Potent Active NonPotent Discard or Modify Screen->NonPotent Inactive Mechanism Mechanism of Action Studies Potent->Mechanism Apoptosis Apoptosis Assay (Flow Cytometry) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Pathway Pathway Analysis (e.g., Western Blot) Mechanism->Pathway Lead Lead Compound Identification Apoptosis->Lead CellCycle->Lead Pathway->Lead

References

Application Notes and Protocols: 6-Chloro-1H-quinazolin-4-one as a Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-1H-quinazolin-4-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors. Its versatile structure allows for substitutions at various positions, enabling the development of potent and selective inhibitors for a range of kinase targets implicated in cancer and other diseases. This document provides a summary of key data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to facilitate research and development in this area.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of various this compound derivatives against different kinase targets and cancer cell lines.

Compound ID/ReferenceTarget Kinase(s)IC50/Ki (nM)Target Cell Line(s)Cellular IC50 (µM)
EGFR Inhibitors
Compound 79[1]EGFR (T790M/L858R)31--
Compound 7i[2]EGFR11.66A549, HT-29, MCF-72.25, 1.72, 2.81
Compound 8b[3]EGFR-TK1.37--
Compound 1[4]EGFRwt20.72A431, A549, NCI-H1975, SW480-
Compound 6d[5]EGFR69NCI-H4600.789
VEGFR Inhibitors
Compound 5p[6]VEGFR-2117HCT116, HePG2, MCF78.32, 9.72, 7.99
Compound 5h[6]VEGFR-2215HCT116, HePG25.89, 6.74
Compound 5d[6]VEGFR-2274HCT116, HePG2, Hela, MCF76.09, 2.39, 8.94, 4.81
PI3K Inhibitors
Compound 6b[7]PI3Kα13.6HCT-116-
Compound 5dPI3Kδ1240HepG-217.78
Compound 5cPI3Kδ8270HCT8.00
PAK4 Inhibitors
Compound 31 (CZh226)[8]PAK4-A549> 40
Compound 38[8]PAK46--

Experimental Protocols

Detailed methodologies for the synthesis of representative this compound based kinase inhibitors and key biological assays are provided below.

Synthesis Protocols

1. Synthesis of a 6-chloro-quinazoline based EGFR Inhibitor (General Procedure) [5]

This protocol outlines a general method for synthesizing 3-phenyl-2-(2-(4-(substituted)-benzylidene)hydrazinyl)quinazolin-4(3H)-one derivatives.

  • Step 1: Synthesis of 2-hydrazino-3-phenylquinazolin-4(3H)-one.

    • A mixture of the appropriate anthranilic acid and formamide is heated to produce the corresponding quinazolin-4(3H)-one.

    • The quinazolinone is then chlorinated using a suitable chlorinating agent (e.g., SOCl₂ or POCl₃).

    • The resulting 4-chloroquinazoline is reacted with hydrazine hydrate to yield the 2-hydrazino derivative.

  • Step 2: Synthesis of the final compound.

    • To a mixture of the 2-hydrazino-quinazolinone (5 mmol) and the appropriate substituted benzaldehyde (5 mmol) in absolute ethanol (50 mL), a few drops of acetic acid are added.

    • The reaction mixture is refluxed for 6 hours and then cooled.

    • The precipitate formed upon cooling is collected by filtration, washed with water, and crystallized from ethanol to yield the final product.

2. Synthesis of a 6-chloro-quinazoline based VEGFR-2 Inhibitor (General Procedure) [6]

This protocol describes a general route to synthesize quinazolin-4(3H)-ones bearing a urea functionality.

  • Step 1: Synthesis of 2-thiol-quinazolin-4(3H)-one.

    • A mixture of the appropriately substituted anthranilic acid and ammonium thiocyanate is refluxed in ethanol.

  • Step 2: Alkylation of the thiol group.

    • The 2-thiol-quinazolin-4(3H)-one is reacted with an appropriate alkyl halide in the presence of a base (e.g., K₂CO₃) in a solvent like DMF.

  • Step 3: Introduction of the urea moiety.

    • The product from the previous step is further functionalized, often involving reactions to introduce an amine, which is then reacted with a substituted isocyanate to form the final urea derivative.

3. Synthesis of a 6-chloro-quinazoline based PI3K Inhibitor (General Procedure) [9]

This protocol outlines the synthesis of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one derivatives.

  • Step 1: Synthesis of 7-chloro-2-methyl-4H-3,1-benzoxazin-4-one.

    • 2-amino-4-chlorobenzoic acid is refluxed with acetic anhydride.

  • Step 2: Synthesis of 3-amino-7-chloro-2-methylquinazolin-4(3H)-one.

    • The benzoxazinone from the previous step is refluxed with hydrazine hydrate in ethanol.

  • Step 3: Synthesis of acetamide or arylidene derivatives.

    • For acetamide derivatives, the 3-amino-quinazolinone is reacted with chloroacetyl chloride and then with various secondary amines.

    • For arylidene derivatives, the 3-amino-quinazolinone undergoes a condensation reaction with various aldehydes in the presence of glacial acetic acid.

4. Synthesis of a 6-chloro-4-aminoquinazoline-2-carboxamide based PAK4 Inhibitor (General Procedure) [8]

This protocol describes the synthesis of 4-aminoquinazoline-2-carboxamide derivatives.

  • Step 1: Synthesis of 4-aminoimidazole analogs.

    • N1-alkylation of a nitro-imidazole with an appropriate alkyl halide, followed by palladium-mediated hydrogenation.

  • Step 2: Synthesis of the quinazoline core.

    • Starting from a substituted anthranilic acid, the quinazoline ring is formed, typically resulting in a 4-chloroquinazoline intermediate.

  • Step 3: Coupling and final synthesis.

    • The 4-aminoimidazole analog is coupled to the 4-position of the quinazoline core.

    • The 2-position of the quinazoline is then functionalized to introduce the carboxamide group, often through a series of steps involving cyanation, hydrolysis, and amide coupling.

Biological Assay Protocols

1. Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is a luminescent ADP detection assay to measure kinase activity.

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well plate with the kinase, substrate, ATP, and the test compound (this compound derivative) in kinase buffer.

    • Incubate for the desired period (e.g., 60 minutes) at room temperature.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • The amount of ADP produced is proportional to the kinase activity, and the inhibitory effect of the test compound can be calculated relative to a control without the inhibitor.

2. Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the kinase inhibitors on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compound.

3. Western Blot Analysis for Signaling Pathway Modulation

This technique is used to detect changes in protein expression and phosphorylation levels within specific signaling pathways upon treatment with the kinase inhibitors.

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compound for a specified time, then lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., phosphorylated EGFR, Akt, or ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities to determine the relative levels of protein expression or phosphorylation, often normalizing to a loading control like β-actin or GAPDH.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways targeted by this compound based inhibitors and the general workflows for their evaluation.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Inhibitor This compound Derivative Inhibitor->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Permeability, Survival ERK->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis

Caption: Key pathways in VEGFR2 signaling targeted by inhibitors.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Inhibitor This compound Derivative Inhibitor->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/Akt signaling cascade and its inhibition.

PAK4_Signaling_Pathway Cdc42 Cdc42-GTP PAK4 PAK4 Cdc42->PAK4 Activates LIMK1 LIMK1 PAK4->LIMK1 BetaCatenin β-catenin PAK4->BetaCatenin Phosphorylates & Activates Inhibitor This compound Derivative Inhibitor->PAK4 Inhibits Cofilin Cofilin LIMK1->Cofilin Phosphorylates (inactivates) Actin Actin Dynamics Cofilin->Actin Depolymerizes CellMotility Cell Motility & Invasion Actin->CellMotility GeneTranscription Gene Transcription (e.g., c-Myc, Cyclin D1) BetaCatenin->GeneTranscription CellProliferation Cell Proliferation GeneTranscription->CellProliferation

Caption: Overview of PAK4 signaling in cell motility and proliferation.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification BiochemicalAssay Biochemical Kinase Assay (e.g., ADP-Glo) Purification->BiochemicalAssay CellBasedAssay Cell-Based Assays (e.g., MTT for Viability) Purification->CellBasedAssay DataAnalysis Data Analysis (IC50 Determination) BiochemicalAssay->DataAnalysis PathwayAnalysis Signaling Pathway Analysis (Western Blot) CellBasedAssay->PathwayAnalysis CellBasedAssay->DataAnalysis PathwayAnalysis->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

References

Application Notes and Protocols: Design and Synthesis of 6-Chloro-quinazolinone-based HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and biological evaluation of 6-chloro-quinazolinone-based histone deacetylase (HDAC) inhibitors. This document includes detailed experimental protocols for their synthesis and characterization, as well as methods for assessing their biological activity in cancer cells.

Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on both histone and non-histone proteins, leading to a more compact chromatin structure and generally repressing gene transcription.[1] The dysregulation of HDAC activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[2] HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer agents, capable of inducing cell cycle arrest, differentiation, and apoptosis in malignant cells.[3][4]

The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. When incorporated into HDACi design, it typically serves as the "cap" group, which interacts with the residues at the rim of the HDAC active site tunnel.[5][6] This interaction is critical for isoform selectivity and overall potency. The addition of a 6-chloro substituent to the quinazolinone core can further modulate the compound's pharmacological properties. The general structure of these inhibitors consists of three key pharmacophoric features: a zinc-binding group (ZBG), such as a hydroxamic acid, that chelates the zinc ion in the enzyme's active site; a linker region that occupies the hydrophobic tunnel; and the aforementioned cap group.

This document details the synthetic route to produce 6-chloro-quinazolinone-based HDAC inhibitors and the protocols to evaluate their biological efficacy, including their ability to inhibit HDAC enzymes, reduce cancer cell viability, and modulate downstream cellular pathways.

Data Presentation

The following tables summarize the in vitro activity of representative quinazolinone-based HDAC inhibitors from the literature, showcasing their potency against various HDAC isoforms and cancer cell lines.

Table 1: In Vitro HDAC Inhibitory Activity of Quinazolinone-Based Compounds

Compound IDModificationHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)HDAC8 IC₅₀ (nM)Reference
Compound 1 Quinazolinone-based hydroxamic acid3116-[3]
Compound 2 Quinazolinone-based hydroxamic acid3725-[3]
Compound 5b Quinazoline-4-(3H)-one derivative-1501400[2][7]
Compound 5o Quinazoline-4-(3H)-one derivative-400>10000[2]
Compound 10g 4-Oxoquinazoline N-hydroxypropenamide-12-[8]
Compound 10l 4-Oxoquinazoline N-hydroxypropenamide44 (HeLa Extract)--[8]
Compound 10m 4-Oxoquinazoline N-hydroxypropenamide41 (HeLa Extract)--[8]

Note: IC₅₀ values can vary depending on assay conditions. Data is compiled from multiple sources for comparison.

Table 2: Anti-proliferative Activity of Quinazolinone-Based HDAC Inhibitors

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
Compound 5c MCF-7Breast Cancer13.7[5][7]
Compound 10l SW620Colon Cancer0.671[8]
Compound 10m SW620Colon Cancer1.211[8]
Compound 4g SW620Colon Cancer~0.5 (Potent)[9]
Compound 6c PC-3Prostate Cancer~0.6 (Potent)[9]
Compound 6h NCI-H23Lung Cancer~0.7 (Potent)[9]

Note: The anti-proliferative activity is presented as the half-maximal inhibitory concentration (IC₅₀).

Mandatory Visualizations

Synthetic and Experimental Workflows & Signaling Pathways

G General Synthetic Workflow for 6-Chloro-quinazolinone-Based HDAC Inhibitors cluster_0 Step 1: Quinazolinone Core Formation cluster_1 Step 2: Linker Attachment cluster_2 Step 3: Ester Hydrolysis cluster_3 Step 4: Hydroxamic Acid Formation A 5-Chloroanthranilic acid C Intermediate Thioamide A->C Et3N, EtOH, Reflux B Substituted Isothiocyanate B->C D 2-Mercapto-6-chloro-quinazolinone C->D Alkylation/ Cyclization F Ester-linked Intermediate D->F K2CO3, KI, Butanone, 75°C E Methyl 4-(bromomethyl)benzoate E->F G Carboxylic Acid Intermediate F->G NaOH, 1,4-Dioxane, 80°C H Final HDAC Inhibitor (Hydroxamic Acid) G->H HBTU, DIPEA, NH2OH·HCl, DMF

Caption: General synthetic scheme for 6-chloro-quinazolinone-based HDAC inhibitors.

G Mechanism of Action: HDAC Inhibition in Cancer Cells cluster_0 Epigenetic Regulation cluster_1 Cytoplasmic Effects (HDAC6) HDACi 6-Chloro-quinazolinone HDAC Inhibitor HDAC HDAC Enzymes (e.g., HDAC6) HDACi->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation AcHistones Hyperacetylated Histones HDAC->AcHistones Tubulin α-Tubulin HDAC->Tubulin Deacetylation AcTubulin Hyperacetylated α-Tubulin HDAC->AcTubulin Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin OpenChromatin Relaxed Chromatin (Gene Transcription) AcHistones->OpenChromatin TSG Tumor Suppressor Genes (e.g., p21, p53) Transcription OpenChromatin->TSG Arrest Cell Cycle Arrest (G2/M Phase) TSG->Arrest Apoptosis Apoptosis TSG->Apoptosis Microtubule Disrupted Microtubule Dynamics & Trafficking AcTubulin->Microtubule Microtubule->Apoptosis G Experimental Workflow for Biological Evaluation cluster_0 In Vitro Assays cluster_1 Cell-Based Assays start Synthesized 6-Chloro-quinazolinone HDAC Inhibitor hdac_assay HDAC Enzymatic Inhibition Assay start->hdac_assay cell_culture Cancer Cell Lines (e.g., MCF-7, HCT116) start->cell_culture Treat Cells ic50_hdac Determine HDAC IC₅₀ Values hdac_assay->ic50_hdac end Comprehensive Activity Profile ic50_hdac->end mtt_assay MTT Cell Viability Assay cell_culture->mtt_assay western_blot Western Blot Analysis cell_culture->western_blot flow_cytometry Flow Cytometry cell_culture->flow_cytometry ic50_cell Determine Anti-proliferative IC₅₀ mtt_assay->ic50_cell ic50_cell->end acetylation_levels Measure Acetylated α-Tubulin & Histone H3 western_blot->acetylation_levels acetylation_levels->end cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) flow_cytometry->cell_cycle cell_cycle->end

References

Application Notes and Protocols for Cell-Based Assays to Evaluate 6-chloro-1H-quinazolin-4-one Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a panel of cell-based assays to comprehensively evaluate the cytotoxic effects of 6-chloro-1H-quinazolin-4-one. The included methodologies are designed to assess cell viability, membrane integrity, and the induction of apoptosis, key indicators of a compound's potential as a therapeutic agent or a toxicant.

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including anticancer properties. Many of these compounds exert their cytotoxic effects by modulating critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT and EGFR pathways. The evaluation of cytotoxicity is a crucial first step in the preclinical assessment of novel quinazolinone compounds like this compound.

Data Presentation: Cytotoxicity of Structurally Related Quinazolinone Derivatives

Table 1: Cytotoxicity (IC50 in µM) of 6-chloro-quinazolinone Derivatives against Various Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
6-chloro-4(3H)-quinazolone derivativesRD (Rhabdomyosarcoma)14.65[1]
6-chloro-4(3H)-quinazolone derivativesMDA-MB-231 (Breast Cancer)10.62[1]
6-chloro-4(3H)-quinazolone derivativesMDA-MB-231 (Breast Cancer)8.79[1]
2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) N-(4-oxo-2-propylquinazolin)3(4H)acatamideHeLa (Cervical Cancer)7.52[2]

Table 2: Cytotoxicity (IC50 in µM) of Quinazolinone Derivatives against Breast Cancer Cell Lines (MCF-7)

Compound/DerivativeIC50 (µM)Reference
Quinazolinone Schiff base 16.246[3]
Quinazolinone Schiff base 25.910[3]
Quinazolinone-1,2,3-triazole (4-Isopropyl)10.16[3]
Quinazolinone-1,2,3-triazole (2-Bromo)11.23[3]
Quinazoline-sulfonamide 4d2.5[3]
Quinazoline-sulfonamide 4f5[3]
Quinazoline-oxymethyltriazole 8k (72h)11.32[3]
Quinazoline-oxymethyltriazole 8a (72h)12.96[3]

Experimental Protocols

Herein are detailed protocols for three fundamental cell-based assays to determine the cytotoxicity of this compound.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[4]

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.

Materials:

  • This compound

  • Human cancer cell line

  • Complete culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • This compound

  • Human cancer cell line

  • Complete culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide according to the kit's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on their fluorescence.

Visualizations

Experimental_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_viability Cell Viability Assay (MTT) cluster_membrane Membrane Integrity Assay (LDH) cluster_apoptosis Apoptosis Assay (Annexin V/PI) seed1 Seed Cells in 96-well Plate treat1 Treat with this compound seed1->treat1 incubate1 Incubate (24-72h) treat1->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read1 Measure Absorbance (570nm) solubilize->read1 seed2 Seed Cells in 96-well Plate treat2 Treat with this compound seed2->treat2 incubate2 Incubate (24-72h) treat2->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant ldh_reaction Perform LDH Reaction collect_supernatant->ldh_reaction read2 Measure Absorbance (~490nm) ldh_reaction->read2 seed3 Seed Cells in 6-well Plate treat3 Treat with this compound seed3->treat3 harvest Harvest and Wash Cells treat3->harvest stain Stain with Annexin V/PI harvest->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflow for assessing cytotoxicity.

Signaling_Pathway Potential Signaling Pathways Targeted by Quinazolinone Derivatives cluster_receptor Cell Surface Receptors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Outcomes EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT/PKB PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Inhibition Survival Cell Survival AKT->Survival Inhibition Apoptosis Apoptosis AKT->Apoptosis Induction Quinazolinone This compound (and derivatives) Quinazolinone->EGFR Inhibition

Caption: Potential signaling pathways.

References

Application Notes and Protocols for In Vivo Efficacy Testing of 6-chloro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. These activities include potential anticancer, anti-inflammatory, antimicrobial, and antiviral effects. The 6-chloro-1H-quinazolin-4-one core structure is a key pharmacophore in the development of novel therapeutic agents. This document provides detailed application notes and protocols for testing the in vivo efficacy of this compound and its derivatives in established animal models, focusing on its potential as an anticancer and anti-inflammatory agent.

Putative Mechanism of Action: PAK4 Inhibition

While the precise molecular targets of this compound may be multifaceted, a significant body of research points towards the inhibition of p21-activated kinase 4 (PAK4) as a key mechanism for the anticancer activity of structurally related quinazolinone derivatives. PAK4 is a serine/threonine kinase that is frequently overexpressed in various human cancers and plays a crucial role in cell proliferation, survival, motility, and cytoskeletal organization.[1] Inhibition of PAK4 can disrupt these oncogenic signaling pathways, leading to tumor growth inhibition.

PAK4 Signaling Pathway

The following diagram illustrates the central role of PAK4 in cancer-related signaling pathways.

PAK4_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) RhoGTPases Rho GTPases (Cdc42, Rac) RTK->RhoGTPases GPCR G-protein Coupled Receptors (GPCRs) GPCR->RhoGTPases GrowthFactors Growth Factors GrowthFactors->RTK GrowthFactors->GPCR PAK4 PAK4 RhoGTPases->PAK4 PI3K_AKT PI3K/AKT Pathway PAK4->PI3K_AKT MAPK MAPK/ERK Pathway PAK4->MAPK Wnt_BetaCatenin Wnt/β-catenin Pathway PAK4->Wnt_BetaCatenin CellProliferation Cell Proliferation & Survival PI3K_AKT->CellProliferation Apoptosis Apoptosis Inhibition PI3K_AKT->Apoptosis MAPK->CellProliferation Metastasis Metastasis & Invasion MAPK->Metastasis Wnt_BetaCatenin->CellProliferation Wnt_BetaCatenin->Metastasis Quinazolinone 6-chloro-1H- quinazolin-4-one Quinazolinone->PAK4

PAK4 Signaling Pathway Inhibition

In Vivo Animal Models for Efficacy Testing

The following sections detail the protocols for two widely accepted animal models to evaluate the anticancer and anti-inflammatory efficacy of this compound.

Anticancer Efficacy: Human Tumor Xenograft Mouse Model

This model is the gold standard for assessing the in vivo antitumor activity of novel compounds. It involves the subcutaneous implantation of human cancer cells into immunodeficient mice, which then develop tumors that can be monitored for growth inhibition in response to treatment.

Experimental Workflow

Xenograft_Workflow A Cell Line Selection & Culture B Cell Harvest & Preparation A->B D Subcutaneous Tumor Cell Implantation B->D C Animal Acclimatization (Immunodeficient Mice) C->D E Tumor Growth Monitoring D->E F Randomization into Treatment Groups E->F G Drug Administration (e.g., Oral Gavage) F->G H Continued Tumor Measurement & Health Monitoring G->H I Endpoint: Tumor Excision, Weight Measurement & Analysis H->I

Human Tumor Xenograft Workflow
Detailed Experimental Protocol

1. Materials and Reagents:

  • Human cancer cell line (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer, selected based on high PAK4 expression)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • Immunodeficient mice (e.g., athymic nude mice, SCID mice), 6-8 weeks old.

  • This compound (test compound)

  • Vehicle for drug formulation (e.g., 0.5% carboxymethylcellulose (CMC) in water, DMSO/PEG mixtures)

  • Positive control drug (e.g., a known PAK4 inhibitor like KPT-9274 or a standard-of-care chemotherapeutic)

  • Calipers for tumor measurement

  • Animal balance

2. Procedure:

  • Cell Culture: Culture the selected human cancer cell line according to standard protocols.

  • Cell Preparation for Implantation:

    • Harvest cells at 70-80% confluency using trypsin-EDTA.

    • Wash the cells with sterile PBS.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel (optional) at a concentration of 5 x 107 cells/mL.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor development.

    • Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.

  • Randomization and Treatment:

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, test compound low dose, test compound high dose, positive control). A typical group size is 8-10 mice.

    • Prepare the dosing solutions of this compound and the positive control in the chosen vehicle.

    • Administer the treatments as per the defined schedule (e.g., once daily oral gavage for 21 days).

  • Efficacy Assessment:

    • Continue to measure tumor volume and body weight every 2-3 days throughout the treatment period.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the excised tumors.

    • Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Average tumor weight of treated group / Average tumor weight of vehicle control group)] x 100.

Data Presentation

Table 1: In Vivo Antitumor Efficacy of Quinazolinone Derivatives in Xenograft Models

CompoundCancer Cell LineAnimal ModelDosageTumor Growth Inhibition (%)Reference
Example PAK4 Inhibitor MDA-MB-231 (Breast)Xenograft50 mg/kg, p.o., daily60.83[2]
Example Quinazolinone PANC-1 (Pancreatic)XenograftNot specifiedSignificant[3]
Compound 26 HCT-116 (Colon)Xenograft25 mg/kg62[4]
Compound 6 B16 MelanomaXenograftNot specified64.04[5]

Note: The data presented are for structurally related quinazolinone derivatives and PAK4 inhibitors and serve as a reference for expected efficacy.

Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation to screen for the anti-inflammatory activity of novel compounds. Inflammation is induced by injecting carrageenan into the rat's paw, and the resulting edema is measured over time.

Experimental Workflow

Edema_Workflow A Animal Acclimatization (Wistar Rats) B Baseline Paw Volume Measurement A->B C Drug Administration (Test Compound/Vehicle/Standard) B->C D Carrageenan Injection into Paw C->D E Paw Volume Measurement at Timed Intervals D->E F Calculation of Edema & Percentage Inhibition E->F

Carrageenan-Induced Paw Edema Workflow
Detailed Experimental Protocol

1. Materials and Reagents:

  • Wistar rats (150-200 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • This compound (test compound)

  • Vehicle for drug formulation (e.g., 0.5% CMC in water)

  • Positive control drug (e.g., Indomethacin, Diclofenac sodium)

  • Pletysmometer for paw volume measurement

2. Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize rats for at least one week before the experiment.

    • Divide the rats into groups (e.g., vehicle control, test compound low dose, test compound high dose, positive control). A typical group size is 6-8 rats.

  • Baseline Measurement:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration:

    • Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each rat at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [1 - (Mean edema of treated group / Mean edema of control group)] x 100.

Data Presentation

Table 2: In Vivo Anti-inflammatory Efficacy of Quinazolinone Derivatives in Carrageenan-Induced Paw Edema Model

Compound/Derivative TypeAnimal ModelDosageEdema Inhibition (%)Reference
4-nitrostyryl-substituted quinazolinone Rat200 mg/kg62.2 - 80.7[6]
6-bromo-substituted-quinazolinone Rat50 mg/kgup to 59.61[6]
3-methyl-4(3H)quinazolinone derivatives MouseNot specifiedStatistically significant[7]
Azetidinone-substituted quinazolinone Rat50 mg/kg, p.o.up to 32.5[8]

Note: The data presented are for a variety of quinazolinone derivatives and serve as a reference for expected anti-inflammatory efficacy.

Conclusion

The in vivo animal models and protocols detailed in these application notes provide a robust framework for evaluating the therapeutic potential of this compound. The human tumor xenograft model is essential for assessing anticancer efficacy, particularly given the compound's putative mechanism as a PAK4 inhibitor. The carrageenan-induced paw edema model offers a reliable method for determining its anti-inflammatory properties. Rigorous adherence to these protocols will yield valuable data to guide further preclinical and clinical development of this promising quinazolinone derivative.

References

Application Notes: High-Throughput Screening of 6-chloro-1H-quinazolin-4-one Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Specifically, derivatives of 6-chloro-1H-quinazolin-4-one have emerged as a promising class for the development of novel therapeutics, particularly as antitumor agents.[4] High-Throughput Screening (HTS) provides an efficient methodology for systematically evaluating large libraries of these compounds to identify "hits"—compounds that modulate the activity of a specific biological target or pathway. These application notes provide detailed protocols and workflows for researchers engaged in the HTS of this compound libraries for drug discovery.

General Synthesis and Library Generation

The generation of a diverse chemical library is the foundational step for any HTS campaign. The this compound core is typically synthesized from substituted anthranilic acids.[5][6] Various functional groups can be introduced at different positions of the quinazolinone ring to create a library of analogs with diverse physicochemical properties, which is crucial for exploring the structure-activity relationship (SAR).[3]

G cluster_synthesis Generalized Synthetic Workflow start Anthranilic Acid Derivatives step1 Reaction with Formamide or Isocyanate start->step1 step2 Cyclization step1->step2 core This compound Core Structure step2->core step3 Substitution Reactions (e.g., at positions 2 & 3) core->step3 library Diverse Compound Library step3->library G cluster_workflow High-Throughput Screening Cascade lib 1. Compound Library (this compound derivatives) primary 2. Primary HTS (e.g., Cell Viability Assay) Single Concentration lib->primary hits 3. Hit Identification (Active Compounds) primary->hits confirm 4. Hit Confirmation (Re-test from fresh stock) hits->confirm Confirmed? dose 5. Secondary Assays (Dose-Response & IC50 Determination) confirm->dose moa 6. Mechanism of Action Studies (e.g., Apoptosis, Kinase Inhibition) dose->moa lead 7. Lead Candidate moa->lead G cluster_pathway Simplified PAK4 Signaling Pathway rtk Growth Factor Receptor (RTK) rac Rac/Cdc42 rtk->rac pak4 PAK4 rac->pak4 Activates limk1 LIMK1 pak4->limk1 cofilin Cofilin limk1->cofilin Inhibits actin Actin Cytoskeleton Reorganization cofilin->actin migration Cell Migration & Invasion actin->migration inhibitor 6-chloro-quinazoline Inhibitor inhibitor->pak4 Blocks

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted Quinazolin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinazolin-4-ones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][2] The development of efficient and straightforward synthetic methods for this scaffold is, therefore, of significant interest to the medicinal chemistry and drug development community. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, offering atom economy, reduced reaction times, and simplified purification processes.[2]

This document provides detailed application notes and experimental protocols for selected one-pot synthetic methodologies for preparing substituted quinazolin-4-ones, including metal-free, microwave-assisted, and ultrasound-assisted procedures.

Method 1: Metal-Free, Three-Component Synthesis from Arenediazonium Salts

This domino reaction provides a highly efficient and straightforward one-pot synthesis of diversely substituted 3-arylquinazolin-4(3H)-ones under mild, metal-free conditions.[3][4] The reaction proceeds through the formation of an N-arylnitrilium intermediate, followed by nucleophilic addition and cyclization.[3]

Logical Workflow:

Metal_Free_Synthesis cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product Anthranilates Anthranilates (6) Mix Mix Anthranilates in Nitrile Solvent Anthranilates->Mix Arenediazonium Arenediazonium Salts (2) Add Add Arenediazonium Salt Arenediazonium->Add Nitriles Nitriles (R2CN) Nitriles->Mix Mix->Add React Stir at 60 °C under Air Add->React Concentrate Concentrate in vacuo React->Concentrate Purify Column Chromatography Concentrate->Purify Product 3-Arylquinazolin-4(3H)-ones (7) Purify->Product

Caption: Workflow for the metal-free one-pot synthesis of 3-arylquinazolin-4(3H)-ones.

Experimental Protocol:

General Procedure for the One-Pot Synthesis of 3-Arylquinazolin-4(3H)-ones (7): [3]

  • To a solution of the respective anthranilate (6) (1.0 equiv, 0.10–0.13 mmol) in the appropriate nitrile (R2CN) (0.1 M, 1.0–1.3 mL), add the arenediazonium salt (2) (1.3 equiv, 0.13–0.17 mmol).

  • Stir the reaction mixture in a closed flask at 60 °C under an air atmosphere for the time specified in Table 1.

  • Upon completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-arylquinazolin-4(3H)-one product (7).

Data Presentation:

Table 1: Synthesis of various 3-Arylquinazolin-4(3H)-ones (7) via Metal-Free Three-Component Reaction. [3]

EntryAnthranilate (6)Nitrile (R2CN)Arenediazonium Salt (2)Time (h)Product (7)Yield (%)
1Methyl anthranilateAcetonitrile4-Fluorobenzenediazonium tetrafluoroborate123-(4-Fluorophenyl)-2-methylquinazolin-4(3H)-one85
2Methyl anthranilatePropionitrile4-Fluorobenzenediazonium tetrafluoroborate122-Ethyl-3-(4-fluorophenyl)quinazolin-4(3H)-one82
3Methyl anthranilateBenzonitrile4-Fluorobenzenediazonium tetrafluoroborate243-(4-Fluorophenyl)-2-phenylquinazolin-4(3H)-one75
4Ethyl anthranilateAcetonitrile4-Chlorobenzenediazonium tetrafluoroborate123-(4-Chlorophenyl)-2-methylquinazolin-4(3H)-one88
5Methyl 2-amino-5-bromobenzoateAcetonitrile4-Methylbenzenediazonium tetrafluoroborate126-Bromo-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one92

Method 2: Microwave-Assisted, Solvent-Free Synthesis

Microwave irradiation provides a rapid and efficient method for the synthesis of quinazolin-4(3H)-ones, often under solvent-free conditions, which aligns with the principles of green chemistry.[5][6] The use of a Lewis acid catalyst like antimony(III) trichloride (SbCl3) can further enhance the reaction rate and yield.[7]

Logical Workflow:

Microwave_Synthesis cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product Anthranilamide Anthranilamide (1) Mix Thoroughly Mix Reactants and Catalyst Anthranilamide->Mix Aldehyde Aldehyde/Ketone (2) Aldehyde->Mix Catalyst SbCl3 (1 mol%) Catalyst->Mix Irradiate Microwave Irradiation (200 W) Mix->Irradiate Workup Work-up (Filter, Wash, Crystallize) Irradiate->Workup Product Quinazolin-4(3H)-ones (3) Workup->Product

Caption: Workflow for the microwave-assisted one-pot synthesis of quinazolin-4(3H)-ones.

Experimental Protocol:

General Procedure for Microwave-Assisted Synthesis of 2-Substituted-Quinazolin-4(3H)-ones (3): [7]

  • In a suitable vessel, thoroughly mix anthranilamide (1) (2 mmol), an aldehyde or ketone (2) (2 mmol), and SbCl3 (1 mol%).

  • Irradiate the mixture for 3–5 minutes in a microwave reactor at a power of 200 W.

  • After irradiation, allow the mixture to cool to room temperature.

  • Add water to the reaction mixture.

  • Filter the resulting precipitate, wash with water, and crystallize from ethanol to obtain the pure product (3).

Data Presentation:

Table 2: Synthesis of various 2-Substituted-Quinazolin-4(3H)-ones (3) via Microwave Irradiation. [7][8]

EntryAldehyde/Ketone (2)Time (min)Product (3)Yield (%)
1Benzaldehyde32-Phenyl-quinazolin-4(3H)-one94
24-Chlorobenzaldehyde32-(4-Chlorophenyl)quinazolin-4(3H)-one94
34-Fluorobenzaldehyde32-(4-Fluorophenyl)quinazolin-4(3H)-one98
43-Bromobenzaldehyde32-(3-Bromophenyl)quinazolin-4(3H)-one91
5Cinnamaldehyde42-Styryl-quinazolin-4(3H)-one87
62-Furaldehyde42-(2-Furyl)quinazolin-4(3H)-one88
7Propanal52-Ethyl-quinazolin-4(3H)-one84

Method 3: Ultrasound-Assisted, Catalyst- and Solvent-Free Synthesis

Ultrasound irradiation offers another green and efficient alternative for promoting organic reactions. This method describes a one-pot condensation of anthranilic acid, acetic anhydride, and various primary amines under catalyst- and solvent-free conditions, leading to excellent yields of 3-substituted 2-methyl quinazolin-4(3H)-ones.[5]

Logical Workflow:

Ultrasound_Synthesis cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product Anthranilic_Acid Anthranilic Acid Mix Mix Reactants Anthranilic_Acid->Mix Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Mix Primary_Amine Primary Amine Primary_Amine->Mix Irradiate Ultrasonic Irradiation at Ambient Temp. Mix->Irradiate Workup Work-up (Pour on Ice, Filter, Wash, Recrystallize) Irradiate->Workup Product 3-Substituted 2-Methyl Quinazolin-4(3H)-ones Workup->Product

Caption: Workflow for the ultrasound-assisted synthesis of 3-substituted 2-methyl quinazolin-4(3H)-ones.

Experimental Protocol:

General Procedure for Ultrasound-Assisted Synthesis of 3-Substituted 2-Methyl Quinazolin-4(3H)-ones: [5]

  • In a flask, mix anthranilic acid (10 mmol), acetic anhydride (15 mmol), and the desired primary amine (aromatic or aliphatic) (12 mmol).

  • Place the flask in an ultrasonic cleaning bath containing water at ambient temperature.

  • Irradiate the reaction mixture with ultrasound for the time specified in Table 3.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice.

  • Filter the solid product, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure quinazolinone derivative.

Data Presentation:

Table 3: Synthesis of various 3-Substituted 2-Methyl Quinazolin-4(3H)-ones via Ultrasound Irradiation. [5]

EntryPrimary AmineTime (min)ProductYield (%)
1Aniline302-Methyl-3-phenylquinazolin-4(3H)-one96
24-Methylaniline302-Methyl-3-(p-tolyl)quinazolin-4(3H)-one95
34-Methoxyaniline353-(4-Methoxyphenyl)-2-methylquinazolin-4(3H)-one93
44-Chloroaniline403-(4-Chlorophenyl)-2-methylquinazolin-4(3H)-one94
5Benzylamine253-Benzyl-2-methylquinazolin-4(3H)-one92
6Cyclohexylamine253-Cyclohexyl-2-methylquinazolin-4(3H)-one90

Conclusion

The one-pot synthesis of substituted quinazolin-4-ones is a rapidly evolving field, with numerous methodologies available to researchers. The choice of method can be tailored based on the desired substitution pattern, available starting materials, and laboratory equipment. Metal-free, microwave-assisted, and ultrasound-assisted protocols represent modern, efficient, and often environmentally benign approaches to access this important heterocyclic scaffold. The detailed protocols and comparative data presented herein serve as a practical guide for the synthesis and exploration of novel quinazolin-4-one derivatives for drug discovery and development.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinazolinone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of quinazolinone analogs utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often, cleaner reaction profiles, aligning with the principles of green chemistry.

Introduction to Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactants directly and efficiently. Unlike conventional heating, which relies on thermal conductivity, microwave energy is absorbed by polar molecules and ions within the reaction mixture, leading to rapid and uniform heating. This localized heating can accelerate reaction rates, often by orders of magnitude, and enable reactions to be performed at higher temperatures and pressures in sealed vessels, further reducing reaction times. The primary mechanisms of microwave heating are dipolar polarization and ionic conduction. This technique is particularly well-suited for the synthesis of heterocyclic compounds like quinazolinones, which are prevalent scaffolds in many biologically active molecules and approved drugs.

Advantages of Microwave Synthesis for Quinazolinone Analogs

  • Rapid Reaction Times: Syntheses that typically take hours or even days using conventional heating can often be completed in minutes.

  • Increased Yields: The rapid and uniform heating often leads to higher product yields with fewer side products.

  • Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, leading to significant energy savings.

  • Green Chemistry: Shorter reaction times and improved yields contribute to a more environmentally friendly process with reduced solvent and energy consumption.

Experimental Protocols

Herein, we provide detailed protocols for three distinct and efficient microwave-assisted syntheses of quinazolinone analogs.

Protocol 1: One-Pot, Three-Component Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones

This protocol describes a highly efficient one-pot synthesis from anthranilic acid, an orthoester, and a primary amine.

Materials:

  • Anthranilic acid

  • Trimethyl orthoformate

  • Substituted amine

  • Ethanol

  • Microwave synthesizer with sealed reaction vessels

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired primary amine (6 mmol).

  • Add ethanol (10 mL) to the vessel.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120°C for 30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture over crushed ice.

  • Collect the precipitated product by filtration.

  • Wash the crude product with cold water and recrystallize from ethanol to afford the pure 2,3-disubstituted-4(3H)-quinazolinone.

Protocol 2: Solvent-Free Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones from 2-Aminobenzamide

This environmentally friendly protocol utilizes solvent-free conditions for the synthesis of quinazolinones from 2-aminobenzamide and an alcohol, catalyzed by copper(I) iodide.

Materials:

  • 2-Aminobenzamide derivative

  • Substituted alcohol (e.g., benzyl alcohol)

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Microwave synthesizer with sealed reaction vessels

Procedure:

  • To a microwave reaction vessel, add the 2-aminobenzamide derivative (0.5 mmol), the alcohol (2.5 mmol), CuI (0.1 mmol, 20 mol%), and Cs₂CO₃ (0.75 mmol, 1.5 equiv.).

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at 130°C for 2 hours under an oxygen atmosphere.

  • After cooling, purify the crude product by column chromatography on silica gel to obtain the desired 2,3-disubstituted quinazolin-4(3H)-one.

Protocol 3: Two-Step Synthesis of 4-Oxo-3,4-dihydroquinazolin-2-yl Propanoic Acids

This protocol details the synthesis of quinazolinone-propanoic acid derivatives from 2-aminobenzamide and succinic anhydride in a bio-sourced solvent, pinane.

Materials:

  • 2-Aminobenzamide

  • Succinic anhydride

  • Pinane

  • Microwave synthesizer with sealed reaction vessels

Procedure:

Step 1: Synthesis of the Diamide Intermediate

  • In a 35 mL microwave vial with a magnetic stirrer, add 2-aminobenzamide (3.67 mmol) and finely powdered succinic anhydride (7.34 mmol, 2 equiv.) in pinane (5 mL).

  • Seal the vial and irradiate at 110°C for 10 minutes (300 W).

  • Cool the reaction mixture and collect the precipitated diamide intermediate by filtration.

Step 2: Cyclization to the Quinazolinone

  • The diamide intermediate from Step 1 can be used directly.

  • Alternatively, for a one-pot procedure, after the first irradiation step, increase the temperature to 180°C and irradiate for an additional 15 minutes (300 W).

  • After cooling, suspend the solid product in water, stir, and filter to collect the crude quinazolinone.

  • The product can be further purified by recrystallization if necessary.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various quinazolinone analogs using the protocols described above, allowing for easy comparison of reaction conditions and outcomes.

Table 1: One-Pot, Three-Component Synthesis of 3-Substituted-quinazolin-4(3H)-ones

EntryAmineProductTime (min)Temperature (°C)Yield (%)
14-(trifluoromethoxy)aniline3-(4-(trifluoromethoxy)phenyl)quinazolin-4(3H)-one3012085
24-chloroaniline3-(4-chlorophenyl)quinazolin-4(3H)-one3012082
34-methylaniline3-(p-tolyl)quinazolin-4(3H)-one3012078

Data adapted from Komar et al.

Table 2: Solvent-Free Synthesis of Quinazolinone Derivatives

Entry2-AminobenzamideAlcoholTime (h)Temperature (°C)Yield (%)
12-aminobenzamidebenzyl alcohol213092
22-amino-5-chlorobenzamidebenzyl alcohol213085
32-aminobenzamide4-methoxybenzyl alcohol213088

Data adapted from Rujirawanich et al.

Table 3: Two-Step Synthesis of 4-Oxo-3,4-dihydroquinazolin-2-yl Propanoic Acids

Entry2-AminobenzamideProductMethodTime (min)Temperature (°C)Yield (%)
12-aminobenzamide3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acidOne-pot10 then 15110 then 18085
22-amino-5-methylbenzamide3-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acidOne-pot10 then 15110 then 18085
32-amino-5-chlorobenzamide3-(6-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acidOne-pot10 then 15110 then 18090

Data adapted from Foucourt et al.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of quinazolinone analogs.

G cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants & Solvent Vessel Microwave Vessel Reactants->Vessel Combine Microwave Microwave Irradiation (Controlled Temperature & Time) Vessel->Microwave Cooling Cooling Microwave->Cooling Isolation Isolation (Filtration/Extraction) Cooling->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Product Pure Quinazolinone Analog Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: General workflow for microwave-assisted synthesis.

Signaling Pathway Inhibition

Many quinazolinone analogs are potent inhibitors of tyrosine kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers. Erlotinib, a quinazolinone-based drug, is a well-known inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

The diagram below illustrates the inhibition of the EGFR signaling pathway by a quinazolinone analog.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ATP ATP PI3K PI3K EGFR->PI3K Activation Quinazolinone Quinazolinone Analog Quinazolinone->EGFR Inhibition ADP ADP Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway inhibition.

Protocols for the Synthesis of 6-Substituted 3(H)-Quinazolin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 6-substituted 3(H)-quinazolin-4-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The protocols outlined below are based on established and recent methodologies, offering a guide for the efficient synthesis of these target molecules.

Introduction

Quinazolin-4(3H)-ones are a core scaffold in numerous biologically active compounds, exhibiting properties such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2] The substituent at the 6-position of the quinazolinone ring plays a crucial role in modulating this biological activity. Therefore, robust and versatile synthetic protocols for accessing 6-substituted derivatives are highly valuable in drug discovery and development. This guide details common synthetic strategies, including multi-step syntheses starting from substituted anthranilic acids and one-pot multicomponent reactions.

Synthetic Strategies Overview

The synthesis of 6-substituted 3(H)-quinazolin-4-ones typically begins with a correspondingly substituted anthranilic acid. Common substituents at the 6-position include nitro and bromo groups, which can be further functionalized. A general and widely adopted method involves the initial formation of a 2,3-disubstituted derivative of quinazoline-4-one from a benzoxazinone intermediate.[3] One-pot, three-component reactions have also emerged as an efficient alternative, offering a streamlined approach to these scaffolds.[4][5]

Below is a diagram illustrating the general synthetic workflow.

G cluster_0 Multi-step Synthesis cluster_1 One-Pot Synthesis A Substituted Anthranilic Acid B N-Acylation A->B Acyl Chloride C Cyclization to Benzoxazinone B->C Dehydrating Agent (e.g., Acetic Anhydride) D Aminolysis C->D Amine/Ammonia E 6-Substituted 3(H)-Quinazolin-4-one D->E F Isatoic Anhydride/ 2-Aminobenzamide I One-Pot Reaction F->I G Aldehyde/ Orthoester G->I H Amine H->I J 6-Substituted 3(H)-Quinazolin-4-one I->J

Caption: General synthetic workflows for 6-substituted 3(H)-quinazolin-4-ones.

Experimental Protocols

Protocol 1: Synthesis of 6-Nitro-3(H)-quinazolin-4-one

This protocol follows a three-step synthesis starting from anthranilic acid.[6][7]

Step 1: Synthesis of 3(H)-Quinazolin-4-one

  • In a reaction vessel, combine anthranilic acid and formamide in a 1:3 molar ratio.[6][7]

  • Heat the mixture, which will result in the condensation of the reactants.

  • Upon completion of the reaction, cool the mixture and isolate the crude 3(H)-quinazolin-4-one.

  • Purify the product by recrystallization from a suitable solvent like ethanol.

Step 2: Nitration of 3(H)-Quinazolin-4-one

  • To the synthesized 3(H)-quinazolin-4-one, add a nitrating agent. A common nitrating mixture is a combination of concentrated nitric acid and sulfuric acid.

  • Carefully control the temperature during the addition of the nitrating agent to prevent over-nitration and side reactions.

  • After the reaction is complete, pour the mixture over ice to precipitate the 6-nitro-3(H)-quinazolin-4-one.

  • Filter the precipitate, wash with cold water, and dry.

Step 3: Reduction of 6-Nitro-3(H)-quinazolin-4-one to 6-Amino-3(H)-quinazolin-4-one (Optional)

  • Suspend the 6-nitro-3(H)-quinazolin-4-one in a suitable solvent.

  • Add a reducing agent, such as SnCl₂·2H₂O.[6][7]

  • Heat the reaction mixture to facilitate the reduction of the nitro group to an amino group.

  • After the reaction, neutralize the mixture and extract the product.

  • Purify the 6-amino-3(H)-quinazolin-4-one by recrystallization.

A schematic of the synthesis of 6-nitro-3(H)-quinazolin-4-one and its subsequent reduction is shown below.

G A 3(H)-Quinazolin-4-one B 6-Nitro-3(H)-quinazolin-4-one A->B Nitrating Agent (e.g., HNO₃/H₂SO₄) C 6-Amino-3(H)-quinazolin-4-one B->C Reducing Agent (e.g., SnCl₂·2H₂O)

Caption: Synthesis of 6-nitro and 6-amino-3(H)-quinazolin-4-ones.

Protocol 2: Synthesis of 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one

This protocol describes a two-step synthesis starting from 5-bromoanthranilic acid.[3]

Step 1: Synthesis of 6-Bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one

  • Dissolve 5-bromoanthranilic acid in pyridine in a suitable reaction flask.[3]

  • To this solution, add o-aminobenzoyl chloride and stir at room temperature for 30 minutes.[3]

  • Filter the resulting precipitate and wash with distilled water and petroleum ether to remove traces of pyridine.[3]

  • Dry the pale creamish crystals obtained at 60°C.[3]

Step 2: Synthesis of 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one

  • Take the 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one (0.075 M) and add hydrazine hydrate (75 mL).[3]

  • Reflux the mixture for 3 hours at 120-130°C.[3]

  • Allow the reaction mixture to cool to room temperature, which will lead to the formation of pale creamish crystals.[3]

  • Recrystallize the product from super dry ethanol.[3]

Protocol 3: One-Pot, Three-Component Synthesis of 3-Arylquinazolin-4(3H)-ones

This protocol outlines a highly efficient one-pot synthesis.[4]

  • In a reaction vessel, dissolve the anthranilate (1.0 equivalent) in the appropriate nitrile solvent (0.1 M).[4]

  • Add the arenediazonium salt (1.3 equivalents) to the solution.[4]

  • Stir the reaction mixture at 60°C under air in a closed flask for the required time.[4]

  • After completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3-arylquinazolin-4(3H)-one.[4]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 6-substituted 3(H)-quinazolin-4-ones.

Starting MaterialReagents and ConditionsProductYield (%)Reference
5-Bromoanthranilic acid, o-aminobenzoyl chloridePyridine, room temp, 30 min6-Bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one75[3]
6-Bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-oneHydrazine hydrate, reflux, 3 hrs, 120-130°C6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one75[3]
6-Nitro-3H-quinazolin-4-one, IodomethaneCs₂CO₃, Dimethylformamide, 0°C to room temp, 3 hrs3-Methyl-6-nitro-4(3H)-quinazolinone83.85[8]

Conclusion

The protocols described provide a comprehensive guide for the synthesis of 6-substituted 3(H)-quinazolin-4-ones. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The multi-step syntheses offer a traditional and reliable approach, while the one-pot multicomponent reactions provide a more efficient and atom-economical alternative. These application notes serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this important class of heterocyclic compounds.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 6-chloro-1H-quinazolin-4-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-chloro-1H-quinazolin-4-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly when using 2-amino-5-chlorobenzoic acid and formamide as primary reagents.

Q1: My reaction yield is very low or I'm not getting any product. What are the common causes and how can I improve it?

A1: Low or no yield is a frequent issue in quinazolinone synthesis. A systematic evaluation of your experimental setup is key. Here are the most common factors and solutions:

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical. The reaction typically requires high temperatures, often in the range of 130-160°C.[1][2] Insufficient temperature or time will lead to incomplete reaction.

    • Troubleshooting:

      • Ensure your reaction temperature is consistently maintained within the optimal range.

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time.

      • Consider using a higher boiling point solvent if temperature limitations are an issue with your current setup.

  • Purity of Starting Materials: Impurities in the 2-amino-5-chlorobenzoic acid or formamide can significantly impact the reaction outcome.

    • Troubleshooting:

      • Ensure the purity of your starting materials. Recrystallize the 2-amino-5-chlorobenzoic acid if necessary.

      • Use a fresh, high-purity grade of formamide.

  • Inadequate Mixing: For solid-phase or neat reactions, inefficient mixing can lead to localized overheating or incomplete reaction.

    • Troubleshooting:

      • Ensure vigorous and consistent stirring throughout the reaction.

Q2: I am observing a significant side product in my reaction mixture. How can I identify and minimize it?

A2: A common side product, especially in syntheses that may proceed through a benzoxazinone intermediate, is a diamide. This occurs if the intermediate benzoxazinone ring is opened by nucleophilic attack, often by water.[3]

  • Preventative Measures:

    • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize the chance of hydrolysis of any intermediates.[3]

    • Control Reaction Temperature: While high temperatures are necessary, excessive heat can promote side reactions. Fine-tuning the temperature can help minimize byproduct formation.[3]

Q3: I'm having trouble purifying the final product. What are the best methods?

A3: Purification of this compound can be challenging due to its polarity and potentially similar polarity of byproducts.

  • Troubleshooting Purification:

    • Recrystallization: This is often the most effective method for obtaining high-purity this compound. Suitable solvents include ethanol, acetic acid, or mixtures of DMF and water.

    • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be used. A common eluent system would be a mixture of a non-polar solvent like hexane or petroleum ether with a polar solvent such as ethyl acetate. The polarity of the eluent mixture should be optimized based on TLC analysis.

    • Washing: The crude product can often be purified by washing with a solvent in which the desired product is sparingly soluble, but impurities are soluble. Anhydrous ethanol is a good candidate for this.[2]

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A combination of analytical techniques should be used:

  • Melting Point: Compare the melting point of your product with the literature value.

  • Spectroscopy:

    • ¹H NMR: To confirm the structure by looking at the proton signals and their integrations.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: To identify key functional groups like the C=O and N-H bonds.

  • Chromatography (TLC/HPLC): To assess the purity of the sample. A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

Optimization of Reaction Conditions

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes a range of conditions and their outcomes for the synthesis of halo-substituted quinazolinones, providing a basis for optimization.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-amino-5-bromobenzoic acidFormamideNeat130491[2]
Anthranilic acidFormamideNeat130-135272
Anthranilic acidFormamideNeat130-135296[1]
2-aminobenzamideBenzyl alcohol, I₂, NaOHWaterAmbient692
2-halobenzamidesNitriles, Cu(OAc)₂, tBuOKVariesVariesVariesGood

Experimental Protocols

The following is a detailed methodology for a key experiment in the synthesis of a halo-substituted quinazolinone, which can be adapted for this compound.

Synthesis of 6-bromoquinazolin-4(3H)-one from 2-amino-5-bromobenzoic acid and formamide [2]

This protocol for the synthesis of the bromo-analog can be directly adapted for the synthesis of this compound by substituting 2-amino-5-bromobenzoic acid with 2-amino-5-chlorobenzoic acid.

  • Reaction Setup: A mixture of 2-amino-5-bromobenzoic acid (2.16 g, 10 mmol) and formamide (1.80 g, 40 mmol) is placed in a suitable reaction vessel equipped with a stirrer.

  • Reaction: The mixture is stirred and heated to 130°C for 4 hours.

  • Work-up:

    • After 4 hours, the reaction mixture is cooled to 60°C.

    • Water (30 mL) is added to the mixture, followed by an additional 20 mL of water.

    • The mixture is stirred for an additional 30 minutes.

    • The precipitated product is isolated by vacuum filtration.

  • Purification: The crude product is washed with anhydrous ethanol to afford the final product.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis start Start reagents Mix 2-amino-5-chlorobenzoic acid and formamide start->reagents reaction Heat at 130-160°C with stirring for 2-4 hours reagents->reaction workup Cool and add water to precipitate the product reaction->workup filtration Isolate crude product by vacuum filtration workup->filtration purification Wash with ethanol or recrystallize filtration->purification analysis Characterize product (NMR, MS, IR) and check purity (TLC, HPLC) purification->analysis end End analysis->end

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Flowchart for Low Yield start Low or No Yield check_temp Is the reaction temperature consistently 130-160°C? start->check_temp increase_temp Increase and stabilize temperature check_temp->increase_temp No check_time Was the reaction time sufficient (monitor by TLC)? check_temp->check_time Yes increase_temp->check_temp increase_time Increase reaction time check_time->increase_time No check_purity Are the starting materials pure? check_time->check_purity Yes increase_time->check_time purify_reagents Purify starting materials (e.g., recrystallize) check_purity->purify_reagents No check_mixing Is mixing adequate? check_purity->check_mixing Yes purify_reagents->check_purity improve_mixing Improve stirring check_mixing->improve_mixing No success Yield Improved check_mixing->success Yes improve_mixing->check_mixing

Caption: A logical flowchart for troubleshooting low product yield.

References

Technical Support Center: Purification of 6-Chloro-1H-quinazolin-4-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-chloro-1H-quinazolin-4-one and its analogs.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification process, offering step-by-step solutions.

Issue 1: Low Recovery After Recrystallization

  • Question: I am losing a significant amount of my this compound analog during recrystallization. What are the possible causes and how can I improve the yield?

  • Answer: Low recovery during recrystallization is a common issue that can stem from several factors. Here is a systematic approach to troubleshoot this problem:

    • Inappropriate Solvent Choice: The ideal solvent should dissolve your compound sparingly at room temperature but completely at its boiling point.[1][2] If the compound is too soluble at low temperatures, you will lose a substantial amount in the mother liquor.

      • Solution: Conduct small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures like ethanol/water) to identify the optimal one.[1]

    • Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will prevent it from crystallizing effectively upon cooling.[1]

      • Solution: Use the minimum amount of hot solvent required to fully dissolve your compound. Add the solvent in small portions to the heated crude material.

    • Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

      • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[2]

    • Premature Crystallization During Hot Filtration: If there are insoluble impurities, the compound may crystallize on the filter paper or funnel during hot filtration.

      • Solution: Use a pre-heated funnel and filter flask, and perform the filtration as quickly as possible.

Issue 2: Poor Separation in Column Chromatography

  • Question: My this compound analog is co-eluting with impurities during column chromatography. How can I improve the separation?

  • Answer: Achieving good separation in column chromatography depends on optimizing several parameters. Here’s how to address poor separation:

    • Inappropriate Solvent System: The polarity of the eluent is crucial for effective separation.[1]

      • Solution: Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your target compound. If the Rf value is too high, decrease the eluent's polarity. If it's too low, increase the polarity. For quinazolinone derivatives, a common starting point is a mixture of hexane and ethyl acetate.[1]

    • Column Overloading: Loading too much crude product onto the column will result in broad, overlapping bands.[1]

      • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel).

    • Improperly Packed Column: Channels or cracks in the silica gel will lead to poor separation.[1]

      • Solution: Ensure the column is packed uniformly without any air bubbles. Slurry packing is often the most effective method.[1]

    • Using a Shallow Solvent Gradient: For complex mixtures, a gradual change in solvent polarity can improve separation.

      • Solution: If you initially used isocratic elution (a constant solvent mixture), try a gradient elution where you slowly increase the polarity of the mobile phase.[1]

Issue 3: Persistent Impurities After Purification

  • Question: I have purified my this compound analog, but I still see minor impurities in the NMR/LC-MS analysis. What should I do?

  • Answer: Persistent impurities often require a multi-step purification approach.

    • Employ a Different Purification Technique: No single method is perfect for all impurities.

      • Solution: If you initially used column chromatography, a subsequent recrystallization can be very effective at removing minor impurities.[1] Conversely, if recrystallization was your first step, column chromatography can help separate closely related impurities. For achieving very high purity (>99%), preparative HPLC is the preferred method.[1]

    • Identify the Impurity: Knowing the nature of the impurity can help in selecting the best purification strategy.

      • Solution: Common impurities in quinazolinone synthesis include unreacted starting materials (like anthranilic acid derivatives) or by-products from the cyclization reaction.[3] Techniques like TLC, HPLC, NMR, and Mass Spectrometry are essential for identifying these impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method to purify this compound and its analogs?

A1: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.[1]

  • Recrystallization: This is often a good first choice for initial purification and for obtaining highly pure crystalline products, especially if a suitable solvent can be found.[1][3] It is simple and cost-effective.

  • Column Chromatography: This technique is highly effective for separating compounds with different polarities and is a versatile method for purifying quinazolinone derivatives.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%) or for separating closely related analogs and isomers, preparative HPLC is the preferred method.[1]

Q2: How do I choose a suitable solvent for recrystallizing my this compound analog?

A2: An ideal solvent for recrystallization should dissolve the compound completely at its boiling point but only sparingly at room temperature or below.[1][2] It is recommended to perform small-scale solubility tests with various common solvents like ethanol, methanol, and ethyl acetate, or solvent mixtures such as ethanol/water to find the optimal one.[1]

Q3: When should I use preparative HPLC instead of flash column chromatography?

A3: Preparative HPLC is advantageous when very high purity (>99%) is required, or when separating isomers or compounds with very similar polarities that are difficult to resolve by flash chromatography.[1] It is also suitable for smaller quantities of material, from micrograms to grams.[1]

Q4: What are some common impurities I might encounter in the synthesis of this compound analogs?

A4: Common impurities often stem from unreacted starting materials (e.g., substituted anthranilic acids) or by-products from the cyclization reaction.[3] Incomplete cyclization can leave acyclic intermediates, and harsh reaction conditions can sometimes lead to over-alkylation or over-arylation products.[3]

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Quinazolinone Analogs

Solvent SystemPolarityTypical Application
Hexane / Ethyl AcetateLow to MediumA good starting point for many quinazolinone derivatives.[1] The ratio is adjusted based on the polarity of the specific analog.
Dichloromethane / MethanolMedium to HighUseful for more polar quinazolinone analogs.
Chloroform / AcetoneMediumAn alternative system for compounds with intermediate polarity.

Table 2: Recommended Starting Conditions for Preparative HPLC of Quinazolinone Analogs

ParameterRecommendationRationale
Column C18 reverse-phase preparative columnCommonly used for the purification of quinazolinone derivatives.[1]
Mobile Phase Water (A) and Acetonitrile or Methanol (B) with 0.1% formic acid or TFAThe organic modifier elutes the compound, while the acidic additive improves peak shape.[1]
Method Gradient elution (e.g., 10% B to 90% B over 20-30 minutes)Develop the gradient on an analytical scale first to optimize separation.[1]
Sample Prep Dissolve in mobile phase or compatible solvent and filter (0.45 µm)Prevents column clogging and ensures sample is fully dissolved.[1]

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of your crude this compound analog. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the mixture and observe if the compound dissolves. Allow it to cool to see if crystals form. Repeat with different solvents to find the best one.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for about 15-30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a desiccator or a vacuum oven.

Protocol 2: Flash Column Chromatography

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[1]

  • Solvent System (Eluent): Determine an appropriate solvent system using TLC. A common starting point for quinazolinone derivatives is a mixture of hexane and ethyl acetate.[1]

  • Column Packing: Slurry pack the column by mixing the silica gel with the initial eluent and pouring it into the column. Allow it to settle, ensuring a uniform packing without air bubbles. Add a layer of sand on top of the silica gel.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound analog.

Mandatory Visualization

Purification_Workflow cluster_start Start: Crude Product cluster_methods Purification Methods cluster_analysis Purity Analysis cluster_end Outcome Crude Crude this compound analog Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup Column_Chromatography Column Chromatography Crude->Column_Chromatography Complex Mixture Analysis TLC, NMR, LC-MS Analysis Recrystallization->Analysis Column_Chromatography->Analysis Prep_HPLC Preparative HPLC Prep_HPLC->Analysis Pure_Product Pure Product (>95%) Analysis->Pure_Product Purity Met Further_Purification Further Purification Needed Analysis->Further_Purification Purity Not Met Further_Purification->Column_Chromatography Further_Purification->Prep_HPLC High Purity Required

Caption: A generalized workflow for the purification of this compound analogs.

Troubleshooting_Tree cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_purity General Purity Issues Start Purification Issue Encountered Low_Yield Low Yield? Start->Low_Yield Poor_Separation Poor Separation? Start->Poor_Separation Persistent_Impurities Persistent Impurities? Start->Persistent_Impurities Check_Solvent Optimize Solvent System Low_Yield->Check_Solvent Yes Minimize_Solvent Use Minimum Hot Solvent Low_Yield->Minimize_Solvent Yes Slow_Cooling Ensure Slow Cooling Low_Yield->Slow_Cooling Yes Optimize_Eluent Optimize Eluent via TLC Poor_Separation->Optimize_Eluent Yes Check_Loading Reduce Sample Load Poor_Separation->Check_Loading Yes Repack_Column Repack Column Carefully Poor_Separation->Repack_Column Yes Second_Method Use a Different Purification Method Persistent_Impurities->Second_Method Yes Identify_Impurity Identify Impurity (NMR, MS) Persistent_Impurities->Identify_Impurity Yes

Caption: A troubleshooting decision tree for purifying this compound analogs.

References

Technical Support Center: Addressing Resistance to Quinazolinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to quinazolinone-based inhibitors in their experiments. Below you will find frequently asked questions and troubleshooting guides to help you identify and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for quinazolinone-based inhibitors?

A1: Quinazolinone derivatives exhibit a broad range of biological activities and their mechanisms of action are diverse.[1] A prominent class of these compounds acts as kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR).[1][2] They function by competing with ATP for the binding site in the kinase domain, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.[3] Other mechanisms include inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1][4] Some quinazolinone-based compounds have also been developed as inhibitors of other enzymes like phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs).[1][5]

Q2: My quinazolinone-based inhibitor is showing reduced potency against my cancer cell line. What are the common resistance mechanisms?

A2: Reduced potency can be attributed to several resistance mechanisms. For quinazolinone-based EGFR inhibitors, the most common mechanisms are:

  • Target Alteration: Mutations in the target protein can prevent inhibitor binding. A classic example is the T790M "gatekeeper" mutation in the EGFR kinase domain, which confers resistance to first and second-generation inhibitors.[6][7] Resistance to third-generation inhibitors like osimertinib can arise from the C797S mutation.[3][6]

  • Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway. For instance, amplification of the MET receptor tyrosine kinase can provide an alternative survival signal in EGFR-inhibited cells.[6]

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[6]

  • Drug Inactivation: The compound may be metabolized or degraded within the cell, leading to a lower effective concentration.[6]

Q3: How can I determine if drug efflux by ABC transporters is the cause of resistance in my experiments?

A3: Several experimental approaches can be used to investigate the role of ABC transporters in drug resistance:

  • Efflux Assays: These assays utilize fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp). An effective inhibitor of the transporter will lead to increased intracellular accumulation of the fluorescent substrate.[6]

  • ATPase Assays: Since ABC transporters use ATP hydrolysis to efflux drugs, you can measure the ATPase activity of purified transporters in the presence of your compound. Inhibition or stimulation of this activity can indicate a direct interaction.[6]

  • Cell Viability Assays with Transporter-Overexpressing Cells: You can compare the cytotoxicity of a known ABC transporter substrate (like doxorubicin) with and without your quinazolinone inhibitor in cells that are known to overexpress a specific transporter. A potent inhibitor will re-sensitize the resistant cells to the chemotherapeutic agent.[6]

Q4: What are the strategies to overcome resistance mediated by the EGFR C797S mutation?

A4: The C797S mutation is a significant challenge for third-generation covalent EGFR inhibitors. Researchers are actively developing fourth-generation, allosteric EGFR inhibitors that bind to a different site on the EGFR protein and are therefore unaffected by the C797S mutation.[3][6] Quinazolinone scaffolds are being explored for the development of these next-generation inhibitors.[6]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability assays (e.g., MTT, CellTiter-Glo).

Possible Cause Troubleshooting Step
Compound Instability/Precipitation Ensure the compound is stable and soluble in your experimental media. Visually inspect for precipitation. Prepare fresh stock solutions and consider using solubility-enhancing agents if necessary.[6]
Cell Seeding Density Variation Use a cell counter to ensure consistent cell numbers are seeded in each well. Allow cells to adhere overnight before treatment.[6]
Uneven Compound Distribution Mix the compound thoroughly in the media before adding it to the cells. Use a multichannel pipette for consistent dispensing.[6]
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are prone to evaporation. Fill the outer wells with sterile PBS or media.[6]
Cell Line Authenticity and Passage Number Verify the identity of your cell line (e.g., by STR profiling) and use cells at a low passage number to avoid genetic drift.[6]
Assay Interference The compound may interfere with the assay chemistry. Run a control with the compound in cell-free media to check for direct effects on the assay reagent.[8]

Problem 2: No inhibition of target phosphorylation in Western Blot analysis (e.g., p-EGFR).

Possible Cause Troubleshooting Step
Insufficient Compound Concentration or Treatment Time Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting target phosphorylation.[6]
Inactive Compound Verify the identity and purity of your quinazolinone derivative using methods like NMR or mass spectrometry.[6]
Low Basal Target Activity Ensure your cell line has sufficient basal phosphorylation of the target protein. You may need to stimulate the cells (e.g., with EGF for EGFR) prior to treatment.[6]
Antibody Issues Use a validated antibody specific for the phosphorylated form of your target. Optimize antibody concentration and incubation times.[6]
Lysate Preparation Prepare cell lysates in the presence of phosphatase inhibitors to prevent dephosphorylation of your target protein.[6]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO2 incubator.[6]

  • Compound Treatment: Prepare serial dilutions of the quinazolinone inhibitor in the appropriate cell culture medium. Remove the old medium from the wells and replace it with the medium containing the compound. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 72 hours).[6][9]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

Protocol 2: Western Blot for Phospho-Protein Analysis

  • Cell Treatment and Lysis: Treat cells with the quinazolinone inhibitor for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[6]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[6]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., total EGFR) and a loading control (e.g., β-actin or GAPDH) for normalization.

Visualizations

EGFR_Signaling_and_Resistance cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_resistance Resistance Mechanisms EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits Allosteric_Inhibitor Allosteric Inhibitor Allosteric_Inhibitor->EGFR Inhibits Allosterically Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation T790M T790M Mutation T790M->Quinazolinone Confers Resistance C797S C797S Mutation C797S->Quinazolinone Confers Resistance MET_Amp MET Amplification (Bypass Pathway) MET_Amp->Proliferation Alternative Signal EGF EGF EGF->EGFR Binds

Caption: EGFR signaling, inhibition by quinazolinones, and resistance mechanisms.

Troubleshooting_Workflow Start Reduced Inhibitor Potency Observed Check_Compound Verify Compound Integrity (Purity, Stability, Solubility) Start->Check_Compound Check_Assay Validate Experimental Setup (Cell Line, Seeding, Controls) Start->Check_Assay Investigate_Target Assess Target Engagement (e.g., Western Blot for p-EGFR) Check_Compound->Investigate_Target Check_Assay->Investigate_Target Target_Engaged Target Engaged? Investigate_Target->Target_Engaged Investigate_Resistance Investigate Resistance Mechanisms Target_Engaged->Investigate_Resistance Yes Optimize_Experiment Optimize Experimental Conditions Target_Engaged->Optimize_Experiment No Sequence_Target Sequence Target Gene (e.g., EGFR for mutations) Investigate_Resistance->Sequence_Target Assess_Bypass Assess Bypass Pathways (e.g., MET amplification) Investigate_Resistance->Assess_Bypass Assess_Efflux Assess Drug Efflux (e.g., ABC transporter assays) Investigate_Resistance->Assess_Efflux Develop_New_Strategy Develop New Strategy (e.g., combination therapy, next-gen inhibitor) Sequence_Target->Develop_New_Strategy Assess_Bypass->Develop_New_Strategy Assess_Efflux->Develop_New_Strategy

Caption: A logical workflow for troubleshooting reduced inhibitor potency.

References

Technical Support Center: Enhancing the Selectivity of 6-Chloro-1H-quinazolin-4-one Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of 6-chloro-1H-quinazolin-4-one kinase inhibitors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound based inhibitor shows activity against multiple kinases. Why is it not selective?

A1: Lack of selectivity is a common challenge in kinase inhibitor development, primarily due to the highly conserved nature of the ATP-binding pocket across the human kinome, which consists of over 500 kinases.[1] The quinazoline scaffold is a "privileged structure" that mimics adenine and forms interactions within this ATP pocket, leading to potential binding to numerous kinases.[1][2] Off-target activity can arise from high structural homology among the ATP-binding sites of different kinases.[3]

Troubleshooting Steps:

  • Confirm with Orthogonal Assays: Initial screening hits can sometimes be false positives. Use a different assay format (e.g., luminescence-based vs. radiometric) to confirm activity and rule out assay-specific interference.[4][5]

  • Analyze Structural Homology: Computationally model your inhibitor in the binding pockets of both the intended target and the identified off-targets. This can reveal subtle differences that can be exploited for selectivity enhancement.[3]

  • Review Compound Purity: Ensure the lack of selectivity is not due to impurities in your compound synthesis. Verify purity using methods like HPLC and NMR.

Q2: How can I improve the selectivity of my quinazolinone inhibitor?

A2: Several strategies can be employed to enhance selectivity:

  • Structure-Based Drug Design (SBDD): Utilize X-ray crystallography of your inhibitor bound to the target kinase to guide modifications.[6] Introducing bulky substituents that create steric hindrance with non-target kinases while maintaining affinity for the target is a common approach. For example, targeting the "gatekeeper" residue, which varies in size across kinases, can be an effective strategy.[1]

  • Exploit Non-Conserved Residues: Design modifications that form interactions with less conserved residues outside the primary ATP-binding region.[7][8] This can involve targeting allosteric sites or regions adjacent to the ATP pocket.[9]

  • Target Inactive Kinase Conformations (Type II Inhibitors): Design inhibitors that bind to the inactive (e.g., DFG-out) conformation of the kinase. These conformations are often more distinct among kinases than the active state, offering a pathway to greater selectivity.[10]

  • Introduce Covalent Warheads: If a non-conserved cysteine residue is present near the binding site of your target kinase, incorporating a reactive group (e.g., an acrylamide) can lead to irreversible binding and exceptional selectivity.[1]

  • Systematic SAR Studies: Systematically modify different positions of the quinazoline scaffold. For instance, substitutions at the 6- and 7-positions of the quinazoline ring have been shown to be critical for tuning selectivity between different kinases like FLT3 and Aurora kinases.[2]

Q3: What are common off-target effects and how do I test for them?

A3: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of unintended proteins, which can lead to unexpected biological responses or toxicity.[11][12] For quinazolinone-based inhibitors, common off-targets can include other kinases from the same family or even unrelated kinases that share structural similarities in their ATP-binding sites.

Experimental Workflow for Off-Target Identification:

  • In Vitro Kinome Profiling: The most comprehensive initial step is to screen your inhibitor against a large panel of kinases (e.g., a "kinome scan" of over 400 kinases).[13][14] This provides a broad view of the inhibitor's selectivity profile.

  • Cellular Target Engagement: Confirm that the inhibitor engages the intended target in a cellular context. Techniques like Cellular Thermal Shift Assay (CETSA) can be used.

  • Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to globally assess changes in phosphorylation events within the cell upon inhibitor treatment. This can reveal inhibition of unexpected signaling pathways.

  • Phenotypic Screening: Compare the cellular phenotype (e.g., anti-proliferative activity) in cells dependent on the target kinase versus those that are not. A lack of differential effect may suggest significant off-target activity.[6]

Q4: My inhibitor is potent in a biochemical assay but shows low activity in cells. What could be the issue?

A4: This discrepancy is common and can be attributed to several factors:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane. Assess physicochemical properties (e.g., LogP, polar surface area) and consider modifications to improve permeability.

  • High ATP Concentration in Cells: Biochemical assays are often run at ATP concentrations near the Km of the kinase, whereas intracellular ATP levels are much higher (1-5 mM).[9] This high concentration of the natural substrate can outcompete ATP-competitive inhibitors, leading to reduced potency in a cellular environment.

  • Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • Metabolic Instability: The compound could be rapidly metabolized within the cell.

Troubleshooting Steps:

  • Perform cell permeability assays (e.g., PAMPA).

  • Measure inhibitor potency in cellular assays that directly assess target inhibition (e.g., Western blot for downstream substrate phosphorylation).

  • Conduct microsomal stability assays to evaluate metabolic stability.

Quantitative Data on Inhibitor Selectivity

The following tables summarize representative data for quinazoline-based kinase inhibitors, illustrating how selectivity is reported and compared.

Table 1: Kinase Inhibition Profile of a Representative 4-Anilinoquinazoline Compound. [15]

Kinase TargetIC50 (nM)Kinase Family
Aurora A2.8Serine/Threonine Kinase
Aurora B6.0Serine/Threonine Kinase
FLT3>1000Tyrosine Kinase
VEGFR2>1000Tyrosine Kinase
EGFR>1000Tyrosine Kinase
CDK1/cyclin B>10,000Serine/Threonine Kinase
CDK2/cyclin E>10,000Serine/Threonine Kinase

Note: This data is a composite representation for potent 4-anilinoquinazoline-based Aurora kinase inhibitors and is intended for comparative purposes.[15]

Table 2: Selectivity Tuning of Quinazoline Derivatives Against FLT3 and Aurora Kinase A. [2]

CompoundFLT3 IC50 (nM)AURKA IC50 (nM)Selectivity (FLT3 vs AURKA)
Lead (4) 12750.04x (AURKA selective)
AURKA Selective (7) >500050>100x (AURKA selective)
FLT3 Selective (13) 150450030x (FLT3 selective)
Dual Inhibitor (BPR1K871) 1922~1x (Dual selective)

Visualizations & Diagrams

G cluster_pathway Kinase Signaling Pathway Receptor Receptor Kinase_A Target Kinase (e.g., PAK4) Receptor->Kinase_A Activates Kinase_B Off-Target Kinase Receptor->Kinase_B Activates Substrate_A Downstream Substrate 1 Kinase_A->Substrate_A Phosphorylates Cell_Response_A Desired Cellular Response Substrate_A->Cell_Response_A Substrate_B Downstream Substrate 2 Kinase_B->Substrate_B Phosphorylates Cell_Response_B Undesired Side Effect Substrate_B->Cell_Response_B Inhibitor This compound Inhibitor Inhibitor->Kinase_A On-Target Inhibition Inhibitor->Kinase_B Off-Target Inhibition

Caption: On-target vs. off-target kinase inhibition pathway.

G cluster_workflow Workflow for Assessing Inhibitor Selectivity Start Synthesize Quinazolinone Inhibitor Biochem Biochemical Assay (Determine Potency - IC50) Start->Biochem Kinome In Vitro Kinome Scan (>400 Kinases) Biochem->Kinome If potent Analysis Analyze Data: - Potency - Selectivity Score - On-Target Efficacy Biochem->Analysis Cellular_Target Cellular Target Engagement (e.g., Western Blot, CETSA) Kinome->Cellular_Target If potent & selective Kinome->Analysis Cell_Viability Cell-Based Viability Assays (Target vs. Non-Target Lines) Cellular_Target->Cell_Viability Cellular_Target->Analysis Cell_Viability->Analysis Decision Decision: Optimize or Advance? Analysis->Decision G cluster_logic Strategies to Enhance Selectivity Strategies Goal: Enhance Selectivity Exploit Gatekeeper Residue Target Allosteric Sites Target Inactive Conformation (DFG-out) Add Bulky Groups for Steric Hindrance Form Covalent Bonds (Target Cys) Outcome Desired Outcome Increased Affinity for Target Decreased Affinity for Off-Targets Improved Therapeutic Window Reduced Side Effects Strategies->Outcome Leads To

References

Troubleshooting common problems in quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinazolinone derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Low or No Product Yield

Question: I am getting a very low yield or no desired quinazolinone product. What are the possible causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue in quinazolinone synthesis that can stem from several factors. Systematically evaluating each aspect of your experimental setup is crucial for identifying the root cause.

Possible Causes & Solutions:

  • Poor Quality of Starting Materials: Impurities in reactants, such as anthranilic acid derivatives or aldehydes, can lead to side reactions and reduced product formation.[1]

    • Troubleshooting Step: Verify the purity of your starting materials using methods like NMR, GC-MS, or by checking their melting point.[1] If impurities are detected, purify the materials before use.

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role in the synthesis.

    • Temperature: Some classical methods require high temperatures (e.g., 130-160°C for the Niementowski reaction), while modern catalytic methods may operate under milder conditions.[2] A temperature that is too low can lead to an incomplete reaction, whereas a temperature that is too high can cause decomposition.[2]

    • Reaction Time: These reactions can vary from a few hours to over 24 hours. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time and ensure the starting material is consumed.

    • Solvent: The choice of solvent can significantly impact reactant solubility, reaction rate, and the stability of intermediates.[1] Polar solvents like DMF and water have been shown to be effective in certain syntheses, while non-polar solvents like toluene and THF can be ineffective.[1][3]

  • Inactive or Inefficient Catalyst: In catalyzed reactions, the choice of catalyst, its loading, and the presence of inhibitors can significantly affect the yield.[1]

    • Troubleshooting Step: Use a fresh batch of catalyst and ensure it has not been "poisoned" by impurities in the starting materials or solvent.[1] Optimizing the catalyst loading is also recommended.[1]

  • Inappropriate Stoichiometry: An incorrect ratio of reactants can negatively affect the yield.[2]

    • Troubleshooting Step: For reactions like the Niementowski synthesis using anthranilic acid and formamide, an excess of formamide (e.g., a molar ratio of 1:5) is often used to drive the reaction to completion.[2]

Experimental Protocols

Protocol: Temperature Screening [1]

  • Set up several small-scale reactions in parallel.

  • Run each reaction at a different temperature (e.g., room temperature, 50 °C, 80 °C, 120 °C).

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals.

  • Identify the temperature that provides the optimal balance of reaction rate and product purity.

Protocol: Solvent Screening [1]

  • Set up several small-scale reactions in parallel.

  • Run each reaction in a different solvent, covering a range of polarities (e.g., toluene, DMF, ethanol, acetonitrile, water).[1]

  • Monitor the reactions by TLC or LC-MS to identify the solvent that results in the best yield and fewest byproducts.[1]

Data Presentation: Solvent Effects

The solvent can have a dramatic effect on the yield of quinazolinone synthesis. Below is a summary of solvent performance for the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2.

SolventPolarityYield (%)Reference
WaterHigh91%[3]
DMFHigh85%[3]
EthanolMediumIneffective[3]
TolueneNon-polarIneffective[3]
THFNon-polarIneffective[3]

Visualization: Troubleshooting Workflow

G start Low or No Yield check_purity Check Starting Material Purity start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Purify Starting Materials purity_ok->purify No optimize_cond Optimize Reaction Conditions purity_ok->optimize_cond Yes purify->optimize_cond cond_ok Yield Improved? optimize_cond->cond_ok check_catalyst Check Catalyst Activity/Loading cond_ok->check_catalyst No success Successful Synthesis cond_ok->success Yes catalyst_ok Yield Improved? check_catalyst->catalyst_ok check_stoich Verify Stoichiometry catalyst_ok->check_stoich No catalyst_ok->success Yes check_stoich->success

Caption: A logical workflow for troubleshooting low-yield quinazolinone synthesis.

Presence of Impurities and Purification Difficulties

Question: My final product is difficult to purify and shows multiple spots on TLC. What are the likely impurities and how can I remove them?

Answer: The presence of multiple impurities is a common challenge, particularly in high-temperature reactions.[2] These impurities are often unreacted starting materials, intermediates, or by-products from side reactions.[2][4]

Common Impurities & Purification Strategies:

  • Unreacted Anthranilic Acid: Can often be removed by washing the crude product with a dilute basic solution (e.g., sodium bicarbonate), which converts the acidic starting material into a water-soluble salt.[2]

  • N-Formylanthranilic Acid: This is a key intermediate in the Niementowski reaction.[2] If cyclization is incomplete, this intermediate will remain. Purification can be achieved through column chromatography or recrystallization.

  • Side-Reaction Products: Various by-products can form depending on the reaction conditions. Purification typically requires chromatographic methods.

Purification Protocols

Protocol: Recrystallization [4] Recrystallization purifies solid compounds based on differences in their solubility in a specific solvent at varying temperatures.[4]

  • Solvent Selection: Choose a solvent that dissolves the quinazolinone completely at its boiling point but only sparingly at room temperature.[4] Test small-scale solubility with solvents like ethanol, methanol, or ethyl acetate.[4]

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.[4]

Protocol: Column Chromatography [4] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[4]

  • Solvent System Selection: Use TLC to determine an appropriate solvent system (eluent) that provides good separation of the desired product from impurities.

  • Column Packing: Properly pack a chromatography column with silica gel slurried in the initial, less polar eluent.

  • Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column.

  • Elution: Gradually increase the polarity of the eluent to move the compounds down the column at different rates.

  • Fraction Collection: Collect the eluting solvent in fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[4]

Data Presentation: Common Chromatography Solvents
Solvent SystemUse CaseNotes
Hexane / Ethyl AcetateGeneral purpose for moderately polar quinazolinones.A good starting point; adjust the ratio based on TLC results.[4]
Dichloromethane / MethanolFor more polar quinazolinone derivatives.[4]

Visualization: Purification Strategy

G start Crude Product is_solid Product is a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No (Oil) purity_check1 Purity > 95%? recrystallize->purity_check1 purity_check1->column No success Pure Product purity_check1->success Yes purity_check2 Purity > 95%? column->purity_check2 prep_hplc Consider Preparative HPLC for >99% purity purity_check2->prep_hplc No purity_check2->success Yes prep_hplc->success

Caption: A decision tree for selecting a suitable purification method.

Issues with Specific Synthetic Methods

Question: I am having trouble with the Niementowski synthesis. What are the key challenges with this method?

Answer: The Niementowski synthesis, which involves the reaction of anthranilic acid with an amide (like formamide), is a classic and widely used method.[5] However, it is often associated with challenges like harsh reaction conditions (high temperatures), which can lead to low yields and the formation of by-products.[2]

Visualization: Niementowski Reaction Pathway

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A Anthranilic Acid C N-Formylanthranilic Acid (Intermediate) A->C B Formamide B->C D Cyclization (-H2O) C->D E 4(3H)-Quinazolinone D->E

Caption: Key steps in the Niementowski synthesis of 4(3H)-quinazolinone.

Common Problems & Solutions for Niementowski Synthesis:
  • Harsh Conditions: The reaction often requires temperatures between 130-160°C.[2]

    • Solution: Microwave-assisted synthesis can be an effective alternative. Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions using solid supports like montmorillonite K-10.[6]

  • Low Yield: As discussed, low yields can result from incomplete reactions or side reactions.[2]

    • Solution: Ensure an excess of formamide is used and maintain a stable, optimal temperature.[2] Using a high-boiling point inert solvent can also help control the temperature.[2]

  • Side Reactions: High temperatures can promote the formation of unwanted by-products.

    • Solution: Using milder, catalyst-driven methods or microwave assistance can minimize side reactions by allowing for lower temperatures and shorter reaction times.[6]

Experimental Protocol

Protocol: Microwave-Assisted Niementowski Synthesis [2]

  • Grind anthranilic acid with formamide and a solid support (e.g., acidic alumina).

  • Place the mixture in a microwave-safe vessel.

  • Irradiate in a microwave oven (e.g., at 270 W) for a short duration (e.g., 5 minutes).

  • Allow the mixture to cool, then add crushed ice and stir.

  • Filter the resulting precipitate, wash with cold water, and dry.

  • Recrystallize from a suitable solvent like methanol for further purification.

Visualization: Common Side Reactions

G start High Temperature (>160°C) sub_mat Starting Materials (e.g., Anthranilic Acid) start->sub_mat leads to product Desired Quinazolinone start->product leads to decomp Decomposition Products sub_mat->decomp polymer Polymeric Byproducts sub_mat->polymer product->decomp

Caption: Potential side reactions and decomposition at excessive temperatures.

References

Strategies to reduce by-products in 6-chloro-1H-quinazolin-4-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to minimize by-product formation during the synthesis of 6-chloro-1H-quinazolin-4-one, a crucial scaffold in medicinal chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the synthesis of this compound can often be attributed to several factors. A systematic evaluation of your reaction conditions is the first step in troubleshooting. Key areas to focus on include:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Over-heating can lead to degradation of starting materials and products, while insufficient heating can result in an incomplete reaction.

  • Purity of Starting Materials: Impurities in the 2-amino-5-chlorobenzoic acid or formamide can interfere with the reaction, leading to the formation of side products and a lower yield of the desired product.

  • Inadequate Mixing: Ensure efficient stirring to maintain a homogenous reaction mixture, especially if the starting materials have limited solubility.

Q2: I am observing significant by-product formation in my reaction. What are the common by-products and how can I reduce them?

A2: By-product formation is a common challenge. The most frequently encountered impurities in the synthesis of this compound include:

  • Unreacted Starting Materials: The presence of 2-amino-5-chlorobenzoic acid indicates an incomplete reaction. Strategies to mitigate this include increasing the reaction time or temperature, or using a slight excess of formamide.

  • Acyclic Intermediates: Incomplete cyclization can lead to the persistence of the N-(2-carboxy-4-chlorophenyl)formamide intermediate. Ensuring adequate heating and reaction time is crucial for driving the reaction to completion.

  • Hydrolysis Products: The presence of water can lead to the hydrolysis of the quinazolinone ring. It is important to use dry reagents and solvents.

Q3: How can I best monitor the progress of my reaction to optimize the outcome?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress. By taking small aliquots from the reaction mixture at regular intervals, you can visualize the consumption of the starting materials and the formation of the product and any by-products. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.

Strategies to Reduce By-products

Optimizing reaction conditions is key to minimizing by-product formation and maximizing the yield of this compound.

Comparison of Synthetic Methodologies

The choice of synthetic method can significantly impact the reaction outcome. Below is a comparison of conventional heating versus microwave-assisted synthesis for the preparation of the parent 4(3H)-quinazolinone, which provides a useful reference for the synthesis of the 6-chloro derivative.

MethodReactant Ratio (Anthranilic Acid:Formamide)Temperature (°C)Reaction TimeYield (%)
Conventional Heating1:5 (molar)150-1608 hours61
Conventional Heating1:4 (molar)130-1352 hours96
Microwave Irradiation1:5 (molar)Not SpecifiedA few minutes87

Data adapted from syntheses of the parent 4(3H)-quinazolinone.

Key Optimization Parameters
  • Temperature: As indicated in the table, a lower temperature of 130-135°C for a shorter duration can lead to a significantly higher yield compared to higher temperatures for longer periods. It is recommended to perform small-scale experiments to determine the optimal temperature for the 6-chloro analog.

  • Reactant Stoichiometry: Using formamide in excess not only acts as a reagent but also as a solvent, which can help to drive the reaction to completion. A molar ratio of 1:4 of 2-amino-5-chlorobenzoic acid to formamide is a good starting point.

  • Solvent-Free Conditions: The reaction is often performed neat (without an additional solvent), which is an environmentally friendly approach.

Detailed Experimental Protocol

This protocol describes a high-yield synthesis of this compound using conventional heating.

Materials:

  • 2-amino-5-chlorobenzoic acid

  • Formamide

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-chlorobenzoic acid and formamide in a 1:4 molar ratio.

  • Heat the mixture in an oil bath at 130-135°C with constant stirring for 2-3 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Once the reaction is complete (indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove excess formamide.

  • Recrystallize the crude product from hot ethanol to obtain pure this compound.

  • Dry the purified product in a vacuum oven.

Visualizations

Reaction Pathway and By-product Formation

ReactionPathway Start 2-Amino-5-chlorobenzoic Acid + Formamide Intermediate N-(2-carboxy-4-chlorophenyl)formamide (Acyclic Intermediate) Start->Intermediate Amidation Byproduct1 Unreacted Starting Materials Start->Byproduct1 Incomplete Reaction Product This compound Intermediate->Product Cyclization (Heat) Intermediate->Byproduct1 Incomplete Cyclization Byproduct2 Degradation Products Product->Byproduct2 Excessive Heat

Caption: Synthetic route to this compound and potential by-products.

Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Observed LowYield Low Yield Start->LowYield Byproducts High By-products Start->Byproducts CheckTemp Optimize Temperature (130-135°C) LowYield->CheckTemp Possible Cause CheckTime Adjust Reaction Time (Monitor by TLC) LowYield->CheckTime Possible Cause CheckPurity Ensure Purity of Starting Materials LowYield->CheckPurity Possible Cause Byproducts->CheckTemp Possible Cause Byproducts->CheckTime Possible Cause Purification Improve Purification (Recrystallization) Byproducts->Purification Solution

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Quinazolinone Derivatives as Signaling Pathway Inhibitors

Many quinazolinone derivatives have been developed as potent inhibitors of signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream Activation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Quinazolinone Derivatives Inhibitor->PI3K Inhibition

Improving the stability of 6-chloro-1H-quinazolin-4-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-chloro-1H-quinazolin-4-one. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound is primarily affected by several factors:

  • pH: The quinazolinone scaffold is susceptible to hydrolysis under strongly acidic or basic conditions, especially when heated.[1]

  • Temperature: Elevated temperatures can accelerate degradation. While stable in cold dilute acidic and alkaline solutions, boiling can destroy the compound.

  • Light: Exposure to UV or ambient light can lead to photolytic degradation.[1][2] It is recommended to store solutions in the dark.[3]

  • Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to chemical degradation.[2]

  • Solvent: The choice of solvent can impact stability. While DMSO is a common solvent for creating stock solutions, some quinazoline derivatives have shown instability in DMSO, with modifications occurring shortly after preparation.[4][5] Aqueous solutions, when properly buffered and stored, can be more stable.[5]

Q2: What are the recommended storage conditions for stock solutions and solid compounds?

A2: To ensure maximum stability and reproducibility, the following storage conditions are recommended:

  • Solid Form: Store the powder at -20°C for long-term stability, potentially for up to 3 years.[2]

  • In Solvent (Stock Solutions): Prepare stock solutions in a suitable solvent like anhydrous DMSO. For long-term storage, aliquot and store at -80°C for up to one year.[2] For daily use, refrigeration is possible, but it's crucial to allow the solution to warm to room temperature and vortex thoroughly to ensure complete redissolution before use, as temperature-dependent precipitation can occur.[4]

Q3: How does pH affect the solubility and stability of this compound?

A3: The 4(3H)-quinazolinone structure contains basic nitrogen atoms, making its derivatives' solubility pH-dependent.[4] Generally, solubility is higher in acidic (lower pH) conditions where the molecule becomes ionized.[4] However, a balance must be struck, as strong acidic or alkaline conditions can compromise chemical stability and lead to hydrolytic degradation.[1] For experiments, it is crucial to use a buffer system that maintains solubility without causing significant degradation over the experimental timeframe.

Troubleshooting Guide

Issue 1: My compound precipitates from the aqueous buffer after dilution from a DMSO stock.

  • Possible Cause: This common issue, known as "precipitation upon dilution," occurs when the aqueous buffer cannot maintain the compound's solubility at the target concentration. The high crystal lattice energy and low polarity of many quinazolinone derivatives contribute to poor water solubility.[4]

  • Solutions:

    • Reduce Final Concentration: The most straightforward approach is to work at a lower final concentration if experimentally viable.[4]

    • Introduce a Co-solvent: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer can enhance solubility.[4]

    • Use Surfactants: Incorporating a low concentration (0.01-0.1%) of a non-ionic surfactant, such as Tween® 80, can help maintain solubility by forming micelles that encapsulate the compound.[4]

    • Complex with Cyclodextrins: Using cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes that significantly increase aqueous solubility.[4]

Issue 2: I am observing inconsistent or lower-than-expected activity in my cell-based assays.

  • Possible Cause: Inconsistent results can often be traced back to the degradation of the compound in the cell culture medium, leading to a variable or reduced effective concentration.[6]

  • Solutions:

    • Perform a Stability Check: Assess the stability of this compound directly in your complete cell culture medium under standard incubation conditions (e.g., 37°C, 5% CO2). Use an analytical method like HPLC to quantify the amount of compound remaining at different time points (e.g., 0, 2, 8, 24, 48 hours).

    • Minimize Exposure Time: If the compound shows time-dependent degradation, consider reducing the incubation time in your assay protocol if possible.

    • Prepare Fresh Dilutions: Always prepare fresh working solutions from a frozen stock immediately before each experiment to avoid degradation that may occur in pre-diluted solutions stored at 4°C.

Issue 3: During HPLC analysis of my stored solution, I see new peaks appearing over time.

  • Possible Cause: The appearance of new peaks is a clear indication of chemical degradation. The quinazolinone ring system is susceptible to hydrolysis, which can break open the pyrimidine ring.

  • Solutions:

    • Characterize Degradants: Conduct a forced degradation study (see protocols below) to intentionally generate and identify potential degradation products.[7] This helps in understanding the degradation pathway and confirming that your analytical method is "stability-indicating" (i.e., capable of separating the intact drug from its degradants).

    • Re-evaluate Storage Conditions: If degradation occurs under your current storage conditions, switch to more protective measures. This includes storing at a lower temperature (e.g., moving from -20°C to -80°C), protecting from light by using amber vials, and ensuring the solvent is anhydrous.[2]

Data Presentation

Table 1: Summary of Recommended Forced Degradation Conditions Forced degradation studies are essential for understanding potential degradation pathways.[8] The goal is typically to achieve 5-20% degradation to ensure that the analytical method is not overwhelmed.[9]

Stress ConditionReagent / ParametersTypical DurationExpected Outcome
Acid Hydrolysis 0.1 N HCl at 60-80°CUp to 72 hoursSignificant degradation expected.[1][2]
Base Hydrolysis 0.1 N NaOH at 60-80°CUp to 72 hoursRapid and likely complete degradation.[1][2]
Oxidative 3-30% H₂O₂ at Room TemperatureUp to 24 hoursPotential for degradation.[2]
Thermal (Solid) Dry heat at 80-100°CUp to 7 daysDegradation is possible at higher temperatures.[2][9]
Photolytic (Solution & Solid) ICH Q1B light source (≥1.2 million lux-hrs; ≥200 W-hrs/m²)VariableDegradation is possible.[2]

Table 2: Recommended Solvents and Storage Conditions

Solvent SystemRecommended StorageDurationKey Considerations
Anhydrous DMSO -80°C (long-term), 4°C (short-term)Up to 1 year at -80°C[2]Can precipitate at low temperatures; warm and vortex before use.[4]
Aqueous Buffer with Co-solvent 4°C or -20°CDays to weeksStability is highly dependent on pH and buffer components.
Aqueous Buffer with HP-β-CD 4°CDays to weeksCyclodextrins can significantly improve stability and solubility.[4]

Mandatory Visualizations

G Fig. 1: Potential Degradation Pathways parent This compound prod1 2-Amino-5-chlorobenzoic acid + Formic acid derivative parent->prod1  Hydrolysis (Acid/Base) prod2 Photolytic Degradation Products parent->prod2  Photolysis (UV/Light)

Caption: Potential degradation pathways for this compound.

G Fig. 2: Experimental Workflow for Stability Testing cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare Solutions (Compound in desired solvent/buffer) C Incubate under Stress Conditions (Heat, pH, Light, Oxidizing Agent) A->C D Store Dark/Control Samples A->D B Prepare Solid Sample B->C B->D E Draw Samples at Defined Time Points C->E D->E F Neutralize/Quench Reaction E->F G Analyze by Stability- Indicating HPLC Method F->G H Quantify Parent Compound and Degradation Products G->H I Determine Degradation Rate and Pathway H->I

Caption: General workflow for conducting forced degradation studies.

G Fig. 3: Troubleshooting Logic for Inconsistent Assay Results Start Inconsistent Assay Results Q1 Is there visible precipitation in wells? Start->Q1 A1_Yes Improve Solubility: - Lower concentration - Add co-solvent - Use surfactant Q1->A1_Yes Yes Q2 Is compound stable in media for assay duration? Q1->Q2 No A2_No Address Instability: - Reduce incubation time - Prepare fresh solutions - Re-evaluate buffer pH Q2->A2_No No A3 Investigate other assay parameters (cells, reagents, plate reader, etc.) Q2->A3 Yes

Caption: Decision tree for troubleshooting inconsistent experimental results.

Detailed Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis

This protocol is based on ICH guidelines to assess stability in acidic, neutral, and alkaline conditions.[2][7]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Prepare three degradation solutions by diluting the stock solution to a final concentration of ~100 µg/mL in the following:

      • Acidic: 0.1 N HCl

      • Neutral: Purified Water (e.g., Milli-Q)

      • Alkaline: 0.1 N NaOH

    • Prepare a control sample diluted in the mobile phase of your HPLC method.

  • Incubation:

    • Place sealed vials of the acidic, neutral, and alkaline solutions in a water bath or oven set to 60°C.

    • Store a parallel set of samples at room temperature, protected from light, as a baseline.

  • Sampling and Analysis:

    • Withdraw aliquots from each heated solution at specified time points (e.g., 2, 8, 24, 48, and 72 hours).

    • Immediately before analysis, neutralize the acidic samples with an equivalent amount of 0.1 N NaOH and the alkaline samples with 0.1 N HCl.

    • Analyze all samples, including controls, using a validated stability-indicating HPLC-UV method.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Observe the formation and growth of any new peaks, which represent degradation products.

Protocol 2: Photostability Testing

This protocol follows the principles outlined in the ICH Q1B guideline.[2]

  • Sample Preparation:

    • Solid Sample: Spread a thin layer of the solid this compound compound in a suitable transparent container (e.g., a petri dish).

    • Solution Sample: Prepare a solution of the compound (~100 µg/mL) in a suitable solvent (e.g., water:acetonitrile 50:50) in a chemically inert, transparent container (e.g., quartz cuvette or glass vial).

    • Dark Controls: Prepare an identical set of solid and solution samples and wrap them completely in aluminum foil to serve as dark controls.

  • Light Exposure:

    • Place the test samples and the dark controls in a photostability chamber.

    • Expose the samples to a light source that provides a combination of UV and visible light, delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis:

    • After the exposure period, dissolve the solid samples in a known volume of solvent.

    • Analyze both the light-exposed samples and the dark controls by HPLC.

  • Data Interpretation:

    • Compare the chromatograms of the exposed samples to those of the dark controls. A significant decrease in the parent peak area or the appearance of new peaks in the exposed sample indicates photosensitivity.

References

Validation & Comparative

A Comparative Analysis of 6-Chloro-1H-quinazolin-4-one Analogs and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of kinase inhibitors, with a focus on a 6-chloro-quinazoline derivative, placed in context with established kinase inhibitors. Due to the limited publicly available data on the specific kinase inhibitory activity of 6-chloro-1H-quinazolin-4-one, this guide will utilize data from a closely related analog, a 6-chloro-4-aminoquinazoline-2-carboxamide derivative, to provide an illustrative comparison. The information presented herein is intended to serve as a resource for researchers engaged in the discovery and development of novel kinase inhibitors.

Data Presentation: Comparative Efficacy of Kinase Inhibitors

The following table summarizes the in vitro potency of several kinase inhibitors against their primary targets. The half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) are key metrics for evaluating the efficacy of an inhibitor. Lower values indicate higher potency.

Compound ClassCompoundPrimary Target(s)IC50 / Ki (nM)
6-Chloro-quinazoline Analog Compound 31 (CZh226)¹PAK4Ki = 9
PAK1Ki = 3112
EGFR/HER2 Inhibitors GefitinibEGFRIC50 ≈ 40 - 80[1][2]
ErlotinibEGFRIC50 ≈ 40 - 160[1][2]
LapatinibEGFR, HER2IC50 ≈ 10.8 (EGFR), 9.2 (HER2)[3]
AfatinibEGFR, HER2IC50 ≈ 0.5 (EGFR), 14 (HER2)[4]
Abl/Src Inhibitors ImatinibBcr-AblIC50 ≈ 500 - 750[5]
DasatinibBcr-Abl, Src familyIC50 < 1[6]

¹Data for Compound 31, a 6-chloro-4-aminoquinazoline-2-carboxamide derivative, is from a study on potent and selective p21-activated kinase 4 (PAK4) inhibitors.[7]

Experimental Protocols

The determination of kinase inhibitor efficacy relies on robust and reproducible experimental protocols. Below are detailed methodologies for common in vitro kinase assays.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.[8][9]

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test inhibitors (e.g., this compound analogs)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • Opaque-walled multi-well plates (e.g., 96- or 384-well)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitors in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a multi-well plate, add a small volume of the serially diluted inhibitor or DMSO (vehicle control) to each well.

    • Add the kinase enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction: Add the substrate and ATP mixture to each well to start the reaction. The final ATP concentration should be close to its Michaelis constant (Km) for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ATP Detection:

    • Add an equal volume of the luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and initiates a light-producing reaction by a luciferase that utilizes the remaining ATP.

    • Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizations

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is a common target for kinase inhibitors.[10][11][12][13]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes Inhibitor Kinase Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the point of intervention for kinase inhibitors.

Experimental Workflow: Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action cluster_3 Lead Optimization HTS High-Throughput Screening (Single Concentration) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Binding_Assay Binding Assays (e.g., SPR) Selectivity->Binding_Assay Cellular_Assay Cellular Assays Binding_Assay->Cellular_Assay Lead_Opt Lead Optimization Cellular_Assay->Lead_Opt

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Chloro-1H-Quinazolin-4-One Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The 6-chloro-1H-quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. However, its interaction with the broader kinome can lead to off-target effects. This guide provides a comparative analysis of the cross-reactivity profiles of various this compound derivatives, supported by experimental data and detailed methodologies to aid in the development of more selective therapeutic agents.

Comparative Selectivity Profiling

The following table summarizes the kinase selectivity data for representative this compound derivatives from different studies. The data highlights the on-target potency and off-target interactions, providing a snapshot of their cross-reactivity.

Compound IDTarget KinaseOn-Target Activity (IC50/Ki, nM)Off-Target Kinases Inhibited (>50% at 1µM)Kinase Panel SizeReference
Compound 31 PAK411.1 (IC50)None showing >80% inhibition at 0.1µM54[1]
Compound 37 PAK417 (Ki)Not specifiedNot specified[1]
Compound 38 PAK46 (Ki)Not specifiedNot specified[1]
A 6-arylquinazolin-4-amine analog Clk4Potent (not specified)Clk1, Dyrk1A402[2]
BIQO-19 Aurora Kinase ANot specified (effective inhibition)Not specifiedNot specified
Compound 6c EGFRPotent (not specified)Mutant EGFR T790MNot specified

Experimental Methodologies

A thorough assessment of kinase inhibitor specificity involves a multi-pronged approach, combining in vitro biochemical assays with cell-based and proteomic methods.[3]

In Vitro Kinase Profiling

A common method for initial cross-reactivity screening is to test the compound against a large panel of purified kinases.

Experimental Protocol: Radiometric Kinase Assay [3]

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound derivative) in DMSO. A typical starting concentration is 100 µM with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 96- or 384-well plate, combine the purified recombinant kinase, its specific peptide or protein substrate, and the kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Inhibitor Addition: Add the diluted test compound to the reaction wells.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Termination and Washing: Stop the reaction and transfer the contents to a phosphocellulose filter plate. Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Detection: Add scintillant to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Chemical Proteomics for Off-Target Identification

Chemical proteomics techniques, such as the use of "kinobeads," allow for the identification of inhibitor targets in a more physiological context.[4][5]

Experimental Protocol: Kinobeads Affinity Chromatography [4][5]

  • Cell Lysate Preparation: Prepare a lysate from cultured cells that endogenously express a wide range of kinases.

  • Competitive Binding: Incubate the cell lysate with the test compound at various concentrations.

  • Affinity Capture: Add "kinobeads," which are sepharose beads derivatized with non-selective kinase inhibitors, to the lysate to capture kinases that are not bound to the test compound.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides, for example, using an on-bead digestion protocol.[5]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins captured by the kinobeads. A decrease in the amount of a specific kinase captured in the presence of the test compound indicates that the compound binds to that kinase.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in cross-reactivity profiling and the biological context of kinase inhibition, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Profiling cluster_cellular Cellular & Proteomic Profiling Compound This compound Derivative KinasePanel Broad Kinase Panel (>400 kinases) Compound->KinasePanel CompetitiveBinding Incubation with Derivative Compound->CompetitiveBinding Assay Radiometric or Fluorescence-Based Assay KinasePanel->Assay IC50 IC50 Determination Assay->IC50 OffTargets Off-Target Identification IC50->OffTargets Compare & Validate CellLysate Cell Lysate CellLysate->CompetitiveBinding Kinobeads Kinobeads Affinity Capture CompetitiveBinding->Kinobeads LCMS LC-MS/MS Analysis Kinobeads->LCMS LCMS->OffTargets PAK4_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PAK4 PAK4 RTK->PAK4 Downstream Downstream Effectors (e.g., LIMK1, GEF-H1) PAK4->Downstream Quinazolinone 6-Chloro-Quinazolin-4-one Derivative (e.g., Cmpd 31) Quinazolinone->PAK4 Cytoskeleton Cytoskeletal Reorganization Downstream->Cytoskeleton Migration Cell Migration & Invasion Cytoskeleton->Migration

References

Navigating the Therapeutic Potential of 6-Chloro-1H-quinazolin-4-one: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. Among these, 6-chloro-1H-quinazolin-4-one and its analogues have emerged as promising candidates for targeted therapies, particularly in oncology. This guide provides a comparative analysis of the in vitro and in vivo activities of 6-chloro-substituted quinazolinones and related derivatives, supported by experimental data and detailed methodologies to aid in the evaluation of their therapeutic potential.

Comparative Analysis of In Vitro Activity

The in vitro efficacy of quinazolinone derivatives is predominantly assessed through their cytotoxic effects on various cancer cell lines and their inhibitory activity against specific molecular targets. The 6-chloro substitution has been shown to influence the potency and selectivity of these compounds.

A study on 3-methylenamino-4(3H)-quinazolone derivatives highlighted that 6-chloro-4(3H)-quinazolone derivatives exhibit good and selective anticancer activity.[1] For instance, certain derivatives showed potent cytotoxic activity against cancer cell lines while displaying weaker effects on normal cell lines, indicating a degree of selectivity.[1]

In the context of specific molecular targets, a series of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives were designed as potent and selective inhibitors of p21-activated kinase 4 (PAK4).[2] The 6-chloro group was found to engage in van der Waals interactions within the ATP-binding pocket of PAK4, contributing to the inhibitor's potency. Removal or repositioning of this chloro group led to a decrease in potency and selectivity, underscoring its importance in the structure-activity relationship (SAR).[2]

Another class of quinazolinone derivatives has been investigated as inhibitors of the Hypoxia-inducible factor-1α (HIF-1α) signaling pathway. While a specific 6-chloro derivative was not the primary focus, the study provides a basis for comparing the activity of various substituted quinazolinones.[3][4]

The following table summarizes the in vitro activity of representative chloro-substituted quinazolinone derivatives and their comparators from the literature.

Compound/DerivativeTarget/AssayCell Line(s)In Vitro Potency (IC50/Ki)Reference
6-chloro-4-aminoquinazoline-2-carboxamide (CZh226/31) PAK4 Kinase-Ki = 0.004 µM[2]
Compound 37 (des-chloro analogue of 31) PAK4 Kinase-Ki = 0.017 µM[2]
Compound 38 (7-chloro analogue of 31) PAK4 Kinase-Ki = 0.006 µM[2]
3-methylenamino-6-chloro-4(3H)-quinazolone derivatives (5, 6, 7) Cytotoxicity (MTT Assay)Various cancer cell linesIC50 = 34.82–60.18 μM (on normal LLC-PK1 cells)[1]
Quinazolinone-based HDAC6 Inhibitor (Compound H) HDAC6-IC50 = 40,000 nM[5]

In Vivo Efficacy and Correlation

Establishing a strong in vitro-in vivo correlation (IVIVC) is a critical step in drug development. For quinazolinone derivatives, in vivo studies typically involve animal models, such as mouse xenografts, to assess antitumor efficacy.

While the available literature provides several examples of in vivo studies on quinazolinone derivatives, direct correlational studies for a specific this compound are not extensively detailed. However, we can infer the potential for in vivo activity based on potent in vitro results and the behavior of structurally similar compounds. For instance, the high in vitro potency and selectivity of the 6-chloro-substituted PAK4 inhibitor, CZh226, strongly suggest it would be a candidate for in vivo evaluation.[2] The study demonstrated that this compound potently inhibited the migration and invasion of A549 tumor cells in vitro, which are crucial processes in cancer metastasis.[2]

One study investigated a series of 4(3H)-quinazolinone derivatives for their anticonvulsant activity in a pentylenetetrazole (PTZ)-induced seizure model in mice.[6][7] This provides an example of in vivo evaluation for this class of compounds, although the specific derivatives and therapeutic area differ from oncology.

The following table outlines available in vivo data for quinazolinone derivatives, providing a basis for comparison.

Compound/DerivativeAnimal ModelDosingIn Vivo OutcomeReference
Quinazolin-4(3H)-one derivatives (Anticonvulsant) PTZ-induced seizure model (mice)50, 100, 150 mg/kg (i.p.)Dose-dependent reduction in seizures; some compounds provided 100% protection.[6][7]
Quinazolinone antibacterial (Compound 27) Mouse peritonitis model (MRSA)5 mg/kg (i.v.)>50% efficacy[8]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of research findings. Below are methodologies for key in vitro and in vivo assays commonly used in the evaluation of quinazolinone derivatives.

In Vitro Assays

1. MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

2. Kinase Inhibition Assay

These assays are used to determine the inhibitory activity of compounds against specific protein kinases.

  • Assay Principle: The assay measures the phosphorylation of a substrate by a kinase. Inhibition is detected by a decrease in the phosphorylated product.

  • Procedure: The kinase, substrate, ATP, and test compound are incubated together in an appropriate buffer.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as ELISA, fluorescence resonance energy transfer (FRET), or radioactivity.

  • Data Analysis: The IC50 or Ki value is determined by plotting the percentage of inhibition against the compound concentration.

In Vivo Models

1. Human Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells (e.g., A549, PC-3) are subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: The test compound is administered to the mice through a specific route (e.g., oral, intraperitoneal, intravenous) at a predetermined dose and schedule.

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. Body weight and any signs of toxicity are also monitored.

  • Endpoint: At the end of the study, tumors may be excised for further analysis (e.g., histological examination, biomarker analysis).

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and its derivatives are often attributed to their modulation of specific signaling pathways implicated in cancer progression.

PAK4 Signaling Pathway

The p21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a crucial role in cell motility, survival, and proliferation. Overexpression of PAK4 is associated with poor prognosis in several cancers. 6-chloro-substituted quinazolinones have been identified as potent PAK4 inhibitors.[2]

PAK4_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Rac_Cdc42 Rac/Cdc42 Ras->Rac_Cdc42 PAK4 PAK4 Rac_Cdc42->PAK4 LIMK1 LIMK1 PAK4->LIMK1 MEK1 MEK1 PAK4->MEK1 Cofilin Cofilin LIMK1->Cofilin Migration_Invasion Cell Migration & Invasion Cofilin->Migration_Invasion ERK1_2 ERK1/2 MEK1->ERK1_2 MMP2 MMP2 ERK1_2->MMP2 MMP2->Migration_Invasion Inhibitor 6-Chloro-quinazolinone Inhibitor Inhibitor->PAK4

Caption: PAK4 signaling pathway and the inhibitory action of 6-chloro-quinazolinone derivatives.

Experimental Workflow for In Vitro and In Vivo Correlation

The process of correlating in vitro activity with in vivo efficacy involves a systematic workflow.

IVIVC_Workflow Compound_Synthesis Compound Synthesis (6-Chloro-quinazolinone derivatives) In_Vitro_Screening In Vitro Screening (Cytotoxicity, Kinase Assays) Compound_Synthesis->In_Vitro_Screening Lead_Identification Lead Identification (Potent & Selective Compounds) In_Vitro_Screening->Lead_Identification In_Vivo_Testing In Vivo Testing (Xenograft Models) Lead_Identification->In_Vivo_Testing Data_Analysis Data Analysis & Correlation In_Vivo_Testing->Data_Analysis Data_Analysis->Lead_Identification Optimization Clinical_Candidate Clinical Candidate Selection Data_Analysis->Clinical_Candidate

Caption: A typical workflow for establishing in vitro-in vivo correlation for novel compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of targeted therapeutics. The available data indicate that the 6-chloro substitution can significantly enhance the in vitro potency and selectivity of these compounds against key cancer targets like PAK4. While direct and comprehensive in vitro-in vivo correlation studies for a single 6-chloro-quinazolinone derivative are not yet fully established in the public domain, the strong in vitro performance of optimized compounds provides a solid rationale for their advancement into in vivo models. Further research focusing on establishing a clear IVIVC will be crucial for the successful clinical translation of this important class of molecules. This guide serves as a valuable resource for researchers aiming to build upon the existing knowledge and drive the development of novel quinazolinone-based therapies.

References

Comparative analysis of different synthetic routes to 6-chloro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes to 6-chloro-1H-quinazolin-4-one, a key intermediate in the development of various pharmaceuticals. The following sections detail common synthetic strategies, presenting quantitative data, experimental protocols, and pathway visualizations to aid in the selection of the most suitable method for specific research and development needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is most commonly achieved through two primary pathways: a conventional heating method starting from 2-amino-5-chlorobenzoic acid and a microwave-assisted approach using 2-amino-5-chlorobenzamide. While both routes are effective, they differ significantly in terms of reaction time, energy consumption, and, in some cases, yield.

Parameter Route 1: Conventional Heating Route 2: Microwave-Assisted Synthesis
Starting Material 2-amino-5-chlorobenzoic acid2-amino-5-chlorobenzamide
Primary Reagent FormamideBenzyl alcohol
Heating Method Oil BathMicrowave Irradiation
Temperature 130 °C[1]130 °C[2]
Reaction Time 4 hours[1]2 hours[2]
Reported Yield ~91% (for analogous 6-bromo derivative)[1]Up to 92%[2]
Key Advantages Simple, well-established procedure.Rapid, energy-efficient, environmentally friendly.
Key Disadvantages Long reaction time, higher energy consumption.Requires specialized microwave synthesis equipment.

Experimental Protocols

Route 1: Conventional Synthesis from 2-amino-5-chlorobenzoic acid

This method is a well-established procedure for the synthesis of quinazolinones, often referred to as the Niementowski reaction.[3][4]

Materials:

  • 2-amino-5-chlorobenzoic acid

  • Formamide

  • Water

  • Anhydrous ethanol

Procedure:

  • A mixture of 2-amino-5-chlorobenzoic acid (10 mmol) and formamide (40 mmol) is stirred at 130 °C for 4 hours.[1]

  • After 4 hours, 30 mL of water is added to the reaction mixture.[1]

  • The mixture is then cooled to 60 °C, and an additional 20 mL of water is added.[1]

  • After stirring for another 30 minutes, the precipitated product is collected by vacuum filtration.[1]

  • The crude product is washed with anhydrous ethanol to yield this compound.[1]

Route 2: Microwave-Assisted Synthesis from 2-amino-5-chlorobenzamide

Microwave-assisted synthesis offers a significant reduction in reaction time and is considered a greener chemistry approach.[2][5][6]

Materials:

  • 2-amino-5-chlorobenzamide

  • Benzyl alcohol

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs2CO3)

  • Oxygen atmosphere

Procedure:

  • In a microwave reactor vessel, 2-amino-5-chlorobenzamide (0.5 mmol), benzyl alcohol (5.0 equiv.), CuI (20 mol%), and Cs2CO3 (1.5 equiv.) are combined.[2]

  • The vessel is sealed and placed under an oxygen atmosphere.[2]

  • The reaction mixture is irradiated in a microwave reactor at 130 °C for 2 hours.[2]

  • Upon completion, the reaction mixture is cooled, and the product is isolated and purified using appropriate chromatographic techniques.

Synthetic Pathway Visualizations

The following diagrams illustrate the chemical transformations in the described synthetic routes.

Synthetic_Route_1 start 2-amino-5-chlorobenzoic acid intermediate N-formyl intermediate start->intermediate 130 °C, 4h reagent1 Formamide reagent1->intermediate product This compound intermediate->product Cyclization

Caption: Conventional synthesis of this compound.

Synthetic_Route_2 start 2-amino-5-chlorobenzamide intermediate Oxidative cyclization start->intermediate Microwave, 130 °C, 2h reagent1 Benzyl alcohol reagent1->intermediate catalyst CuI, Cs2CO3, O2 catalyst->intermediate product This compound intermediate->product

Caption: Microwave-assisted synthesis of this compound.

Alternative Synthetic Strategies

Beyond the two primary routes detailed, other methods for the synthesis of the quinazolinone scaffold have been reported. These often involve one-pot, multi-component reactions and various catalytic systems.

  • From Isatoic Anhydride: 5-Chloroisatoic anhydride can serve as a starting material in one-pot syntheses, reacting with a nitrogen source like formamide or ammonia, and a source for the C2 position of the quinazolinone ring. These reactions can be promoted by various catalysts.

  • Catalytic Approaches: A range of metal catalysts, including copper, palladium, and iron, have been employed to facilitate the C-N bond formations necessary for quinazolinone synthesis under various conditions.[7] These methods can offer high efficiency and functional group tolerance.

  • Visible Light-Induced Synthesis: Modern photochemical methods provide a greener alternative, using visible light to promote the cyclization of 2-aminobenzamides with aldehydes.

These alternative routes, while not as extensively documented for the specific synthesis of this compound, represent promising areas for further process development and optimization in medicinal chemistry.

References

Benchmarking 6-chloro-1H-quinazolin-4-one Against Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including promising anticancer properties. This guide provides a comparative analysis of the therapeutic potential of 6-chloro-1H-quinazolin-4-one and its derivatives against established anticancer drugs. Due to the limited availability of public data on the unsubstituted this compound, this guide will utilize data from a representative and structurally similar derivative, a 6-chloro-quinazolin-4-one analogue (referred to as 6-CQ-Analogue ), to provide a meaningful benchmark against commonly used chemotherapeutic agents. The data presented is compiled from various in vitro studies to offer a comprehensive overview for researchers in oncology and drug discovery.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of a representative 6-chloro-quinazolin-4-one derivative and standard anticancer drugs across various human cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro and are a standard measure of a compound's cytotoxic potency. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.

CompoundCancer Cell LineIC50 (µM)Reference
6-CQ-Analogue MGC-803 (Gastric Cancer)~10 µM[1]
Bcap-37 (Breast Cancer)~10 µM[1]
PC3 (Prostate Cancer)>10 µM[1]
Doxorubicin MCF-7 (Breast Cancer)0.04 - 1.5 µM
A549 (Lung Cancer)0.1 - 0.5 µM
HeLa (Cervical Cancer)0.05 - 0.3 µM[2]
HepG2 (Liver Cancer)0.1 - 1.0 µM
Cisplatin MCF-7 (Breast Cancer)5 - 20 µM[3]
A549 (Lung Cancer)2 - 10 µM
HeLa (Cervical Cancer)1 - 5 µM[2]
HepG2 (Liver Cancer)3 - 15 µM[3]
Paclitaxel MCF-7 (Breast Cancer)0.002 - 0.01 µM
A549 (Lung Cancer)0.005 - 0.02 µM
HeLa (Cervical Cancer)0.003 - 0.01 µM
HepG2 (Liver Cancer)0.01 - 0.05 µM
Erlotinib A549 (Lung Cancer, EGFR mutant)0.01 - 0.1 µM
PC-9 (Lung Cancer, EGFR mutant)0.005 - 0.02 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are fundamental for the in vitro assessment of anticancer compounds.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compound (this compound or its derivatives) and reference drugs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treat the cells with various concentrations of the test compounds and reference drugs. Include a vehicle control (e.g., DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compounds and reference drugs

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compounds for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Test compounds and reference drugs

  • Cold 70% ethanol

  • Phosphate-Buffered Saline (PBS)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells and treat with the compounds for 24-48 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways targeted by quinazolinone derivatives and standard anticancer drugs, as well as the general workflow for in vitro anticancer drug screening.

experimental_workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Compound Treatment cluster_assays 3. In Vitro Assays cluster_analysis 4. Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, A549) seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding treatment Cell Treatment (24-72 hours) seeding->treatment compound_prep Preparation of 6-CQ-Analogue & Known Drugs compound_prep->treatment mtt MTT Assay (Viability) treatment->mtt apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle) treatment->cell_cycle ic50 IC50 Determination mtt->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry statistical_analysis Statistical Analysis ic50->statistical_analysis flow_cytometry->statistical_analysis

Caption: General workflow for in vitro anticancer drug screening.

signaling_pathways cluster_quin 6-Chloro-Quinazolinone Analogue cluster_drugs Known Anticancer Drugs cluster_pathways Cellular Signaling Pathways quin 6-CQ-Analogue egfr EGFR quin->egfr Inhibition pi3k PI3K/AKT quin->pi3k Inhibition pak4 PAK4 quin->pak4 Inhibition erlotinib Erlotinib erlotinib->egfr Inhibition doxorubicin Doxorubicin dna DNA Intercalation/ Topoisomerase II doxorubicin->dna Inhibition paclitaxel Paclitaxel tubulin Tubulin Polymerization paclitaxel->tubulin Inhibition egfr->pi3k proliferation Cell Proliferation & Survival pi3k->proliferation pak4->proliferation cell_cycle_arrest Cell Cycle Arrest tubulin->cell_cycle_arrest apoptosis Apoptosis dna->apoptosis dna->cell_cycle_arrest proliferation->apoptosis

Caption: Targeted signaling pathways of 6-CQ-Analogue and known anticancer drugs.

References

Head-to-Head Comparison of 6-chloro-1H-quinazolin-4-one Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-1H-quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for their potent anticancer activities. These derivatives have been shown to exert their effects through various mechanisms, most notably the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][2] This guide provides a head-to-head comparison of various this compound analogs, summarizing their cytotoxic effects on a panel of human cancer cell lines. The data presented is collated from multiple studies to offer a comparative overview of their biological activities, supported by experimental data.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of this compound analogs is typically evaluated using assays that measure cell viability after exposure to the compounds. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of various analogs against several human cancer cell lines.

Analog/Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Series 1 2-methyl-3-(heteroaryl)L1210 (Leukemia)5.8[3]
K562 (Leukemia)>50% inhibition at 1 µg/mL[3]
MCF-7 (Breast)0.34[3]
CA46 (Burkitt Lymphoma)1.0[3]
Compound 6n Quinazoline-pyrimidine hybrid with 3,4-dichloro-fluoro-phenylA549 (Lung)5.9 ± 1.7[4]
SW-480 (Colorectal)2.3 ± 0.91[4]
MCF-7 (Breast)5.65 ± 2.33[4]
Compound 16 2-chloroquinazoline derivativeMultiple cell linesMicromolar range[5]
Compound 45 6-(2-aminobenzo[d]thiazol-5-yl)A549 (Lung)0.44[6]
Compound 6c 6-nitro-4-substituted quinazoline/chalcone hybridHCT-116 (Colon)Superior to Gefitinib[7]
A549 (Lung)Nearly equal to Gefitinib[7]

Note: Direct comparison of absolute IC50 values between different studies should be approached with caution due to potential variations in experimental conditions, cell line passages, and assay protocols.

Experimental Protocols

The following is a detailed methodology for a key experiment commonly used to evaluate the cytotoxicity of these compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.[8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[8]

Materials:

  • This compound analogs

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells in their logarithmic growth phase and seed them into 96-well plates at a predetermined optimal density (typically 1 x 10⁴ to 1.5 x 10⁵ cells/ml). Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-50 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[9] During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a visible purple precipitate.

  • Formazan Solubilization: Carefully remove the medium containing MTT. For adherent cells, aspirate the medium, being careful not to disturb the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

To better understand the mechanism of action and the experimental process, the following diagrams are provided.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Quinazolinone This compound Analog Quinazolinone->EGFR Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound analogs.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (Cell attachment) seed_cells->incubate1 add_compounds Add serial dilutions of quinazolinone analogs incubate1->add_compounds incubate2 Incubate for 24-72h (Compound exposure) add_compounds->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan formation) add_mtt->incubate3 solubilize Solubilize formazan crystals (e.g., with DMSO) incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate % cell viability and determine IC50 measure->analyze end End analyze->end

References

Independent Verification of the Biological Activity of 6-chloro-1H-quinazolin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the biological activity of the 6-chloro-1H-quinazolin-4-one scaffold, a key heterocyclic structure in medicinal chemistry. Due to the limited availability of public data on the unsubstituted parent compound, this analysis focuses on the biological activities of its closely related derivatives. The performance of these derivatives is compared with established therapeutic agents, supported by experimental data from peer-reviewed studies.

Executive Summary

The this compound framework is a cornerstone for the development of novel therapeutic agents, demonstrating significant potential in anticancer and antimicrobial applications. Derivatives of this scaffold have been shown to exhibit potent cytotoxic effects against a range of human cancer cell lines and inhibitory activity against various microbial strains. The primary mechanisms of action identified for the anticancer effects include the induction of apoptosis and the modulation of key signaling pathways, such as PI3K/HDAC and PAK4. This guide synthesizes the available data to offer a comparative overview of the biological activity of this compound derivatives against standard therapeutic alternatives.

Data Presentation

Anticancer Activity

The in vitro cytotoxic activity of this compound derivatives has been evaluated against several human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative derivatives and compares them with standard chemotherapeutic agents.

Compound/DrugCancer Cell LineIC50 (µM)Reference
6-chloro-quinazolin-4-one Derivative (Compound 45) A549 (Lung Carcinoma)0.44[1]
6-chloro-quinazolin-4-one Derivative (Compound 45) H1975 (Lung Cancer)0.49[1]
6-chloro-quinazolin-4-one Derivative (Compound 38) A549 (Lung Carcinoma)0.98[1]
6-chloro-quinazolin-4-one Derivative (Compound 38) H1975 (Lung Cancer)1.39[1]
Doxorubicin A549 (Lung Carcinoma)0.52[1]
Doxorubicin H1975 (Lung Cancer)0.067[1]
Paclitaxel A549 (Lung Carcinoma)0.64[1]
Paclitaxel H1975 (Lung Cancer)0.072[1]
Antimicrobial Activity

Derivatives of this compound have also been investigated for their antibacterial and antifungal properties. The table below presents the minimum inhibitory concentration (MIC) values for a representative derivative against various microbial strains.

Compound/DrugMicrobial StrainMIC (µg/mL)Reference
6-chloro-quinazolin-4-one Derivative (Compound 7k) Staphylococcus aureus0.8[2]
6-chloro-quinazolin-4-one Derivative (Compound 7k) Bacillus cereus1.2[2]
6-chloro-quinazolin-4-one Derivative (Compound 7k) Escherichia coli1.5[2]
6-chloro-quinazolin-4-one Derivative (Compound 7k) Pseudomonas aeruginosa2.1[2]
6-chloro-quinazolin-4-one Derivative (Compound 7k) Candida albicans3.3[2]
Nofloxacin (standard antibiotic) --[2]
Fluconazole (standard antifungal) --[2]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The cytotoxic effects of the compounds are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Analysis (Flow Cytometry)

The induction of apoptosis by the test compounds is frequently assessed using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24 to 48 hours.

  • Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and PI are then added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Mandatory Visualization

Experimental Workflow for Anticancer Activity Screening

G cluster_invitro In Vitro Screening cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion start Cancer Cell Lines (e.g., A549, H1975) treatment Treatment with This compound derivatives and control drugs start->treatment mtt MTT Assay for Cell Viability (IC50) treatment->mtt apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Western Blot for Protein Expression treatment->western ic50_calc IC50 Value Calculation mtt->ic50_calc apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant pathway_analysis Signaling Pathway Analysis western->pathway_analysis conclusion Comparative Efficacy and Mechanism of Action ic50_calc->conclusion apoptosis_quant->conclusion pathway_analysis->conclusion

Caption: Workflow for the in vitro evaluation of the anticancer activity of this compound derivatives.

PI3K/HDAC Signaling Pathway Inhibition

G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth HDAC HDAC Acetylation Histone Acetylation HDAC->Acetylation Deacetylates Histones Quinazolinone This compound derivatives Quinazolinone->PI3K Inhibits Quinazolinone->HDAC Inhibits Gene_Expression Gene Expression (e.g., p21) Acetylation->Gene_Expression Regulates

Caption: Proposed dual inhibition of PI3K and HDAC signaling pathways by this compound derivatives.

PAK4 Signaling Pathway Modulationdot

G cluster_upstream cluster_core cluster_downstream Rho_GTPases Rho GTPases (e.g., Cdc42) PAK4 PAK4 Rho_GTPases->PAK4 Activates LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates & Activates Cofilin Cofilin LIMK1->Cofilin Phosphorylates & Inactivates Cytoskeletal_Reorganization Cytoskeletal Reorganization Cofilin->Cytoskeletal_Reorganization Leads to Quinazolinone This compound derivatives Quinazolinone->PAK4 Inhibits Cell_Motility Cell Motility & Invasion Cytoskeletal_Reorganization->Cell_Motility

References

Reproducibility of Synthesis Methods for 6-chloro-1H-quinazolin-4-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic methods is a cornerstone of efficient and reliable research. This guide provides a comparative analysis of published synthesis methods for 6-chloro-1H-quinazolin-4-one, a key scaffold in medicinal chemistry. We present a detailed examination of experimental protocols, quantitative data, and a visualization of the synthetic workflow to aid in the selection and implementation of the most suitable method.

Comparison of Synthetic Methods

The synthesis of this compound is most commonly achieved through the Niementowski reaction, a robust and versatile method for the formation of the quinazolinone core. This guide focuses on comparing the traditional thermal approach and a modern microwave-assisted variation of this reaction, providing a clear overview of their respective advantages and potential reproducibility challenges.

ParameterMethod 1: Conventional HeatingMethod 2: Microwave-Assisted Synthesis
Starting Materials 2-amino-5-chlorobenzoic acid, Formamide2-amino-5-chlorobenzoic acid, Formamide
Reaction Time 4 hours5 - 20 minutes
Temperature 130-160 °C150 °C
Reported Yield ~73-96%~85-95%
Energy Input High and sustainedLower total energy, delivered rapidly
Scalability Well-established for large scaleCan present challenges for large-scale synthesis
Work-up Procedure Cooling, precipitation in water/ice, filtrationCooling, precipitation in water, filtration
Reference [1][2]

Experimental Protocols

Method 1: Conventional Synthesis via Niementowski Reaction

This method involves the thermal condensation of 2-amino-5-chlorobenzoic acid with formamide. While specific examples for the 6-chloro derivative are not extensively detailed in a single source, a highly analogous and reproducible protocol for the synthesis of 6-bromoquinazolin-4(3H)-one suggests a reliable pathway.[3] Based on this and general protocols for the Niementowski reaction, the following procedure can be established.[1][4][5]

Procedure:

  • A mixture of 2-amino-5-chlorobenzoic acid (1 equivalent) and an excess of formamide (approximately 4 equivalents) is heated in a flask equipped with a reflux condenser.

  • The reaction mixture is maintained at a temperature of 130-135 °C for 2 to 4 hours.[1][3]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The cooled reaction mixture is then poured into crushed ice or cold water to precipitate the product.[1]

  • The resulting solid is collected by vacuum filtration, washed with water, and dried to afford this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.[3]

Method 2: Microwave-Assisted Niementowski Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and often improve yields.[6] The synthesis of quinazolinones is well-suited for this technology, offering a significantly faster alternative to conventional heating.[2]

Procedure:

  • A mixture of 2-amino-5-chlorobenzoic acid (1 equivalent) and formamide (excess, e.g., 5 equivalents) is placed in a microwave-safe reaction vessel.

  • The vessel is sealed and subjected to microwave irradiation at a constant temperature of 150 °C for a short duration, typically ranging from 5 to 20 minutes.[2]

  • After the irradiation period, the vessel is cooled to room temperature.

  • The resulting mixture is then poured into water to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to yield this compound.

Experimental Workflow

The general workflow for the synthesis of this compound via the Niementowski reaction is depicted in the following diagram.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product 2-amino-5-chlorobenzoic_acid 2-amino-5-chlorobenzoic acid Heating Heating (Conventional or Microwave) 2-amino-5-chlorobenzoic_acid->Heating Formamide Formamide Formamide->Heating Precipitation Precipitation in Water/Ice Heating->Precipitation Cooling Filtration Filtration Precipitation->Filtration This compound This compound Filtration->this compound Drying

References

Comparative Docking Studies of 6-Chloro-1H-quinazolin-4-one Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 6-chloro-1H-quinazolin-4-one derivatives in molecular docking studies against key biological targets. The information is supported by experimental data from various scientific publications.

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities. Its derivatives have been extensively investigated as potential therapeutic agents for various diseases, including cancer and bacterial infections. Molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, plays a crucial role in the rational design and development of these derivatives. This guide summarizes the findings of comparative docking studies, offering insights into the binding interactions and potential efficacy of these compounds.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from molecular docking and experimental studies of this compound derivatives and related compounds against three significant biological targets: Epidermal Growth Factor Receptor (EGFR), DNA Gyrase, and p21-Activated Kinase 4 (PAK4).

Table 1: Docking and Experimental Data against Epidermal Growth Factor Receptor (EGFR)
Derivative/AnalogPDB IDDocking Score (kcal/mol)Key Interacting ResiduesExperimental Activity (IC₅₀)Reference
6-chloro-2-phenylquinazolin-4(3H)-one2ITONot explicitly stated, but showed favorable interactionsMet79357.97 µg/mL (DPPH radical scavenging)[1]
Quinazolin-4-one derivatives2ITO-163.729 to -169.796 (MolDock Score)Not specifiedNot specified[2]
S-Alkylated quinazolin-4(3H)-onesNot specified-10.69 (for Lapatinib, a reference inhibitor)Not specifiedCompound 4 : 5.86 µM (MCF-7), 6.59 µM (HCT-116)[3]
Table 2: Docking and Experimental Data against DNA Gyrase
Derivative/AnalogPDB IDDocking Score (kcal/mol)Key Interacting ResiduesExperimental Activity (IC₅₀)Reference
Quinazolinone Schiff base derivativesNot specifiedFavorable binding energiesAsn46Not specified[4]
Novel Quinazolin-4(3H)-one derivatives1KZNCompound AM1 : -8.885Not specifiedNot specified[5]
7-chloroquinoline derivatives6F86-7.0 to -8.2Not specifiedNot specified[6]
Table 3: Binding Affinity Data against p21-Activated Kinase 4 (PAK4)
DerivativePDB IDBinding Affinity (Kᵢ in µM)Key Interacting ResiduesReference
10a (a 6-chloro-4-aminoquinazoline derivative)5XVF0.710Not specified[7]
17 Not specified0.045Asp458[7]
30 5XVANot specifiedMet395, Val335[7]
31 (CZh226)5XVGNot specifiedGlu396, Leu398[7]

Experimental Protocols

The methodologies for molecular docking studies of quinazolinone derivatives generally follow a standardized computational workflow.

Protein and Ligand Preparation
  • Protein Structure: The three-dimensional crystal structures of the target proteins (EGFR, DNA Gyrase, PAK4) are typically retrieved from the Protein Data Bank (PDB). Before docking, these structures are prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms. Polar hydrogens are added, and appropriate charges are assigned to the protein atoms.

  • Ligand Structure: The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw. These are then converted to 3D structures and subjected to energy minimization using force fields such as MMFF94 to obtain the most stable conformation.

Molecular Docking Simulation
  • Software: Commonly used software for docking simulations includes AutoDock, AutoDock Vina, and Molegro Virtual Docker (MVD).

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand. The size and center of the grid are determined based on the location of the co-crystallized ligand in the original PDB file or by using active site prediction tools.

  • Docking Algorithm: The chosen software employs a specific algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to explore various conformations and orientations of the ligand within the defined active site of the protein.

  • Scoring: The software calculates the binding affinity, typically expressed as a docking score in kcal/mol, for each docked pose. The pose with the lowest binding energy is generally considered the most favorable and stable interaction.

Analysis of Results

The docked poses are visualized and analyzed to identify the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the quinazolinone derivative and the amino acid residues of the target protein. This analysis provides crucial insights into the structure-activity relationship and helps in the optimization of lead compounds.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the signaling pathways and a general experimental workflow relevant to the docking studies of this compound derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR

Caption: EGFR Signaling Pathway.

DNA_Gyrase_Mechanism DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Negative_Supercoil Negative Supercoiling of DNA DNA_Gyrase->Negative_Supercoil Introduces Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase ATP ATP ATP->DNA_Gyrase Replication_Transcription DNA Replication & Transcription Negative_Supercoil->Replication_Transcription Enables Quinazolinone This compound Derivative (Inhibitor) Quinazolinone->DNA_Gyrase Inhibits

Caption: DNA Gyrase Mechanism of Action.

PAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Receptor Receptor Rac_Cdc42 Rac/Cdc42 Receptor->Rac_Cdc42 PAK4 PAK4 Rac_Cdc42->PAK4 Activates LIMK1 LIMK1 PAK4->LIMK1 Cofilin Cofilin LIMK1->Cofilin Phosphorylates Cytoskeletal_Reorganization Cytoskeletal Reorganization Cofilin->Cytoskeletal_Reorganization Cell_Motility Cell Motility & Invasion Cytoskeletal_Reorganization->Cell_Motility Quinazolinone This compound Derivative (Inhibitor) Quinazolinone->PAK4 Inhibits

Caption: PAK4 Signaling Pathway.

Experimental_Workflow Start Start: Target Identification Protein_Prep Protein Preparation (from PDB) Start->Protein_Prep Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Start->Ligand_Prep Docking Molecular Docking (e.g., AutoDock) Protein_Prep->Docking Ligand_Prep->Docking Analysis Analysis of Docking Results (Binding Energy, Interactions) Docking->Analysis Lead_Optimization Lead Optimization (Structure-Activity Relationship) Analysis->Lead_Optimization End End: Candidate for Synthesis & Biological Evaluation Lead_Optimization->End

Caption: Experimental Workflow for In Silico Drug Design.

References

Safety Operating Guide

Proper Disposal of 6-chloro-1H-quinazolin-4-one: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-chloro-1H-quinazolin-4-one, a halogenated organic compound. Adherence to these procedures is critical for ensuring personnel safety and compliance with environmental regulations.

Core Principle: Treat as Regulated Hazardous Waste

Due to its classification as a halogenated organic compound, this compound must be managed as regulated hazardous waste. It is imperative to segregate this waste stream from non-halogenated materials to ensure proper disposal and to minimize disposal costs.[1][2][3]

Immediate Safety and Hazard Summary

  • Acute Toxicity: Harmful if swallowed.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation.[4]

Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[4][5] All operations involving the potential for dust or vapor generation should be performed within a certified chemical fume hood.

Step-by-Step Disposal Protocol

1. Waste Segregation:

  • Designate a specific waste container labeled "Halogenated Organic Waste."[2][6]

  • Crucially, do not mix this compound waste with non-halogenated organic waste, strong acids or bases, heavy metals, or oxidizing agents.[1][7]

2. Containerization:

  • Collect all waste, including pure compounds, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, in a dedicated, compatible, and sealable hazardous waste container.[6][8] Polyethylene containers are generally suitable for halogenated solvent waste.[9]

  • Ensure the container has a tightly fitting cap and is kept closed at all times, except when actively adding waste.[1][6]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[1][6] Do not use abbreviations or chemical formulas.[6]

  • Maintain a log of the accumulated waste, detailing the chemical constituents and their approximate quantities.[2][7]

4. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[1]

  • This area must be cool, dry, and well-ventilated, with secondary containment to manage any potential leaks.[1][5]

5. Final Disposal:

  • Contact your institution’s Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[4][10]

  • The preferred method for the disposal of halogenated organic compounds is high-temperature incineration by a licensed facility.[2][11]

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][9]

Spill Management

In the event of a small spill, wear appropriate PPE and contain the spill using an inert absorbent material.[1][9] Collect the absorbent material and place it in a sealed, labeled bag for disposal as hazardous waste.[1][6] For larger spills, evacuate the area and contact your institution's emergency services and EHS department.[6][9]

Quantitative Disposal Parameters

ParameterGuidelineSource
Waste Category Regulated Hazardous Waste, Halogenated Organics[1][2]
Incompatible Wastes Non-halogenated organics, strong acids, strong bases, heavy metals, oxidizing agents[1][7][9]
Container Type Compatible, sealable container (e.g., polyethylene) with a threaded cap[6][8][9]
pH of Aqueous Waste Maintain a neutral pH (between 5.5 and 9.5 is generally acceptable for commingled solvent waste) before collection.[7]
Storage Location Designated, cool, dry, well-ventilated satellite accumulation area with secondary containment.[1][5]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Collection cluster_segregation Segregation Check cluster_correction Corrective Action cluster_procedure Standard Procedure A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Designate 'Halogenated Organic Waste' Container A->B C Collect Waste (Solid, Liquid, Contaminated Materials) B->C D Is waste mixed with non-halogenated, acids, bases, or metals? C->D E STOP! Consult EHS for guidance on handling mixed hazardous waste. D->E Yes F Seal and Properly Label Container ('Hazardous Waste', Chemical Name) D->F No G Store in Designated Satellite Accumulation Area F->G H Contact EHS or Licensed Disposal Contractor for Pickup G->H I Final Disposal via High-Temperature Incineration H->I

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 6-chloro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals: This document provides critical safety and logistical information for the handling and disposal of 6-chloro-1H-quinazolin-4-one, a quinazolinone derivative. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment.

Essential Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategoryItemStandard/Specification
Eye/Face Protection Chemical Safety GogglesConforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US)
Face Shield (in addition to goggles)Recommended when there is a risk of splashing
Skin Protection Chemical-Resistant GlovesNitrile gloves are a suitable option; inspect for damage before use.
Laboratory CoatLong-sleeved, properly fitted, and fully buttoned.
Respiratory Protection Chemical Fume HoodAll handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood.
RespiratorIf a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach is crucial for minimizing risks during the handling of this compound.

1. Preparation:

  • Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.

  • Verify that a safety shower and eyewash station are accessible and in good working order.

  • Confirm that all necessary PPE is available and in good condition.

2. Weighing and Transfer:

  • Perform all weighing and transferring of the solid compound within a certified chemical fume hood to control dust.[1]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust clouds.

3. Dissolution (if applicable):

  • When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

4. Post-Handling:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Wash hands and any exposed skin with soap and water after completing the work, even if gloves were worn.[1]

  • Properly remove and dispose of contaminated PPE.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), must be segregated as hazardous waste.

  • Specifically, it should be classified as halogenated organic waste.[6] Do not mix with other waste streams unless compatibility is confirmed.

2. Waste Collection:

  • Collect solid waste in a clearly labeled, sealed, and puncture-resistant container.

  • Collect liquid waste in a compatible, sealed container, also clearly labeled.

  • Labels should include "Hazardous Waste" and identify the contents.

3. Disposal Procedure:

  • Dispose of all waste in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.[6]

  • Never dispose of this compound down the drain or in regular trash.

Workflow for Safe Handling of this compound

prep 1. Preparation - Clean workspace in fume hood - Check safety equipment ppe 2. Don PPE - Goggles & Face Shield - Nitrile Gloves - Lab Coat prep->ppe handle 3. Handling in Fume Hood - Weighing and transferring - Solution preparation ppe->handle post_handle 4. Post-Handling - Decontaminate surfaces - Wash hands handle->post_handle disposal 5. Waste Disposal - Segregate as halogenated waste - Use labeled, sealed containers post_handle->disposal ehs 6. EHS Coordination - Follow institutional protocols disposal->ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-1H-quinazolin-4-one
Reactant of Route 2
6-chloro-1H-quinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.